IL-17A modulator-3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H50FN7O4 |
|---|---|
Molecular Weight |
639.8 g/mol |
IUPAC Name |
N-[(1S)-2-[2-fluoro-4-[(2S,3R)-4-(4-methylpiperazin-1-yl)-4-oxo-3-(propanoylamino)butan-2-yl]anilino]-1-(4-methylcyclohexyl)-2-oxoethyl]-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C34H50FN7O4/c1-7-29(43)38-30(34(46)41-18-16-40(6)17-19-41)23(5)25-12-13-27(26(35)20-25)37-33(45)31(24-10-8-22(4)9-11-24)39-32(44)28-14-15-36-42(28)21(2)3/h12-15,20-24,30-31H,7-11,16-19H2,1-6H3,(H,37,45)(H,38,43)(H,39,44)/t22?,23-,24?,30+,31-/m0/s1 |
InChI Key |
ZPBMCWWXBSJJIJ-LARBEYHGSA-N |
Isomeric SMILES |
CCC(=O)N[C@H]([C@@H](C)C1=CC(=C(C=C1)NC(=O)[C@H](C2CCC(CC2)C)NC(=O)C3=CC=NN3C(C)C)F)C(=O)N4CCN(CC4)C |
Canonical SMILES |
CCC(=O)NC(C(C)C1=CC(=C(C=C1)NC(=O)C(C2CCC(CC2)C)NC(=O)C3=CC=NN3C(C)C)F)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IL-17A modulator-3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "IL-17A modulator-3" is a hypothetical molecule created for the purpose of this guide. The data, experimental protocols, and mechanisms described herein are illustrative and based on established principles of IL-17A biology and drug discovery to provide a representative technical whitepaper.
Introduction to IL-17A Signaling
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells. It plays a critical role in host defense against extracellular pathogens but is also a central driver of pathogenesis in numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.
IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of the IL-17RA and IL-17RC subunits. Ligand binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1 (NF-κB activator 1). This leads to the activation of transcription factors such as NF-κB and the MAPK pathway, culminating in the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases (MMPs). Given its central role in inflammation, the IL-17A pathway is a prime target for therapeutic intervention.
Core Mechanism of Action of this compound
This compound is a novel small molecule inhibitor designed to specifically disrupt the initial phase of IL-17A receptor signaling.
Primary Mechanism: this compound functions as an allosteric antagonist of the IL-17RA receptor subunit. It binds to a distinct pocket on the intracellular SEFIR (SEF/IL-17R) domain of IL-17RA. This binding induces a conformational change in the SEFIR domain, which sterically hinders the recruitment of the downstream adaptor protein, Act1. By preventing the formation of the IL-17RA-Act1 signaling complex, this compound effectively abrogates all subsequent downstream signaling events, leading to a potent and comprehensive blockade of IL-17A-mediated gene expression and cellular responses.
Caption: IL-17A signaling cascade and the inhibitory point of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo characteristics of this compound.
Table 1: Binding Affinity and Cellular Potency
| Parameter | Assay Type | Value | Target | Cell Line |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 15.2 nM | Recombinant Human IL-17RA (SEFIR Domain) | N/A |
| Target Engagement (IC50) | Co-Immunoprecipitation | 85.7 nM | IL-17RA / Act1 Interaction | HEK293 (overexpressing) |
| Functional Potency (IC50) | IL-6 Release ELISA | 120.5 nM | IL-17A Signaling | HT-29 Human Colon Fibroblasts |
| Pathway Inhibition (IC50) | NF-κB Reporter Assay | 115.0 nM | NF-κB Activation | HeLa Cells |
Table 2: Pharmacokinetic Profile in Murine Model
| Parameter | Route | Dose (mg/kg) | Value | Species |
| Bioavailability (F%) | Oral (p.o.) | 10 | 45% | C57BL/6 Mouse |
| Half-life (t1/2) | Intravenous (i.v.) | 2 | 8.2 hours | C57BL/6 Mouse |
| Peak Plasma Conc. (Cmax) | Oral (p.o.) | 10 | 1.8 µM | C57BL/6 Mouse |
| Time to Peak (Tmax) | Oral (p.o.) | 10 | 2.0 hours | C57BL/6 Mouse |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity (KD) of this compound to the recombinant SEFIR domain of human IL-17RA.
-
Instrumentation: Biacore T200 system.
-
Methodology:
-
A CM5 sensor chip was functionalized with recombinant human IL-17RA SEFIR domain using standard amine coupling chemistry to a density of ~2000 RU.
-
A reference flow cell was prepared similarly but without the protein.
-
This compound was prepared in a series of concentrations (0.1 nM to 500 nM) in HBS-EP+ running buffer.
-
Each concentration was injected over the flow cells at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.
-
The chip surface was regenerated between cycles using an injection of 10 mM glycine-HCl, pH 2.5.
-
The resulting sensorgrams were double-referenced (subtracting both the reference flow cell and a buffer-only injection) and fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
In Vitro IL-6 Release Assay
-
Objective: To measure the functional potency of this compound in inhibiting IL-17A-induced cytokine production in a relevant cell line.
-
Cell Line: HT-29 Human Colon Fibroblasts.
-
Methodology:
-
HT-29 cells were seeded into 96-well plates at a density of 2 x 104 cells/well and cultured for 24 hours.
-
Cells were pre-incubated for 1 hour with a dose-response curve of this compound (0.01 nM to 10 µM) or vehicle control (0.1% DMSO).
-
Cells were then stimulated with recombinant human IL-17A at a final concentration of 50 ng/mL. A non-stimulated control group was also included.
-
After 24 hours of stimulation, the cell culture supernatant was collected.
-
The concentration of IL-6 in the supernatant was quantified using a commercially available Human IL-6 ELISA kit, following the manufacturer’s instructions.
-
Data were normalized to the vehicle control response, and the IC50 value was calculated using a four-parameter logistic regression model.
-
Caption: High-level workflow for the preclinical characterization of this compound.
Conclusion
This compound represents a promising therapeutic candidate that operates through a specific, allosteric mechanism of action. By binding to the intracellular SEFIR domain of IL-17RA, it effectively prevents the recruitment of Act1, a critical step for signal transduction.[1][2][3][4][5] This mode of inhibition leads to a complete shutdown of the downstream pro-inflammatory cascade. The quantitative data demonstrate potent binding affinity, robust cellular activity, and a favorable pharmacokinetic profile in preclinical models. The detailed experimental protocols provided herein form the basis for the continued investigation and development of this novel modulator for the treatment of IL-17A-driven inflammatory diseases.
References
- 1. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An Overview of IL-17 Function and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of Act1 in IL-17 Family Signaling and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of IL-17A Modulator-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of IL-17A modulator-3, a novel small molecule inhibitor of Interleukin-17A (IL-17A). This document details the signaling pathways of IL-17A, the discovery of this imidazotriazine-based modulator, its detailed synthesis, and the experimental protocols for its biological characterization.
Introduction to IL-17A and its Role in Inflammation
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the immune response and the pathogenesis of various autoimmune and inflammatory diseases.[1][2] As a key product of T helper 17 (Th17) cells, IL-17A is involved in tissue inflammation by inducing the production of other inflammatory mediators such as cytokines, chemokines, and matrix metalloproteinases. This leads to the recruitment and activation of neutrophils and other immune cells, perpetuating the inflammatory cascade. Due to its central role in these processes, the inhibition of IL-17A signaling has become a significant therapeutic target for a range of disorders, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.
The IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits on the surface of target cells. This binding event initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of various signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the transcription of pro-inflammatory genes.
Discovery of this compound
This compound, also known as compound 253, is a novel imidazotriazine derivative developed by UCB Biopharma.[3] This class of compounds was identified through efforts to discover potent small molecule inhibitors of the IL-17A protein-protein interaction. The discovery is detailed in the patent application WO 2023/275301 A1, which describes a series of imidazotriazine derivatives with the ability to modulate IL-17 activity.
The general workflow for the discovery of such small molecule inhibitors typically involves high-throughput screening of compound libraries, followed by medicinal chemistry efforts to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound
The synthesis of this compound is described as "Example 253" in the patent document WO 2023/275301 A1. The chemical structure of this compound is N-((4,4-difluorocyclohexyl)methyl)-2-(1-(2-((S)-1-(4-(trifluoromethyl)phenyl)ethylamino)-2-oxoethyl)-1H-imidazol-4-yl)imidazo[1,2-b][4]triazine-6-carboxamide.
The synthesis is a multi-step process, with the following key steps:
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Step 1: Synthesis of the imidazotriazine core. This involves the cyclization of appropriate precursors to form the fused ring system.
-
Step 2: Functionalization of the imidazotriazine core. This includes the introduction of the imidazole side chain.
-
Step 3: Coupling reactions. Amide bond formation is used to attach the cyclohexyl and phenyl ethyl moieties.
Detailed Experimental Protocol for Synthesis:
A detailed, step-by-step synthesis protocol as described in the patent is a complex process involving multiple intermediates. For the purpose of this guide, a representative summary of the final coupling step is provided. Researchers should refer to the full patent document for the complete synthesis of all intermediates.
Final Amide Coupling:
To a solution of 2-(1-(2-amino-2-oxoethyl)-1H-imidazol-4-yl)imidazo[1,2-b]triazine-6-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added (S)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature until completion, as monitored by LC-MS. The product is then isolated and purified by standard chromatographic techniques to yield the final compound, this compound.
Biological Evaluation and Quantitative Data
The biological activity of this compound was assessed by its ability to inhibit the IL-17A-induced release of IL-6 from human dermal fibroblasts. This cellular assay provides a measure of the compound's potency in a biologically relevant system.
| Compound | Assay | pIC50 | IC50 (nM) |
| This compound | Inhibition of IL-17A induced IL-6 release from human dermal fibroblasts | 8.6 | ~2.5 |
Table 1: In Vitro Potency of this compound
Experimental Protocols for Biological Assays
Inhibition of IL-17A-induced IL-6 Release from Human Dermal Fibroblasts (HDFs)
This assay quantifies the ability of a test compound to inhibit the production of IL-6 by HDFs when stimulated with IL-17A.
Materials:
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Human Dermal Fibroblasts (HDFs)
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Fibroblast growth medium
-
Recombinant human IL-17A
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Recombinant human TNF-α (optional, for co-stimulation)
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Test compound (this compound)
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Assay plates (96-well, tissue culture treated)
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IL-6 detection kit (e.g., TR-FRET based)
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Plate reader capable of TR-FRET measurements
Protocol:
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Cell Seeding: Seed HDFs into 96-well plates at a predetermined density and allow them to adhere overnight in fibroblast growth medium.
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Compound Treatment: Prepare serial dilutions of the test compound in assay medium. Remove the growth medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 1 hour) at 37°C.
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Stimulation: Prepare a solution of IL-17A (and TNF-α, if applicable) in assay medium at a concentration known to induce a robust IL-6 response. Add the stimulant to the wells containing the test compound and cells.
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Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C to allow for IL-6 production and secretion into the culture supernatant.
-
IL-6 Detection: Following incubation, collect the cell culture supernatants. Quantify the concentration of IL-6 in the supernatants using a TR-FRET-based IL-6 detection kit according to the manufacturer's instructions.
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Data Analysis: The TR-FRET signal is proportional to the amount of IL-6 produced. Plot the signal against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is calculated as the negative logarithm of the IC50 value.
Conclusion
This compound is a potent, small molecule inhibitor of IL-17A with a novel imidazotriazine scaffold. Its discovery and development represent a significant advancement in the pursuit of oral therapies for IL-17A-mediated inflammatory diseases. The detailed synthesis and biological evaluation protocols provided in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, immunology, and drug development. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profile of this and related compounds is warranted to fully assess their therapeutic potential.
References
- 1. UCB describes IL-17 modulators for autoimmune and inflammatory disorders | BioWorld [bioworld.com]
- 2. UCB reports new IL-17 modulators | BioWorld [bioworld.com]
- 3. Novel Imidazotriazine Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the IL-17A Signaling Pathway and its Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Interleukin-17A Axis
The Interleukin-17 (IL-17) family of cytokines are pivotal regulators of immune responses, bridging the adaptive and innate immune systems.[1] This family consists of six members: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[2] Among these, IL-17A is the most extensively studied and is considered a hallmark pro-inflammatory cytokine.[3][4] Primarily produced by T helper 17 (Th17) cells, as well as other immune cells like γδ T cells and innate lymphoid cells, IL-17A is crucial for host defense against extracellular pathogens, particularly bacteria and fungi.
However, the dysregulation of IL-17A signaling is a key driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, psoriatic arthritis, ankylosing spondylitis, and rheumatoid arthritis. Its potent pro-inflammatory effects, such as inducing the production of other cytokines, chemokines, and antimicrobial peptides, lead to the recruitment and activation of neutrophils and other immune cells, which can result in significant tissue damage. This central role in inflammatory pathology has made the IL-17A pathway a highly attractive target for therapeutic intervention. Consequently, a range of modulators, from monoclonal antibodies to small molecules like "IL-17A modulator-3," have been developed to antagonize this pathway, showing significant clinical promise.
This technical guide provides a comprehensive overview of the IL-17A signaling pathway, details on therapeutic modulators, and key experimental protocols for their evaluation.
The IL-17 Cytokine and Receptor Family
The biological effects of IL-17 family cytokines are mediated by a corresponding family of five single-pass transmembrane receptors (IL-17RA to IL-17RE). These receptors form heterodimeric or heterotrimeric complexes to bind their specific ligands and initiate downstream signaling. IL-17A, for instance, signals through a receptor complex composed of IL-17RA and IL-17RC subunits.
Table 1: The IL-17 Cytokine Family and their Receptors
| Cytokine | Dimer Form | Receptor Complex | Key Biological Functions |
| IL-17A | Homodimer (A/A) or Heterodimer (A/F) | IL-17RA / IL-17RC | Pro-inflammatory responses, host defense against extracellular pathogens, role in autoimmunity. |
| IL-17B | Homodimer | IL-17RA / IL-17RB | Pro-inflammatory cytokine secretion, role in cancer progression. |
| IL-17C | Homodimer | IL-17RA / IL-17RE | Promotes inflammatory pathology, similar to IL-17A. |
| IL-17D | Homodimer | CD93 | Inhibits hematopoiesis of myeloid progenitors; role in viral infection and cancer control. |
| IL-17E (IL-25) | Homodimer | IL-17RA / IL-17RB | Amplifies Th2 immune responses, involved in allergic inflammation and defense against helminths. |
| IL-17F | Homodimer (F/F) or Heterodimer (A/F) | IL-17RA / IL-17RC | Mucosal host defense, pro-inflammatory responses. |
The IL-17A Signaling Pathway
The IL-17A signaling cascade is initiated by the binding of dimeric IL-17A to its receptor complex. This event triggers a conformational change that facilitates the recruitment of intracellular adaptor proteins, leading to the activation of several downstream pathways that culminate in the expression of pro-inflammatory genes.
Receptor Activation and Adaptor Protein Recruitment
IL-17A (as a homodimer) or IL-17A/F (as a heterodimer) binds to a pre-formed complex of IL-17RA and IL-17RC. The intracellular tails of these receptors contain a conserved SEFIR (SEF/IL-17R) domain, which is homologous to the Toll-IL-1R (TIR) domain. Upon ligand binding, the receptor SEFIR domains recruit the key adaptor protein, Act1 (also known as CIKS), through homotypic SEFIR-SEFIR interactions. Act1 functions as an E3 ubiquitin ligase and is the central node in IL-17 receptor signaling.
Downstream Signaling Cascades
Act1 activation triggers multiple downstream pathways, primarily through its interaction with TNF receptor-associated factor (TRAF) proteins.
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Canonical NF-κB and MAPK Activation: Act1 possesses TRAF-binding motifs that recruit TRAF6. Act1 then mediates the K63-linked polyubiquitination of TRAF6, which serves as a scaffold to activate the TAK1 complex. Activated TAK1 subsequently initiates two major branches:
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NF-κB Pathway: TAK1 activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the nuclear translocation of the NF-κB p50/p65 dimer, which drives the transcription of target genes like IL-6, CXCL1, and TNF-α.
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MAPK Pathways: The TAK1 complex also activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. These kinases activate other transcription factors, such as AP-1, which cooperate with NF-κB to regulate gene expression.
-
-
C/EBP Pathway Activation: IL-17A signaling also strongly induces the activation of CCAAT/enhancer-binding protein β (C/EBPβ) and C/EBPδ. The IL-17RA tail contains a distinct C/EBPβ activation domain (CBAD) that is required for this process. C/EBP transcription factors are critical for the expression of many IL-17A target genes, and their binding sites are often found alongside NF-κB sites in gene promoters.
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mRNA Stabilization (Non-canonical Pathway): Beyond transcriptional activation, IL-17A signaling can post-transcriptionally enhance the stability of target gene mRNAs (e.g., CXCL1). This non-canonical pathway is also mediated by Act1, which can recruit TRAF2 and TRAF5, but surprisingly, this mechanism is independent of TRAF6.
Caption: The IL-17A canonical and non-canonical signaling pathways.
Therapeutic Modulation of the IL-17A Pathway
Given its central role in inflammation, inhibiting the IL-17A pathway is a validated therapeutic strategy. Modulators generally work by either neutralizing the IL-17A cytokine directly or by blocking its receptor. These include monoclonal antibodies, nanobodies, and small molecule inhibitors.
Monoclonal Antibodies and Biologics
Monoclonal antibodies (mAbs) are the most established class of IL-17A modulators.
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Secukinumab and Ixekizumab: These are humanized monoclonal antibodies that bind directly and with high affinity to the IL-17A cytokine, preventing it from interacting with its receptor.
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Brodalumab: This mAb targets the IL-17RA subunit of the receptor complex, thereby blocking signaling from multiple IL-17 family members that use this subunit, including IL-17A and IL-17F.
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Bimekizumab and Sonelokimab: These next-generation biologics are designed to neutralize both IL-17A and IL-17F, which may offer broader efficacy. Sonelokimab is a Nanobody® with two domains that bind IL-17A and IL-17F and a third that binds to albumin to enhance its presence at inflammatory sites.
Small Molecule Inhibitors
Small molecule inhibitors that disrupt the IL-17A/IL-17RA protein-protein interaction (PPI) are an area of intensive research. These offer potential advantages over biologics, such as oral administration. While public data on the specific compound "this compound" (CAS 2467732-95-0) is limited to basic chemical information, it represents a class of molecules designed to antagonize the IL-17A pathway. Research has identified macrocyclic peptides and other small molecules that bind to novel sites on the IL-17A dimer, showing potent inhibition in cellular assays.
Table 2: Quantitative Data for Representative IL-17A Modulators
| Modulator | Class | Target | Binding Affinity (KD) | In Vitro Potency (IC50) | Key Clinical Efficacy Endpoint |
| Secukinumab | Monoclonal Antibody | IL-17A | ~100-200 pM | ~91.1 pM (blocks IL-5-dependent proliferation, representative of mAb potency) | >80% of psoriasis patients achieve PASI 75 at week 12. |
| Ixekizumab | Monoclonal Antibody | IL-17A | Not specified | Not specified | Demonstrated rapid and sustained skin clearance in psoriasis. |
| Brodalumab | Monoclonal Antibody | IL-17RA | Not specified | Not specified | Significant efficacy in psoriasis. |
| Macrocyclic Peptide (Compound 3) | Small Molecule (Macrocycle) | IL-17A | < 200 nM | < 540 nM (IL-8 production) | Preclinical. |
| Fused Imidazole Derivatives | Small Molecule | IL-17A | Not specified | 1.0 nM and 2.0 nM (compounds 27 & 28) | Preclinical. |
Note: PASI 75 represents a 75% reduction in the Psoriasis Area and Severity Index score.
Experimental Protocols and Methodologies
Evaluating the efficacy of IL-17A modulators requires a suite of in vitro and in vivo assays. These protocols are designed to quantify binding affinity, cellular activity, and in vivo therapeutic effects.
In Vitro Cellular Assay: IL-17A-Induced IL-6/IL-8 Production
This assay measures the ability of a modulator to inhibit IL-17A-stimulated production of downstream pro-inflammatory cytokines in a relevant cell type, such as human dermal fibroblasts or keratinocytes.
Methodology:
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Cell Culture: Plate human dermal fibroblasts or keratinocytes in 96-well plates and culture until confluent.
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Pre-incubation: Remove culture medium and add fresh medium containing serial dilutions of the test modulator (e.g., this compound). Incubate for 1-2 hours.
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Stimulation: Add recombinant human IL-17A (often in combination with TNF-α to achieve a synergistic effect) to the wells. Include positive (IL-17A/TNF-α only) and negative (medium only) controls. Incubate for 24-48 hours.
-
Cytokine Quantification: Collect the cell culture supernatant. Measure the concentration of a downstream cytokine, such as IL-6 or IL-8, using a quantitative method like Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cytokine concentration against the modulator concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for an in vitro cellular assay to test IL-17A modulators.
Binding Affinity Assay: Time-Resolved FRET (TR-FRET)
TR-FRET assays are used to quantify the binding interaction between a modulator and its target in a homogenous format, suitable for high-throughput screening.
Methodology:
-
Reagent Preparation: Use recombinant human IL-17A labeled with a donor fluorophore (e.g., Europium cryptate) and its binding partner (e.g., IL-17RA or a labeled anti-IL-17A antibody) labeled with an acceptor fluorophore (e.g., d2).
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Assay Reaction: In a microplate, combine the labeled IL-17A, the labeled binding partner, and serial dilutions of the test modulator.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
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Signal Detection: Read the plate on a TR-FRET-compatible reader, measuring fluorescence emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of acceptor to donor emission. The binding of the modulator will disrupt the IL-17A/receptor interaction, leading to a decrease in the FRET signal. Determine the IC50 from the dose-response curve.
In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in Mice
This is a widely used animal model that recapitulates many features of human psoriasis, including IL-17A-driven inflammation. It is used to assess the in vivo efficacy of IL-17A modulators.
Methodology:
-
Acclimatization: Acclimatize mice (e.g., C57BL/6 or BALB/c) for one week.
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Disease Induction: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days. This induces a psoriatic-like skin inflammation.
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Treatment: Administer the test modulator (e.g., via subcutaneous injection or oral gavage) daily, starting either concurrently with or shortly after the first imiquimod application. Include vehicle control and positive control (e.g., an anti-IL-17A antibody) groups.
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Clinical Scoring: Monitor the mice daily for signs of inflammation. Score the severity of erythema (redness), scaling, and skin thickness on a scale of 0 to 4. The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.
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Terminal Analysis: At the end of the study, euthanize the mice. Collect skin tissue for histological analysis (e.g., H&E staining to measure epidermal thickness) and for quantifying the expression of inflammatory genes (e.g., Il17a, Il6) via quantitative real-time PCR (qRT-PCR).
Caption: Workflow for the in vivo imiquimod-induced psoriasis model.
Conclusion
The IL-17A signaling pathway is a powerful driver of inflammation and a critical component of the immune response. Its dysregulation is a common feature in a host of debilitating autoimmune diseases. The remarkable clinical success of monoclonal antibodies targeting IL-17A or its receptor has validated this pathway as a premier therapeutic target. The ongoing development of next-generation biologics and orally available small molecule modulators promises to provide more diverse and accessible treatment options for patients suffering from IL-17A-mediated diseases. A thorough understanding of the underlying molecular mechanisms and the application of robust preclinical experimental models are essential for advancing these novel therapeutics from the laboratory to the clinic.
References
A Technical Guide on the Role of IL-17A Modulation in Preclinical Autoimmune Disease Models
Disclaimer: The term "IL-17A modulator-3" does not correspond to a publicly recognized scientific designation for a specific therapeutic agent. This technical guide, therefore, synthesizes data from well-characterized, representative IL-17A inhibitors (e.g., monoclonal antibodies targeting IL-17A) to illustrate their role and mechanism of action in key preclinical models of autoimmune diseases. The data and protocols presented herein serve as a comprehensive example for researchers, scientists, and drug development professionals in the field.
Executive Summary
Interleukin-17A (IL-17A) is a hallmark cytokine produced by Th17 cells and other immune cells, playing a critical role in the pathogenesis of numerous autoimmune diseases.[1][2][3][4] Its signaling promotes inflammation, neutrophil recruitment, and tissue damage.[1] Consequently, targeting the IL-17A pathway has become a highly successful therapeutic strategy. This document provides an in-depth overview of the preclinical evidence supporting the role of IL-17A modulation in models of psoriasis, rheumatoid arthritis, and multiple sclerosis. It includes quantitative data on efficacy, detailed experimental methodologies, and diagrams of the core signaling pathway and experimental workflows.
The IL-17A Signaling Pathway and Mechanism of Modulation
IL-17A, a homodimer, exerts its pro-inflammatory effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits. This interaction recruits the adaptor protein Act1 (CIKS/TRAF3IP2), a crucial mediator for downstream signaling. Act1 functions as a platform for various TNF receptor-associated factors (TRAFs), leading to the activation of transcription factors like NF-κB and AP-1, as well as the C/EBP family. This cascade results in the transcription of genes encoding inflammatory cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which collectively drive inflammation and tissue pathology.
Therapeutic modulation is typically achieved via monoclonal antibodies that either directly neutralize the IL-17A cytokine or block its receptor, thereby preventing the initiation of this inflammatory cascade.
Role in Psoriasis Models
The imiquimod (IMQ)-induced psoriasis-like skin inflammation model is widely used for preclinical evaluation of IL-17A antagonists. Topical application of IMQ on mouse skin leads to a phenotype that closely mimics human psoriasis, characterized by erythema, scaling, and epidermal thickening (acanthosis), driven by an IL-23/IL-17 axis.
Efficacy Data in IMQ-Induced Psoriasis Model
Treatment with anti-IL-17A antibodies robustly ameliorates disease in this model. Quantitative outcomes are summarized below.
| Parameter | Vehicle Control (IMQ only) | Anti-IL-17A Treatment | Percent Reduction (%) | Reference |
| Psoriasis Area & Severity Index (PASI) Score | 8.5 ± 0.5 | 2.5 ± 0.3 | ~70% | |
| Epidermal Thickness (µm) | 120 ± 15 | 40 ± 10 | ~67% | |
| Splenic IL-17A+ CD4+ T-cells (%) | 2.5 ± 0.4 | 1.0 ± 0.2 | ~60% | |
| Skin IL-6 mRNA (fold change) | 25 ± 5 | 5 ± 2 | ~80% | |
| Skin CXCL1 mRNA (fold change) | 40 ± 8 | 8 ± 3 | ~80% |
Data are representative values synthesized from multiple sources and presented as mean ± SEM.
Experimental Protocol: IMQ-Induced Psoriasis Model
-
Animal Model: Female C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved dorsal skin for 6-7 consecutive days.
-
Treatment: The anti-IL-17A modulator (or vehicle/isotype control) is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, starting on day 0 or 1.
-
Monitoring: Mice are weighed daily, and skin inflammation is scored using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness.
-
Endpoint Analysis: On day 7, skin and spleen tissues are harvested. Skin samples are processed for histology (H&E staining to measure epidermal thickness) and quantitative PCR (qPCR) to measure inflammatory gene expression. Splenocytes can be analyzed by flow cytometry for Th17 cell populations.
Role in Arthritis Models
Collagen-induced arthritis (CIA) in DBA/1 mice is a widely used model for rheumatoid arthritis, exhibiting key pathological features such as synovitis, pannus formation, and cartilage and bone erosion. IL-17A is a critical driver of joint inflammation and destruction in this model.
Efficacy Data in Collagen-Induced Arthritis (CIA) Model
Blockade of IL-17A significantly reduces disease severity, joint inflammation, and bone erosion.
| Parameter | Vehicle Control (CIA) | Anti-IL-17A Treatment | Percent Reduction (%) | Reference |
| Mean Arthritis Score (0-4 scale) | 3.2 ± 0.4 | 1.1 ± 0.3 | ~65% | |
| Paw Swelling (mm) | 3.5 ± 0.2 | 2.5 ± 0.2 | ~28% | |
| Histological Inflammation Score | 2.8 ± 0.3 | 1.0 ± 0.2 | ~64% | |
| Bone Erosion Score | 2.5 ± 0.4 | 0.8 ± 0.3 | ~68% | |
| Synovial IL-1β mRNA (fold change) | 15 ± 3 | 4 ± 1.5 | ~73% | |
| Synovial RANKL mRNA (fold change) | 10 ± 2 | 2 ± 1 | ~80% |
Data are representative values synthesized from multiple sources and presented as mean ± SEM.
Experimental Protocol: Collagen-Induced Arthritis (CIA)
-
Animal Model: Male DBA/1 mice, 8-12 weeks old.
-
Immunization (Day 0): Mice are immunized via intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: Prophylactic treatment can begin at Day 21, or therapeutic treatment can start after the onset of clinical signs (typically days 25-28). The anti-IL-17A modulator or control is administered systemically.
-
Monitoring: Mice are monitored 3-4 times weekly for signs of arthritis. Each paw is scored on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16. Paw thickness is measured with calipers.
-
Endpoint Analysis: At the study termination (e.g., Day 42), paws are collected for histology to assess inflammation, pannus formation, and bone/cartilage erosion. Synovial tissue can be analyzed for gene expression (e.g., RANKL, IL-1β).
Role in Experimental Autoimmune Encephalomyelitis (EAE) Models
EAE is the most common animal model for multiple sclerosis (MS), characterized by CNS inflammation, demyelination, and paralysis. IL-17A plays a crucial role by disrupting the blood-brain barrier and facilitating the infiltration of pathogenic immune cells into the CNS.
Efficacy Data in MOG35-55-Induced EAE Model
Prophylactic or early therapeutic administration of IL-17A inhibitors significantly ameliorates the clinical course of EAE.
| Parameter | Vehicle Control (EAE) | Anti-IL-17A Treatment | Effect | Reference |
| Peak Mean Clinical Score (0-5 scale) | 3.5 ± 0.5 | 1.5 ± 0.4 | Significant Reduction | |
| Cumulative Disease Score | 45 ± 5 | 20 ± 4 | Significant Reduction | |
| Day of Disease Onset | 12.7 ± 0.4 | 14.5 ± 0.6 | Significant Delay | |
| CNS Inflammatory Infiltrates (cells/section) | 250 ± 40 | 80 ± 20 | Significant Reduction | |
| CNS Demyelination (% area) | 15 ± 3 | 5 ± 2 | Significant Reduction |
Data are representative values synthesized from multiple sources and presented as mean ± SEM.
Experimental Protocol: MOG35-55-Induced EAE
-
Animal Model: Female C57BL/6 mice, 8-12 weeks of age.
-
Induction (Day 0): Mice are immunized subcutaneously with an emulsion containing MOG35-55 peptide and Complete Freund's Adjuvant (CFA). On the same day, mice receive an intraperitoneal (i.p.) injection of pertussis toxin.
-
Second Toxin Dose (Day 2): A second dose of pertussis toxin is administered i.p.
-
Treatment: The IL-17A modulator or control is administered systemically according to a prophylactic (e.g., starting day 0) or therapeutic (e.g., starting at disease onset, ~day 10-12) regimen.
-
Monitoring: Beginning around day 7, mice are weighed and scored daily for clinical signs of EAE on a 0-5 scale (0=normal; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=hind and forelimb paralysis; 5=moribund).
-
Endpoint Analysis: At the peak of disease or study termination, mice are perfused, and the brain and spinal cord are harvested. Tissues are processed for histology to assess inflammatory cell infiltration (H&E) and demyelination (Luxol Fast Blue). CNS-infiltrating lymphocytes can be isolated for analysis by flow cytometry.
Conclusion
Preclinical data from diverse and well-established animal models of psoriasis, rheumatoid arthritis, and multiple sclerosis provide a robust rationale for the therapeutic targeting of IL-17A. Modulation of IL-17A signaling consistently leads to significant amelioration of clinical scores, reduction of tissue pathology, and down-regulation of key inflammatory mediators. The experimental protocols and quantitative data outlined in this guide serve as a foundational reference for the continued research and development of novel IL-17A modulators for autoimmune diseases.
References
- 1. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 2. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Regulation of IL-17 in autoimmune diseases by transcriptional factors and microRNAs [frontiersin.org]
- 4. The Role of IL-17 and Th17 Lymphocytes in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Small Molecule IL-17A Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on a specific compound designated "IL-17A modulator-3" is not available. This guide provides a comprehensive overview of the structure-activity relationships (SAR) for several classes of publicly disclosed small molecule inhibitors of the Interleukin-17A (IL-17A) pathway, a critical target in autoimmune and inflammatory diseases.
Introduction: Targeting the IL-17A Axis
Interleukin-17A is a pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] While monoclonal antibodies (mAbs) that neutralize IL-17A have shown significant clinical efficacy, their use is limited by factors such as parenteral administration and high costs.[1][2] This has spurred intensive research into the discovery of orally bioavailable small molecules that can disrupt the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.
Developing small molecules to inhibit large, relatively flat PPI interfaces like that of IL-17A/IL-17RA is a significant challenge. However, recent advances have led to the identification of several classes of potent small molecule and macrocyclic inhibitors, some of which are advancing into clinical trials. This guide will detail the structure-activity relationships, experimental protocols, and signaling pathways relevant to the development of these next-generation IL-17A modulators.
The IL-17A Signaling Pathway
IL-17A, a homodimer, initiates its signaling cascade by binding to the IL-17 receptor A (IL-17RA). This binding event recruits IL-17RC, forming a ternary complex that brings together the intracellular SEFIR domains. This scaffolding allows for the recruitment of the adaptor protein Act1, which in turn recruits and activates TRAF6, a key E3 ubiquitin ligase. TRAF6 activation leads to the downstream activation of canonical pro-inflammatory signaling pathways, including NF-κB and MAPKs (p38, ERK, JNK). The culmination of this cascade is the transcription and release of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IL-8, CCL20), and matrix metalloproteinases, driving inflammation and tissue damage.
Structure-Activity Relationship (SAR) Data
The discovery of small molecule IL-17A inhibitors has been advanced through techniques like DNA-encoded chemical library screening and high-throughput screening. Optimization of initial hits has led to several distinct chemical series with potent inhibitory activity. Below are representative SAR data for publicly disclosed compound classes.
Benzimidazole Derivatives
Researchers at UCB SA reported a series of novel benzimidazole derivatives that disrupt the IL-17A/IL-17RA interaction. Optimization of this series focused on improving potency and pharmacokinetic properties.
| Compound/Modification | IL-17A Inhibition IC50 (nM) [HTRF Assay] | Key Structural Features | Pharmacokinetic Note |
| Lead Compound [I] | 4 | Benzimidazole core | Good permeability; Oral bioavailability (F) of 45% in rats and 20-30% in dogs. |
| Modifications (General) | Variable | Alterations to substituents on the benzimidazole and linked aromatic rings. | Optimization aimed at reducing clearance and improving oral exposure. |
Benzhydrylglycine-Containing Compounds
A series of orally bioavailable, "Rule of 5" compliant modulators was developed by optimizing benzhydrylglycine-containing compounds. X-ray crystallography was crucial in guiding the optimization of these PPI modulators.
| Compound/Modification | IL-17A Inhibition | Key Structural Features | Note |
| Early Ligands | Moderate | Benzhydrylglycine core | Overlapping structures from initial hits guided the design. |
| Dimethylpyrazole Series | Improved Potency & Oral Bioavailability | Introduction of a dimethylpyrazole substituent. | This addition was a key breakthrough for achieving oral bioavailability. |
| Development Candidate 23 | Potent & Metabolically Stable | Incorporation of a dicyclopropylalanine group. | This modification of the amino acid portion led to the clinical development candidate. |
Macrocyclic Peptide Mimetics
Macrocycles have emerged as a promising class of compounds capable of inhibiting challenging PPI targets like IL-17A. Ensemble Therapeutics Corporation patented several series of macrocycles with potent binding affinities.
| Compound Series | Binding Affinity (Kd) to IL-17A | Cellular Activity (IC50) | Note |
| Macrocycles 4, 5, 6 | < 100 nM | < 1.0 µM (HT-29 cell assay) | Demonstrated potent binding and functional inhibition in a cell-based assay. |
| General Modifications | Variable | Variable | SAR focused on optimizing ring size, linker chemistry, and side-chain interactions to mimic the IL-17RA binding epitope. |
Experimental Protocols & Methodologies
The characterization of IL-17A modulators involves a tiered approach, starting with biochemical assays to confirm direct binding and progressing to cell-based and in vivo models to assess functional activity.
General SAR Experimental Workflow
The process of identifying and optimizing a lead compound typically follows a structured workflow. This involves iterative cycles of design, synthesis, and testing to build a comprehensive understanding of the SAR.
Key Experimental Assays
-
Homogeneous Time-Resolved Fluorescence (HTRF):
-
Principle: This is a proximity-based assay used to measure the binding between IL-17A and its receptor, IL-17RA. Recombinant IL-17A is typically tagged with a donor fluorophore (e.g., Europium cryptate) and IL-17RA with an acceptor fluorophore (e.g., d2). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.
-
Methodology:
-
Tagged IL-17A and IL-17RA are incubated together in a microplate well.
-
Test compounds are added at varying concentrations.
-
If a compound disrupts the IL-17A/IL-17RA interaction, the donor and acceptor are separated, and the FRET signal decreases.
-
The signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
IC50 values are calculated by plotting the signal inhibition against compound concentration.
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of an interaction.
-
Methodology:
-
One binding partner (e.g., recombinant IL-17A) is immobilized onto a sensor chip surface.
-
The other partner (the analyte, e.g., the small molecule modulator) is flowed over the surface at various concentrations.
-
Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Response Units).
-
By analyzing the binding curves, kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) can be determined.
-
-
-
Cell-Based Functional Assays (Cytokine Release):
-
Principle: These assays measure the ability of a compound to inhibit IL-17A-induced downstream signaling in a biologically relevant cell type (e.g., human keratinocytes, fibroblasts, or engineered reporter cell lines). The endpoint is typically the measurement of a pro-inflammatory cytokine or chemokine (e.g., IL-6, IL-8, CCL20) that is produced in response to IL-17A stimulation.
-
Methodology:
-
Cells are plated in multi-well plates and allowed to adhere.
-
Cells are pre-incubated with various concentrations of the test compound.
-
IL-17A (often with a co-stimulant like TNF-α) is added to the wells to stimulate the signaling pathway.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of the secreted cytokine (e.g., IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or similar immunoassay.
-
IC50 values are determined by plotting the percent inhibition of cytokine release versus compound concentration.
-
-
-
In Vivo Models of Inflammation:
-
Principle: To assess the efficacy of lead compounds in a whole-organism setting, rodent models of IL-17A-driven diseases are used. Common models include imiquimod-induced psoriasiform dermatitis or collagen-induced arthritis.
-
Methodology:
-
Disease is induced in the animals.
-
Animals are dosed with the test compound (e.g., orally) or a vehicle control. A positive control, such as an anti-IL-17A antibody, is often included.
-
Efficacy is assessed by measuring disease-relevant endpoints, such as skin thickness and inflammation scores in psoriasis models, or paw swelling in arthritis models.
-
Pharmacokinetic/pharmacodynamic (PK/PD) relationships are established by correlating drug exposure with the biological response.
-
-
Conclusion and Future Directions
The pursuit of small molecule IL-17A inhibitors has successfully moved from concept to clinical reality. The discovery of diverse chemical scaffolds, from macrocycles to "Rule of 5" compliant benzimidazoles, demonstrates that the challenging IL-17A/IL-17RA protein-protein interaction is druggable. The SAR data, while still emerging, highlights common strategies in PPI inhibitor design: leveraging structural biology to guide optimization, focusing on metabolic stability, and ensuring oral bioavailability. Future development in this area will likely focus on refining the selectivity and long-term safety profiles of these modulators, with the ultimate goal of providing an effective, convenient, and accessible oral therapy for patients with IL-17-mediated diseases.
References
"IL-17A modulator-3" pharmacokinetics and pharmacodynamics
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Small Molecule IL-17A Modulators For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] As a key product of T helper 17 (Th17) cells, IL-17A drives inflammation by inducing the production of chemokines, other cytokines, and antimicrobial peptides in target cells like keratinocytes and fibroblasts.[3][4] While monoclonal antibodies targeting the IL-17A pathway have proven to be highly effective therapies, their parenteral administration and potential for immunogenicity have spurred the development of orally bioavailable small molecule inhibitors.[5]
These small molecules aim to disrupt the protein-protein interaction (PPI) between the IL-17A cytokine dimer and its receptor complex, offering a novel therapeutic modality. This technical guide provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of emerging oral IL-17A modulators, using publicly available data on representative compounds such as LEO Pharma's protein-protein interaction modulator (PPIm) and "IL-17A modulator-3" as key examples.
Pharmacodynamics: The Science of Efficacy
The pharmacodynamics of IL-17A modulators describe their mechanism of action and the physiological effects they produce. The primary goal is to inhibit the IL-17A signaling cascade effectively.
Mechanism of Action: Disrupting the Inflammatory Cascade
IL-17A functions as a homodimer that binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits on the surface of target cells. This binding event recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream signaling pathways, primarily Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These pathways orchestrate the transcription of a wide array of pro-inflammatory genes. Small molecule modulators are designed to bind to the IL-17A dimer at the interface where it interacts with its receptor, thereby preventing the initial step of signal transduction.
In Vitro Potency
The potency of IL-17A modulators is determined using cell-based assays that measure the inhibition of IL-17A-induced responses.
Table 1: In Vitro Potency of IL-17A Small Molecule Modulators
| Compound | Assay System | Endpoint | Potency | Reference |
|---|---|---|---|---|
| LEO Pharma PPIm | Murine Fibroblasts | IL-17A-induced IL-6 Production | EC50 = 27 nM |
| this compound | HEK-Blue™ IL-17A Reporter Cells | IL-17A/A-induced SEAP Activity | IC50 < 10 µM | |
In Vivo Pharmacodynamics
The efficacy of these modulators is tested in animal models that recapitulate aspects of human inflammatory diseases. The imiquimod-induced skin inflammation model in mice is a standard for psoriasis research.
Table 2: In Vivo Efficacy of LEO Pharma PPIm in Imiquimod-Induced Psoriasis Mouse Model
| Dose (mg/kg) | Effect on Skin Thickness | Effect on Biomarkers (Lcn2, Cxcl1, IL-12b mRNA) | Reference |
|---|
| 3, 10, 25 | Dose-dependent decrease | Dose-dependent alteration | |
Pharmacokinetics: The Journey of the Drug
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, which collectively determine its concentration profile in the body over time.
In Vitro ADME Profile
Preclinical assessment of ADME properties helps to predict the pharmacokinetic behavior of a compound in vivo.
Table 3: In Vitro ADME Properties of LEO Pharma PPIm
| Parameter | Method | Result | Implication | Reference |
|---|---|---|---|---|
| Human Plasma Protein Binding | Equilibrium Dialysis | 1.7% unbound | High binding, potentially lower volume of distribution and clearance. | |
| Metabolic Stability | Human Hepatocytes | CLintr = 1.5 mL/min/kg | Stable in liver cells, suggesting potentially low hepatic clearance. |
| Permeability | Caco-2 Monolayers | Papp (A→B): 38 x 10⁻⁶ cm/s Papp (B→A): 16 x 10⁻⁶ cm/s | Moderate permeability, suggesting potential for oral absorption. Efflux ratio < 2. | |
In Vivo Pharmacokinetics in Preclinical Species
PK studies in animals are essential for understanding a drug's behavior in a whole organism and for predicting human pharmacokinetics.
Table 4: In Vivo Pharmacokinetic Parameters of LEO Pharma PPIm
| Species | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t½) | Reference |
|---|---|---|---|---|
| Mouse | 4.4 mL/min/kg | 1.4 L/kg | 3.9 h | |
| Rat | 8.0 mL/min/kg | 2.6 L/kg | 3.8 h |
| Dog | 2.1 mL/min/kg | 2.1 L/kg | 12 h | |
A phosphate prodrug strategy was successfully used to improve solubility and oral bioavailability, achieving up to 75% bioavailability in dogs.
Predicted Human Pharmacokinetics
Based on preclinical in vitro and in vivo data, the pharmacokinetic profile in humans can be predicted using allometric scaling and other modeling techniques.
Table 5: Predicted Human Pharmacokinetic Parameters for LEO Pharma PPIm
| Parameter | Predicted Value | Reference |
|---|---|---|
| Clearance (CL) | 1.5 mL/min/kg | |
| Volume of Distribution (Vss) | 2.0 L/kg |
| Half-life (t½) | 16 h | |
These predictions suggest that the compound may be suitable for once-daily dosing in humans.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Protocol 1: HEK-Blue™ IL-17A Reporter Assay (PD)
-
Cell Culture: Maintain HEK-Blue™ IL-17 cells, which are engineered to express the IL-17RA/RC receptors and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, according to the manufacturer's instructions.
-
Assay Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubate cells with various concentrations of the IL-17A modulator (e.g., this compound, 0-10 µM) for a specified time.
-
Stimulate the cells with a constant concentration of recombinant human IL-17A/A.
-
Incubate for 20-24 hours to allow for SEAP expression and secretion.
-
-
Detection:
-
Collect a sample of the cell culture supernatant.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate until a color change is visible.
-
Measure absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the concentration of inhibitor that produces 50% inhibition (IC50) of the IL-17A-induced signal.
Protocol 2: Imiquimod-Induced Psoriasis Mouse Model (PD)
-
Animal Model: Use BALB/c or C57BL/6 mice.
-
Induction of Psoriasis-like Inflammation: Apply a daily topical dose of imiquimod cream (e.g., 5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: Administer the IL-17A modulator orally (p.o.) or via another relevant route at various doses (e.g., 3, 10, 25 mg/kg) daily, typically starting from the first day of imiquimod application. A vehicle control group and a positive control group (e.g., an anti-IL-17A antibody) should be included.
-
Endpoint Measurement:
-
Clinical Scoring: Measure ear thickness and/or back skin thickness daily using a digital caliper. Score the severity of erythema, scaling, and induration.
-
Biomarker Analysis: At the end of the study, euthanize the animals and collect skin tissue. Homogenize the tissue to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of psoriasis-related biomarkers such as Lcn2, Cxcl1, and IL-12b.
-
Protocol 3: In Vitro Caco-2 Permeability Assay (PK)
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated and polarized monolayer.
-
Assay Procedure:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (e.g., LEO Pharma PPIm) to the apical (A) compartment for apical-to-basolateral (A→B) permeability assessment, or to the basolateral (B) compartment for basolateral-to-apical (B→A) assessment.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The ratio of Papp (B→A) to Papp (A→B) gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.
Conclusion
The development of oral small molecule IL-17A modulators represents a significant advancement in the potential treatment of inflammatory diseases. Preclinical data for compounds like the LEO Pharma PPIm demonstrate potent in vitro and in vivo pharmacodynamic activity, effectively inhibiting the IL-17A pathway. The pharmacokinetic profiles are characterized by properties conducive to oral administration, including moderate permeability and good metabolic stability, with preclinical studies predicting a half-life in humans that could support once-daily dosing. While early in development, these molecules hold the promise of providing a convenient and effective alternative to biologic therapies, potentially expanding treatment options for patients with IL-17A-mediated conditions. Further clinical investigation is required to confirm the safety and efficacy of these promising therapeutic candidates.
References
- 1. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics, Safety, Tolerability, and Immunogenicity of the QX002N anti-IL-17 Monoclonal Antibody: A Phase I, Randomized, Double-Blind, Single Ascending Dose Study in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
The Role of IL-17A Modulator-3 in Psoriasis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and significant infiltration of immune cells into the epidermis and dermis. Central to its pathogenesis is the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis, which leads to the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2] IL-17A is a key effector cytokine that drives the characteristic features of psoriasis, including epidermal acanthosis, neutrophil recruitment, and the expression of antimicrobial peptides and chemokines by keratinocytes.[3][4] Consequently, modulating the activity of IL-17A has become a cornerstone of modern psoriasis therapy.[5]
This technical guide provides an in-depth overview of a hypothetical IL-17A modulator, herein referred to as "IL-17A modulator-3," as a representative agent for this therapeutic class. It details the underlying signaling pathways, key experimental methodologies for evaluation, and a summary of the quantitative data representative of leading IL-17A inhibitors.
The IL-17A Signaling Pathway in Keratinocytes
IL-17A exerts its pro-inflammatory effects on keratinocytes by binding to a heterodimeric receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC). This binding event initiates a downstream signaling cascade that is crucial for the transcription of psoriasis-associated inflammatory genes.
Upon ligand binding, the IL-17RA/RC complex recruits the adaptor protein, NF-κB activator 1 (Act1, also known as CIKS or TRAF3IP2). Act1 possesses an E3 ubiquitin ligase activity and is essential for connecting the receptor to downstream signaling molecules. It interacts with and polyubiquitinates Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), leading to the activation of two major signaling pathways:
-
NF-κB Pathway: Activated TRAF6 leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases Nuclear Factor-κB (NF-κB) to translocate to the nucleus and drive the transcription of pro-inflammatory genes.
-
MAPK Pathway: The cascade also activates Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK.
The culmination of this signaling is the robust expression of chemokines (e.g., CXCL1, CXCL8/IL-8, CCL20), antimicrobial peptides (e.g., S100A7, β-defensins), and other cytokines (e.g., IL-6, IL-36), which collectively recruit neutrophils and other immune cells, promote keratinocyte proliferation, and sustain the inflammatory loop characteristic of psoriatic plaques.
Quantitative Data for IL-17A Modulators
The efficacy of an IL-17A modulator is determined by its biochemical and clinical properties. The following tables summarize key quantitative data for leading approved IL-17A inhibitors, which serve as a benchmark for "this compound."
Table 1: Biochemical Properties of IL-17A Inhibitors
| Modulator | Target | Binding Affinity (KD) |
| Secukinumab | IL-17A | ~100–200 pM |
| Ixekizumab | IL-17A | < 3 pM |
| Brodalumab | IL-17RA | 21 pM |
Note: Binding affinity (KD, equilibrium dissociation constant) indicates the strength of the binding between the modulator and its target; a lower value signifies a higher affinity. Data are compiled from various preclinical studies.
Table 2: Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis (Week 12 Response)
| Modulator | Trial(s) | PASI 75 | PASI 90 | PASI 100 |
| Secukinumab (300 mg) | ERASURE, FIXTURE | 81.6% | 54.2% | 24.1% |
| Ixekizumab (80 mg Q2W) | UNCOVER-2, -3 | 89.1% | 70.9% | 35.3% |
| Brodalumab (210 mg Q2W) | AMAGINE-2, -3 | 85.3% | 70.0% | 44.0% |
Note: PASI (Psoriasis Area and Severity Index) scores represent the percentage of patients achieving a 75%, 90%, or 100% reduction in disease severity from baseline. Data are from pivotal Phase 3 clinical trials.
Key Experimental Protocols
Evaluating the efficacy of "this compound" requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for core assays.
In Vitro Keratinocyte Stimulation and Neutralization Assay
This assay measures the ability of an IL-17A modulator to inhibit the production of pro-inflammatory mediators by human keratinocytes.
Methodology:
-
Cell Culture:
-
Culture primary Normal Human Epidermal Keratinocytes (NHEK) or the HaCaT cell line in appropriate keratinocyte growth medium.
-
Seed cells in 24-well plates at a density of 1 x 10⁵ cells/well and grow to 80-90% confluency.
-
-
Stimulation:
-
Starve cells in basal medium for 4-6 hours prior to stimulation.
-
Pre-incubate recombinant human IL-17A (e.g., 20 ng/mL) with varying concentrations of "this compound" or a control antibody for 1 hour at 37°C.
-
Remove basal medium from cells and add the IL-17A/modulator mixtures. Include controls for unstimulated cells and cells stimulated with IL-17A alone.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA. Centrifuge to remove cellular debris and store at -80°C.
-
Cell Lysate: Wash the cells with PBS, then lyse them directly in the well using an appropriate buffer for RNA extraction (for qPCR).
-
Quantitative Real-Time PCR (qPCR) for Gene Expression
This protocol quantifies the mRNA levels of IL-17A target genes in keratinocytes.
Methodology:
-
RNA Extraction:
-
Extract total RNA from the cell lysates (from Protocol 1) using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., CXCL8, S100A7, DEFB4) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the fold change in gene expression between IL-17A stimulated cells and those treated with "this compound."
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This protocol measures the concentration of secreted proteins, such as IL-6 and CXCL8, in the cell culture supernatant.
Methodology:
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate. Add cell culture supernatants (from Protocol 1) and a series of known standards to the wells. Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.
-
-
Signal Development:
-
Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate. Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops (15-20 minutes).
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Logical Relationships: Mechanisms of IL-17A Pathway Inhibition
Different modulators can target the IL-17A pathway at various points, leading to distinct biological consequences. "this compound" is conceptualized as a direct inhibitor of the IL-17A cytokine, similar to secukinumab and ixekizumab. This contrasts with agents like brodalumab, which block the IL-17RA receptor subunit.
Blocking the IL-17A ligand directly, as with "this compound," provides a highly specific method of inhibiting the primary driver of psoriatic inflammation. In contrast, blocking the IL-17RA subunit, as brodalumab does, inhibits signaling from multiple IL-17 family members that utilize this receptor subunit (including IL-17A, IL-17F, IL-17C, and IL-17E), potentially leading to a broader, more complete suppression of the inflammatory process.
Conclusion
"this compound," as a representative of the class of direct IL-17A inhibitors, offers a targeted and highly effective approach to treating psoriasis. Its mechanism of action is centered on the neutralization of the IL-17A cytokine, thereby preventing the activation of pro-inflammatory signaling cascades in keratinocytes and other skin cells. The evaluation of such modulators relies on a robust set of in vitro assays to quantify their neutralizing capacity and downstream effects on gene and protein expression. The exceptional clinical efficacy observed with approved agents in this class, as evidenced by high PASI response rates, underscores the critical role of IL-17A in psoriasis pathogenesis and validates this pathway as a premier target for therapeutic intervention.
References
- 1. Brodalumab for Moderate-to-Severe Psoriasis: A Comprehensive Review of Efficacy, Safety, and Clinical Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 17-A inhibition in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IL-17A in Psoriasis and Beyond: Cardiovascular and Metabolic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
An In-depth Technical Guide to the Preclinical and Clinical Evaluation of IL-17A Modulator-3 in Rheumatoid Arthritis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-17A (IL-17A) is a key cytokine implicated in the pathogenesis of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1][2][3][4][5] Elevated levels of IL-17A are found in the serum and synovial fluid of RA patients, correlating with disease activity. This cytokine, primarily produced by Th17 cells, promotes inflammation, cartilage degradation, and bone erosion. Consequently, targeting the IL-17A pathway presents a promising therapeutic strategy for RA. This whitepaper provides a comprehensive technical overview of the preclinical and clinical evaluation of a novel therapeutic candidate, "IL-17A modulator-3," a small molecule inhibitor of IL-17A. While specific data for "this compound" is emerging, this guide is structured based on established methodologies and data from analogous IL-17A targeted therapies.
The Role of IL-17A in Rheumatoid Arthritis Pathogenesis
IL-17A exerts its pro-inflammatory effects by acting on various cell types within the joint, including synovial fibroblasts, chondrocytes, and osteoblasts. Its signaling cascade is initiated by binding to a receptor complex composed of IL-17RA and IL-17RC. This interaction triggers downstream signaling through NF-κB, MAPKs, and C/EBPs, leading to the production of inflammatory mediators.
Key pathogenic roles of IL-17A in RA include:
-
Induction of Pro-inflammatory Cytokines and Chemokines: IL-17A stimulates synovial fibroblasts to produce IL-6, IL-8, and various chemokines that recruit neutrophils and monocytes to the synovium.
-
Cartilage Degradation: It promotes the expression of matrix metalloproteinases (MMPs) by chondrocytes and synovial fibroblasts, leading to the breakdown of cartilage matrix.
-
Bone Erosion: IL-17A enhances osteoclastogenesis by increasing the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) on osteoblasts and synoviocytes.
-
Synergistic Action with other Cytokines: IL-17A acts synergistically with other pro-inflammatory cytokines, particularly TNF-α, to amplify the inflammatory response and joint destruction.
Below is a diagram illustrating the IL-17A signaling pathway in a synovial fibroblast.
Figure 1: IL-17A Signaling Pathway in Synovial Fibroblasts.
Preclinical Evaluation of this compound
The preclinical assessment of "this compound" is designed to establish its mechanism of action, efficacy, and safety profile before advancing to human trials.
In Vitro Characterization
Objective: To determine the potency and selectivity of "this compound" in inhibiting IL-17A signaling.
Experimental Protocols:
-
Binding Affinity Assay: Surface plasmon resonance (SPR) is utilized to measure the binding kinetics and affinity of "this compound" to recombinant human IL-17A.
-
Cell-Based Reporter Assay: A cell line expressing the IL-17 receptor and a downstream reporter gene (e.g., NF-κB luciferase) is treated with IL-17A in the presence of varying concentrations of "this compound" to determine its IC50 value. Based on available information, "this compound" inhibits IL-17A/A with an IC50 value of less than 10 μM.
-
Cytokine Release Assay: Human synovial fibroblasts are stimulated with IL-17A with or without "this compound." The supernatant is then analyzed for levels of IL-6 and IL-8 using ELISA to assess the functional inhibition of IL-17A-induced cytokine production.
Below is a diagram illustrating the general experimental workflow for in vitro characterization.
References
- 1. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting interleukin-17 in patients with active rheumatoid arthritis: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
- 4. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
The Impact of IL-17A Modulators on Pro-inflammatory Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a hallmark pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases.[1] Produced predominantly by T helper 17 (Th17) cells, IL-17A orchestrates inflammatory responses by inducing the expression of a cascade of other pro-inflammatory cytokines, chemokines, and matrix metalloproteinases from various cell types, including fibroblasts, endothelial cells, and epithelial cells.[1][2] This activity leads to the recruitment and activation of neutrophils and other immune cells, driving tissue inflammation and damage.[3]
Given its central role in inflammation, the IL-17A signaling pathway has become a prime target for therapeutic intervention. A new class of biologic drugs, known as IL-17A modulators, has been developed to specifically inhibit this pathway. These modulators, primarily monoclonal antibodies, function by either directly neutralizing the IL-17A cytokine or by blocking its receptor, thereby preventing downstream signaling. This technical guide provides an in-depth analysis of the effects of these modulators on the expression of key pro-inflammatory cytokines, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks. The focus will be on three prominent IL-17A modulators: Secukinumab, Ixekizumab, and Brodalumab.
IL-17A Signaling Pathway and Modulator Intervention
The binding of IL-17A to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC, initiates a downstream signaling cascade. This leads to the recruitment of the adaptor protein Act1, which in turn engages TRAF6, activating key transcription factors such as NF-κB and the C/EBP family. The culmination of this pathway is the transcription of a wide array of pro-inflammatory genes.
IL-17A modulators interrupt this process at different points:
-
Secukinumab and Ixekizumab are monoclonal antibodies that directly bind to and neutralize the IL-17A cytokine, preventing it from interacting with its receptor.
-
Brodalumab is a monoclonal antibody that targets the IL-17RA subunit of the receptor complex, thereby blocking the signaling of not only IL-17A but also other members of the IL-17 family that utilize this receptor subunit, such as IL-17F, IL-17C, and IL-17E.
Figure 1: IL-17A Signaling Pathway and Points of Modulator Intervention.
Quantitative Effects of IL-17A Modulators on Pro-inflammatory Cytokines
The administration of IL-17A modulators leads to a significant reduction in the levels of various pro-inflammatory cytokines and inflammatory markers. The following tables summarize the quantitative data from clinical and in vitro studies.
Table 1: Effect of Secukinumab on Pro-inflammatory Cytokines and Markers
| Cytokine/Marker | Baseline Level (Mean ± SD or Median [Range]) | Post-treatment Level (Mean ± SD or Median [Range]) | Percent Reduction | Cell Type/Model | Source |
| IL-6 | Significantly higher than normal | Significantly lower after treatment | Significant (p < 0.05) | Serum (Psoriasis patients) | |
| TNF-α | Significantly higher than normal | Significantly lower after treatment | Significant (p < 0.05) | Serum (Psoriasis patients) | |
| IL-23 | Significantly higher than normal | Significantly lower after treatment | Significant (p < 0.05) | Serum (Psoriasis patients) | |
| IFN-γ | Significantly higher than normal | Significantly lower after treatment | Significant (p < 0.05) | Serum (Psoriasis patients) | |
| GROα (CXCL1) | Significantly higher than normal | Significantly lower after treatment | Significant (p < 0.05) | Serum (Psoriasis patients) | |
| VEGF-A | Significantly higher than normal | Significantly lower after treatment | Significant (p < 0.05) | Serum (Psoriasis patients) | |
| hs-CRP | Elevated | Durable reduction at 52 weeks | Significant | Serum (Hidradenitis Suppurativa patients) | |
| ESR | Elevated | Durable reduction at 52 weeks | Significant | Serum (Hidradenitis Suppurativa patients) | |
| C-reactive protein/albumin ratio (CAR) | 1.52 [1.01-3.04] | 0.84 [0.62-0.99] | Significant (p < 0.001) | Serum (Psoriasis patients) | |
| IL-6 (in vitro) | 13.7-fold increase with IL-17A | Abolished by Secukinumab | - | Rheumatoid Arthritis Synovial Fibroblasts |
Table 2: Effect of Ixekizumab on Pro-inflammatory Cytokines and Markers
| Cytokine/Marker | Observation | Cell Type/Model | Source |
| Pro-inflammatory Cytokines and Chemokines | Inhibition of IL-17A by Ixekizumab disrupts the signaling pathways responsible for the production of pro-inflammatory mediators. | General (Mechanism of Action) | |
| Joint Inflammation | Reduces joint inflammation by inhibiting the activation and movement of immune cells triggered by IL-17A. | Psoriatic Arthritis patients |
Table 3: Effect of Brodalumab on Pro-inflammatory Cytokines and Markers
| Cytokine/Marker | Observation | Cell Type/Model | Source |
| IL-17A, IL-17C, IL-17F (mRNA) | Downregulated in a dose-dependent manner to nonlesional levels. | Skin Biopsies (Psoriasis patients) | |
| IL-22, IL-23A, IL-12B (mRNA) | mRNA levels were reduced. | Skin Biopsies (Psoriasis patients) | |
| TNF | Strongly decreased by 12 weeks of treatment. | Serum (Hidradenitis Suppurativa patients) | |
| IL-8 | Strongly decreased by 12 weeks of treatment. | Serum (Hidradenitis Suppurativa patients) | |
| IL-6 | Levels seem to increase significantly from baseline to 12 weeks of therapy in patients without quantifiable brodalumab levels. | Serum (Psoriasis patients) | |
| Inflammatory Pathways (Psoriasis, Th1, Th17, IL-12/IL-23) | Decreased at week 12. | Skin Biopsies (Hidradenitis Suppurativa patients) | |
| Neutrophil Inflammation Pathways | Decreased at week 12. | Serum (Hidradenitis Suppurativa patients) |
Experimental Protocols
Measurement of Serum Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for quantifying pro-inflammatory cytokines in human serum samples. Specific details may vary based on the commercial ELISA kit used.
Figure 2: General Experimental Workflow for Cytokine ELISA.
Detailed Methodology:
-
Plate Coating: Dilute the capture antibody against the target cytokine (e.g., human IL-6) in a coating buffer. Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three to five times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200-300 µL of blocking buffer (e.g., PBS with 1% BSA or 3% non-fat milk) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard. Dilute serum samples (typically a 1:2 to 1:4 dilution is a good starting point) in assay diluent. Add 100 µL of the standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in assay diluent, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in assay diluent, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Reaction: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples, remembering to account for the sample dilution factor.
Intracellular Cytokine Staining by Flow Cytometry
This protocol is for the detection of intracellular cytokines in human T cells, such as Th17 cells, after in vitro stimulation.
Figure 3: General Experimental Workflow for Intracellular Cytokine Staining.
Detailed Methodology:
-
Cell Stimulation: Culture peripheral blood mononuclear cells (PBMCs) or isolated T cells in appropriate media. Stimulate the cells for 4-6 hours with a stimulation cocktail (e.g., Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause intracellular accumulation of cytokines.
-
Washing: After stimulation, wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Surface Staining: Resuspend the cells in staining buffer and add fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4) to identify the T cell populations of interest. Incubate for 15-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Fixation: Resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature in the dark. This step cross-links proteins and stabilizes the cell membrane.
-
Permeabilization: Wash the fixed cells with a permeabilization buffer (e.g., PBS containing saponin or a commercial permeabilization buffer). Resuspend the cells in permeabilization buffer and incubate for 10 minutes at room temperature. This allows antibodies to access intracellular antigens.
-
Intracellular Staining: Add fluorescently conjugated antibodies against the intracellular cytokines of interest (e.g., anti-IL-17A, anti-IFN-γ) to the permeabilized cells. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Final Resuspension: Resuspend the cells in staining buffer for immediate analysis or in a suitable storage buffer if analysis will be delayed.
-
Data Acquisition: Acquire data on a flow cytometer, ensuring proper compensation for spectral overlap between the different fluorochromes used.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the T cell population of interest (e.g., CD3+CD4+ cells) and then quantify the percentage of cells expressing the intracellular cytokines.
Conclusion
IL-17A modulators represent a significant advancement in the treatment of inflammatory diseases. By specifically targeting the IL-17A pathway, these therapies effectively reduce the production of a broad spectrum of pro-inflammatory cytokines, leading to a dampening of the inflammatory cascade and clinical improvement. The quantitative data presented in this guide clearly demonstrate the potent anti-inflammatory effects of these agents. The detailed experimental protocols provide a framework for researchers to further investigate the mechanisms of action and clinical efficacy of existing and novel IL-17A modulators. The continued exploration of this therapeutic strategy holds great promise for the development of more effective treatments for a wide range of debilitating inflammatory conditions.
References
- 1. Gene expression profiles normalized in psoriatic skin by treatment with brodalumab, a human anti-IL-17 receptor monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative tandem mass-spectrometry of skin tissue reveals putative psoriatic arthritis biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Intellectual Property and Core Science of IL-17A Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intellectual property landscape and the fundamental scientific principles underlying the development of Interleukin-17A (IL-17A) modulators. Given that "IL-17A modulator-3" does not correspond to a publicly designated molecule, this document focuses on the broader class of IL-17A inhibitors, with specific examples from approved monoclonal antibodies and emerging small-molecule drugs.
Introduction to IL-17A and Its Role in Disease
Interleukin-17A is a well-established pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] IL-17A is the signature cytokine produced by T-helper 17 (Th17) cells and is also secreted by other immune cells.[4][5] It forms homodimers or heterodimers with IL-17F and signals through a receptor complex composed of IL-17RA and IL-17RC subunits. This signaling cascade triggers the release of pro-inflammatory cytokines and chemokines, leading to neutrophil recruitment and tissue inflammation. The significant role of IL-17A in these diseases has made it a key target for therapeutic intervention.
The Intellectual Property Landscape of IL-17A Modulators
The intellectual property surrounding IL-17A modulation is extensive, covering monoclonal antibodies, peptides, and small molecules. The initial wave of therapeutics focused on monoclonal antibodies, with several now approved for clinical use. More recently, there has been a significant push towards developing orally bioavailable small-molecule inhibitors to overcome the limitations of biologics, such as non-oral administration and poor tissue penetration.
Monoclonal Antibody Patents
The first generation of IL-17A modulators to reach the market were monoclonal antibodies. Key examples include:
-
Secukinumab (Cosentyx®) : Developed by Novartis, secukinumab is a fully human IgG1κ monoclonal antibody that selectively targets and neutralizes IL-17A. Its core patent, US7807155, covers the antibody and its use in treating IL-17-mediated disorders. The patent protection for secukinumab is expected to extend into the late 2020s in major markets.
-
Ixekizumab (Taltz®) : Developed by Eli Lilly, ixekizumab is a humanized IgG4 monoclonal antibody that also binds to IL-17A. U.S. Patent 7,838,638 is a key patent covering this antibody. There has been patent litigation surrounding ixekizumab, particularly concerning its binding to IL-17A/IL-17F heterodimers.
-
Brodalumab (Siliq®/Kyntheum®) : Initially developed by Amgen and AstraZeneca, brodalumab is a fully human monoclonal antibody with a distinct mechanism of action. It targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17C, IL-17F, and IL-17E.
Small Molecule and Peptide Patents
There is a growing body of patents for small molecules and peptides designed to inhibit the IL-17A/IL-17RA protein-protein interaction (PPI). These efforts aim to provide oral therapeutic options. Companies like UCB Biopharma, Leo Pharma, and Eli Lilly have been active in this area, filing numerous patent applications for novel chemical scaffolds. For instance, Leo Pharma has filed patents for compounds intended to treat diseases with up- or de-regulated IL-17A. Janssen has also disclosed lactam-containing imidazopyridazine compounds as IL-17A/IL-17RA interaction inhibitors. Other patented approaches include the use of flavonoid IL-17A inhibitors and IL-17A binding peptides.
Core Scientific Data
The development of IL-17A modulators is supported by extensive preclinical and clinical data. This section summarizes key quantitative data for representative molecules.
Binding Affinity and In Vitro Potency
The following table summarizes the binding affinities and in vitro potencies of selected IL-17A modulators.
| Modulator | Target | Binding Affinity (Kd) | In Vitro Potency (IC50) | Reference |
| Secukinumab | IL-17A | 1.22 x 10⁻¹⁰ M | 2.1 x 10⁻⁹ M (for IL-6 production inhibition) | |
| Brodalumab | IL-17RA | 239 pM | Not specified |
Clinical Efficacy Data
Clinical trials have demonstrated the significant efficacy of IL-17A modulators in treating psoriasis and psoriatic arthritis. The Psoriasis Area and Severity Index (PASI) and the American College of Rheumatology (ACR) response criteria are standard measures of efficacy.
Table 2: Clinical Efficacy of Secukinumab in Psoriasis (SCULPTURE Extension Study)
| Time Point | PASI 75 Response | PASI 90 Response | PASI 100 Response |
| Year 1 | 88.9% | 68.5% | 43.8% |
| Year 5 | 88.5% | 66.4% | 41.0% |
Table 3: Clinical Efficacy of Secukinumab in Psoriatic Arthritis (FUTURE 1 Study)
| Treatment Group | ACR 20 Response (Week 24) |
| Secukinumab 150 mg | 50.0% |
| Secukinumab 75 mg | 50.5% |
| Placebo | 17.3% |
Table 4: Clinical Efficacy of Brodalumab in Psoriasis (Phase 2 Study)
| Treatment Group (at 12 weeks) | Mean % Improvement in PASI Score |
| Brodalumab 70 mg | 37.7% |
| Brodalumab 140 mg | 82.2% |
| Brodalumab 210 mg | 96.8% |
Pharmacokinetic Properties
Table 5: Pharmacokinetic Parameters of Brodalumab
| Parameter | Value |
| Subcutaneous Bioavailability | 55% |
| Absorption Rate | 0.30 day⁻¹ |
| Linear Serum Clearance | 0.16 L/day |
| Central Volume of Distribution | 4.7 L |
| Peripheral Volume of Distribution | 2.4 L |
| Time to Maximum Concentration | 4 days |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is crucial for understanding the development and mechanism of action of IL-17A modulators.
IL-17A Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade. This leads to the recruitment of the adaptor protein Act1, which in turn activates various signaling pathways, including NF-κB and MAPK. These pathways ultimately result in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
Caption: Simplified IL-17A signaling pathway.
Monoclonal Antibody Development Workflow
The development of a therapeutic monoclonal antibody against IL-17A involves several key stages, from target identification to clinical trials.
Caption: Monoclonal antibody development workflow.
Key Experimental Protocols
This section details the methodologies for key experiments cited in the development of IL-17A modulators.
IL-17A/IL-17RA Binding Assay
Objective: To determine the binding affinity of a modulator to IL-17A or its receptor.
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Recombinant human IL-17RA is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: The IL-17A modulator (e.g., monoclonal antibody) is prepared in a series of concentrations in HBS-EP+ buffer.
-
Binding Measurement: The modulator solutions are injected over the sensor chip surface at a constant flow rate. Association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cell-Based Reporter Assay for IL-17A Signaling Inhibition
Objective: To measure the functional inhibition of the IL-17A signaling pathway by a modulator.
Methodology (NF-κB Reporter Assay):
-
Cell Line: A human cell line (e.g., HEK293) is stably transfected with a reporter construct containing an NF-κB response element upstream of a luciferase gene. These cells should also express IL-17RA and IL-17RC.
-
Cell Plating: Cells are seeded into 96-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the IL-17A modulator for 1 hour.
-
Stimulation: Recombinant human IL-17A is added to the wells to stimulate the signaling pathway. A control group without IL-17A stimulation is included.
-
Incubation: The plates are incubated for 6-8 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is normalized to the stimulated control. The IC50 value (the concentration of modulator that causes 50% inhibition of the signal) is calculated using a four-parameter logistic curve fit.
IL-8 Release Assay in Human Keratinocytes
Objective: To assess the ability of a modulator to inhibit a key downstream effector function of IL-17A in a relevant cell type.
Methodology:
-
Cell Culture: Primary human epidermal keratinocytes are cultured in appropriate media.
-
Cell Plating: Keratinocytes are seeded in 24-well plates and grown to near confluence.
-
Treatment and Stimulation: The cells are pre-treated with different concentrations of the IL-17A modulator for 1 hour. Subsequently, they are stimulated with recombinant human IL-17A (often in combination with TNF-α to enhance the response).
-
Incubation: The cells are incubated for 24-48 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-8 in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The amount of IL-8 released is plotted against the modulator concentration to determine the EC50 value.
Conclusion
The modulation of IL-17A has proven to be a highly successful therapeutic strategy for a range of inflammatory and autoimmune diseases. The intellectual property landscape is well-established for monoclonal antibodies and is rapidly evolving for small-molecule inhibitors. A thorough understanding of the underlying science, including the IL-17A signaling pathway and the methodologies used to characterize these modulators, is essential for researchers and professionals in the field of drug development. The continued exploration of novel modulators and delivery systems holds promise for further improving patient outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive network map of IL-17A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of IL-17A Modulators
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of potential IL-17A modulators. The methodologies described are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics targeting the IL-17A signaling pathway.
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] As a key mediator of inflammation, IL-17A, primarily produced by T helper 17 (Th17) cells, induces the expression of other inflammatory cytokines, chemokines, and antimicrobial peptides, leading to the recruitment of neutrophils and other immune cells to the site of inflammation.[3][4] Consequently, the development of small molecules or biologics that modulate IL-17A activity is a significant focus of therapeutic research. This document outlines two robust in vitro assays for screening and characterizing IL-17A modulators: a cell-based cytokine release assay and a reporter gene assay.
IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[5] This binding event initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. Act1, in turn, engages with TRAF6, leading to the activation of key transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways culminates in the transcription of various pro-inflammatory genes, including those for cytokines like IL-6 and IL-8, and chemokines.
Caption: IL-17A signaling pathway leading to pro-inflammatory gene expression.
Experimental Protocols
Protocol 1: IL-6/IL-8 Release Assay in Human Dermal Fibroblasts
This assay quantifies the ability of a test compound to inhibit IL-17A-induced production of the pro-inflammatory cytokines IL-6 and IL-8 from human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α (for co-stimulation, optional)
-
Test compound ("IL-17A modulator-3")
-
Control inhibitor (e.g., Secukinumab)
-
96-well cell culture plates
-
Human IL-6 and IL-8 ELISA kits
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed HDFs into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound and control inhibitor in assay medium (serum-free or low-serum). Remove the growth medium from the cells and add 50 µL of the compound dilutions. Incubate for 1 hour.
-
Stimulation: Prepare a solution of IL-17A (final concentration of 50 ng/mL) with or without TNF-α (final concentration of 10 ng/mL) in assay medium. Add 50 µL of the stimulation solution to each well.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of IL-6 and IL-8 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability in the remaining cells to rule out cytotoxic effects of the test compound.
Protocol 2: NF-κB Reporter Gene Assay in HEK293 Cells
This assay measures the modulation of IL-17A-induced NF-κB activation using a stable HEK293 cell line expressing a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element.
Materials:
-
HEK-Blue™ IL-17 Cells or equivalent NF-κB reporter cell line
-
Growth medium and selection antibiotics (e.g., Puromycin, Zeocin)
-
Recombinant Human IL-17A
-
Test compound ("this compound")
-
Control inhibitor
-
96-well cell culture plates
-
Reporter gene detection reagent (e.g., QUANTI-Blue™, Luciferase Assay Reagent)
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound and control inhibitor to the wells and incubate for 1 hour.
-
Stimulation: Stimulate the cells with IL-17A at a final concentration of 10-100 ng/mL.
-
Incubation: Incubate for 16-24 hours at 37°C, 5% CO2.
-
Reporter Gene Measurement: Measure the reporter gene activity according to the manufacturer's protocol. For SEAP, this typically involves transferring a small volume of supernatant to a new plate and adding the detection reagent. For luciferase, the reagent is added directly to the cells.
-
Data Analysis: Read the absorbance (for SEAP) or luminescence (for luciferase) using a microplate reader.
Caption: General experimental workflow for in vitro screening of IL-17A modulators.
Data Presentation
Quantitative data should be summarized to determine the potency of the test modulator, typically by calculating the IC50 value (the concentration of an inhibitor where the response is reduced by half).
Table 1: Inhibition of IL-17A-Induced IL-6 Release in HDFs
| Compound | IC50 (nM) | Max Inhibition (%) |
| This compound | 5.2 | 98 |
| Secukinumab (Control) | 1.8 | 100 |
Table 2: Inhibition of IL-17A-Induced NF-κB Activation in HEK293 Reporter Cells
| Compound | IC50 (nM) | Max Inhibition (%) |
| This compound | 8.5 | 95 |
| Control Antagonist | 2.5 | 99 |
Note: The data presented in these tables are for illustrative purposes and do not represent actual experimental results for a specific "this compound". A comprehensive optimization campaign for a novel class of small molecule IL-17A antagonists yielded compounds with high binding affinity and superior potency in inhibiting IL-17A-induced IL-6 secretion in human dermal fibroblasts, with some IC50 values being less than 0.2 nM. Another study on monoclonal antibodies showed IC50 values for IL-17A inhibition in the range of 9.2 to 15.6 nmol/L based on IL-6 production in HT1080 cells.
Conclusion
The described in vitro assays provide a robust framework for the initial screening and characterization of novel IL-17A modulators. The cytokine release assay offers a physiologically relevant system, while the reporter gene assay provides a high-throughput method for assessing the direct impact on the IL-17A signaling pathway. Together, these protocols enable the identification and ranking of promising lead compounds for further development in the quest for new treatments for IL-17A-mediated diseases.
References
Application Note: Development of a Cell-Based Assay for Screening IL-17A Modulators
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells.[1][2] It plays a critical role in host defense against extracellular pathogens but is also implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis.[3][4][5] IL-17A signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. Ligand binding initiates a downstream signaling cascade involving the recruitment of the adaptor protein Act1 and subsequent activation of TRAF6, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8), chemokines, and matrix metalloproteinases.
Given its central role in inflammation, the IL-17A signaling pathway is a prime target for therapeutic intervention. The development of robust and reliable cell-based assays is crucial for the discovery and characterization of novel IL-17A modulators. This application note describes the development and protocol for a reporter gene assay designed to screen for inhibitors of the IL-17A signaling pathway. The assay utilizes a human embryonic kidney (HEK293) cell line engineered to stably express the human IL-17RA and IL-17RC receptors and a reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB/AP-1 response element.
Materials and Methods
Cell Line: HEK-Blue™ IL-17 Cells (InvivoGen) or a similar HEK293 cell line stably co-expressing human IL-17RA, IL-17RC, and an NF-κB/AP-1-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter gene. Alternatively, a luciferase-based reporter cell line, such as the IL-17A Responsive Luciferase Reporter HEK293 Cell Line from BPS Bioscience, can be used.
Reagents:
-
Recombinant Human IL-17A (R&D Systems or equivalent)
-
Assay Medium: DMEM, 10% (v/v) heat-inactivated fetal bovine serum (FBS), Penicillin-Streptomycin (100 U/mL - 100 µg/mL)
-
Positive Control Inhibitor: Anti-human IL-17A neutralizing antibody (e.g., Secukinumab or Bimekizumab)
-
SEAP Detection Reagent: QUANTI-Blue™ Solution (InvivoGen) or equivalent pNPP (para-nitrophenyl phosphate) substrate. For luciferase assays, a suitable luciferase assay system is required (e.g., ONE-Step™ Luciferase Assay System).
-
96-well, flat-bottom, clear-walled tissue culture plates (for cell culture and SEAP assay) or white, opaque-bottom plates (for luciferase assay).
Data Presentation
The following table summarizes representative quantitative data from various IL-17A cell-based assays, providing a benchmark for assay performance.
| Parameter | Value | Assay Type | Cell Line | Notes | Reference |
| EC50 (IL-17A) | ~8 ng/mL | Luciferase Reporter | HEK293 | Max induction fold of ~340. | |
| IC50 (Secukinumab) | ~1-10 ng/mL | SEAP Reporter | HEK-Blue™ IL-17 | Inhibition of IL-17A induced SEAP activity. | |
| IC50 (Bimekizumab) | ~28.93 ng/mL | Luciferase Reporter | HEK293 | Inhibition of IL-17A induced reporter activity. | |
| IC50 (Rapamycin) | 80 ± 23 pM | HTRF | Primary CD4+ T cells | Inhibition of IL-17 production. | |
| IC50 (Cyclosporine A) | 223 ± 52 nM | HTRF | Primary CD4+ T cells | Inhibition of IL-17 production. | |
| IC50 (IKK 16) | 315 ± 79 nM | HTRF | Primary CD4+ T cells | Inhibition of IL-17 production. | |
| Z'-factor | > 0.5 | HTRF | Primary CD4+ T cells | Indicates a robust assay suitable for high-throughput screening. | |
| Detection Range (IL-17A) | 1 - 100 ng/mL | SEAP Reporter | HEK-Blue™ IL-17 | Colorimetric detection of IL-17A activity. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams were generated using Graphviz.
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
1. Cell Preparation and Seeding: a. Culture the reporter cell line according to the manufacturer's instructions. b. On the day of the assay, harvest cells and resuspend them in pre-warmed assay medium to a density of 2.5 x 10^5 cells/mL. c. Dispense 100 µL of the cell suspension into each well of a 96-well plate (25,000 cells/well). d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Compound and Reagent Preparation: a. Prepare a stock solution of recombinant human IL-17A in sterile PBS containing 0.1% BSA. Determine the EC80 concentration (the concentration that gives 80% of the maximal response) from a prior dose-response experiment. b. Prepare serial dilutions of test compounds and the positive control inhibitor (e.g., anti-IL-17A antibody) in assay medium.
3. Assay Procedure: a. Carefully remove the culture medium from the wells. b. Add 50 µL of the diluted test compounds or control inhibitor to the appropriate wells. Include wells with medium only for the "no compound" control. c. Pre-incubate the plate for 1 hour at 37°C. d. Add 50 µL of the prepared IL-17A solution (at 2x the final EC80 concentration) to all wells except for the unstimulated (negative control) wells. Add 50 µL of assay medium to the negative control wells. e. The final volume in each well should be 100 µL. f. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
4. Signal Detection:
-
For SEAP Reporter Assay: a. Transfer 20 µL of the cell culture supernatant to a new 96-well plate. b. Add 180 µL of QUANTI-Blue™ Solution to each well. c. Incubate at 37°C for 1-4 hours, or until a sufficient color change is observed. d. Measure the absorbance at 620-655 nm using a microplate reader.
-
For Luciferase Reporter Assay: a. Equilibrate the plate and the luciferase detection reagent to room temperature. b. Add 100 µL of the luciferase detection reagent to each well. c. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. d. Measure the luminescence using a microplate luminometer.
5. Data Analysis: a. Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal_compound - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated)] b. Plot the % inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the IL-17A response) by fitting the data to a four-parameter logistic curve.
Conclusion
The described cell-based reporter assay provides a robust and sensitive method for screening and characterizing modulators of the IL-17A signaling pathway. The assay is amenable to high-throughput screening and can be used to determine the potency of small molecules and biologics. The quantitative parameters and detailed protocol provided herein serve as a valuable resource for researchers in the field of drug discovery and development targeting IL-17A-mediated diseases.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Development of a high-throughput cell-based assay for identification of IL-17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17/IL-17A ELISA Development Kit (NBP3-11753): Novus Biologicals [novusbio.com]
Application Notes and Protocols for the Imiquimod-Induced Psoriasis-Like Skin Inflammation Animal Model: Evaluating IL-17A Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation, immune cell infiltration, and a complex cytokine network.[1] A key player in the pathogenesis of psoriasis is Interleukin-17A (IL-17A), a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells and γδT cells.[1][2] IL-17A acts directly on keratinocytes, inducing the expression of various pro-inflammatory cytokines and chemokines that recruit neutrophils and other immune cells, perpetuating the inflammatory cascade.[1][3] The central role of the IL-23/IL-17 axis in psoriasis is well-established, making it a prime target for therapeutic intervention. Consequently, animal models that accurately recapitulate the IL-17A-driven pathology of psoriasis are indispensable for the preclinical evaluation of novel IL-17A modulators.
The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and robust model that mirrors many features of human psoriasis, including its dependence on the IL-23/IL-17 axis. Topical application of IMQ, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a cutaneous inflammatory response characterized by erythema, scaling, and epidermal thickening (acanthosis), which is histologically similar to human psoriatic lesions. This model is particularly well-suited for assessing the efficacy of IL-17A antagonists.
These application notes provide a detailed protocol for the IMQ-induced psoriasis model, methods for evaluating disease severity, and expected outcomes based on published data.
IL-17A Signaling Pathway in Psoriasis
The binding of IL-17A to its heterodimeric receptor complex (IL-17RA/IL-17RC) on keratinocytes initiates a downstream signaling cascade that leads to the production of inflammatory mediators. This signaling involves the recruitment of the adaptor protein Act1, which in turn activates downstream pathways like NF-κB and MAPK, leading to the transcription of pro-inflammatory genes. This pathway represents a critical target for therapeutic agents aiming to ameliorate psoriatic inflammation.
References
- 1. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imiquimod-Induced Psoriasis in Mice Depends on the IL-17 Signaling of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-17A Modulator-3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine pivotal in the pathogenesis of various autoimmune and inflammatory diseases. As a key mediator, it is a significant target for therapeutic intervention. "IL-17A modulator-3" represents a novel antagonist designed to specifically inhibit IL-17A activity. These application notes provide detailed protocols and dosage guidelines for the utilization of this compound in preclinical mouse models of psoriasis and asthma, based on established methodologies for similar IL-17A inhibitors.
IL-17A Signaling Pathway
IL-17A, primarily produced by T helper 17 (Th17) cells, exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[1] This interaction initiates a downstream signaling cascade, recruiting the adaptor protein Act1 and activating TRAF6.[1] Consequently, transcription factors such as NF-κB and the MAPK pathways (ERK, p38, JNK) are activated, leading to the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive inflammatory responses.[1][2]
Quantitative Data: Dosage and Administration
The following tables summarize recommended dosages and administration routes for this compound in different mouse models. These are starting points and may require optimization for specific experimental conditions.
Table 1: this compound Dosage in Psoriasis Mouse Models
| Mouse Model | Strain | Dosage | Route of Administration | Frequency & Duration |
| Imiquimod-induced | C57BL/6 | 10 mg/kg | Intraperitoneal (i.p.) | 3 times per week for 1 week |
| IL-23-induced | C57BL/6 | 5-10 mg/kg | Subcutaneous (s.c.) | Every other day for 2 weeks |
| K14-IL-17Aind/+ | - | 10 mg/kg | Intraperitoneal (i.p.) | Twice weekly for 4 weeks |
Table 2: this compound Dosage in Asthma Mouse Models
| Mouse Model | Strain | Dosage | Route of Administration | Frequency & Duration |
| Ovalbumin (OVA)-induced | BALB/c | 7.5 µ g/mouse | Intraperitoneal (i.p.) | 1 hour prior to each OVA challenge |
| House Dust Mite (HDM)-induced | C57BL/6 | 100 µ g/mouse | Intraperitoneal (i.p.) | On days 2 and 5 after colitis induction |
Experimental Protocols
Imiquimod-Induced Psoriasis Model
This model rapidly induces psoriasis-like skin inflammation in mice.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound
-
Isotype control antibody
-
Sterile Phosphate-Buffered Saline (PBS)
-
Depilatory cream
-
Calipers
Protocol:
-
Acclimatization: Acclimate mice to housing conditions for at least one week.
-
Hair Removal: On day 0, anesthetize mice and remove hair from their backs using a depilatory cream.
-
Psoriasis Induction: From day 1 to day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin.
-
Antibody Preparation: Reconstitute this compound and the isotype control in sterile PBS to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, inject 200 µL).[1]
-
Administration:
-
Treatment Group: Administer this compound via intraperitoneal (i.p.) injection at 10 mg/kg.
-
Control Group: Administer the isotype control at the same dose and route.
-
Frequency: Administer three times a week, starting on day 0.
-
-
Monitoring and Evaluation:
-
Skin Thickness: Measure back skin thickness daily using calipers.
-
Body Weight: Monitor body weight daily.
-
Histology: On day 7, euthanize mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Collect skin or serum samples to measure levels of IL-17A and other relevant cytokines by ELISA or qPCR.
-
Ovalbumin-Induced Allergic Asthma Model
This is a classic model for studying allergic airway inflammation.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum (adjuvant)
-
This compound
-
Isotype control antibody
-
Sterile saline
-
Aerosol delivery system
Protocol:
-
Sensitization: On days 0 and 14, sensitize the mice by i.p. injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline.
-
Challenge: On days 22, 24, and 26, challenge the mice with an aerosolized solution of 1% OVA in saline for 30 minutes.
-
Antibody Preparation: Prepare this compound and isotype control in sterile saline.
-
Administration:
-
Treatment Group: Administer 7.5 µg of this compound per mouse via i.p. injection one hour before each OVA challenge.
-
Control Group: Administer the isotype control at the same dose and schedule.
-
-
Evaluation (24 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (e.g., eosinophils, neutrophils).
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production (PAS staining).
-
Cytokine Levels: Measure IL-17A and other Th2-related cytokines in the BAL fluid or lung homogenates.
-
Conclusion
The provided protocols and dosage recommendations serve as a comprehensive guide for the preclinical evaluation of "this compound" in mouse models of psoriasis and asthma. Adherence to these detailed methodologies will facilitate robust and reproducible data generation, contributing to the assessment of the therapeutic potential of this novel IL-17A antagonist. Researchers should note that optimization of dosages, timing, and endpoints may be necessary for specific experimental goals and models.
References
Application Notes and Protocols for In Vivo Administration of IL-17A Modulator-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. As a key mediator of inflammation, IL-17A has emerged as a significant therapeutic target. "IL-17A modulator-3" is a small molecule inhibitor of IL-17A, designed for research in inflammation, cancer, and autoimmune diseases. These application notes provide a comprehensive guide for the in vivo administration and evaluation of this compound, based on established protocols for similar small molecule IL-17A inhibitors.
Disclaimer: The following protocols and data are representative of small molecule IL-17A inhibitors. Specific parameters for "this compound," such as optimal dosage, vehicle, and pharmacokinetic profile, must be empirically determined.
Mechanism of Action and Signaling Pathway
IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits on the surface of target cells such as keratinocytes, fibroblasts, and endothelial cells. This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of transcription factors like NF-κB and C/EBP, culminating in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CCL20), and antimicrobial peptides. These mediators contribute to tissue inflammation, neutrophil recruitment, and cellular hyperproliferation characteristic of IL-17A-driven pathologies. Small molecule modulators like this compound are designed to interfere with this signaling cascade, thereby mitigating the inflammatory response.
Application Notes: Analysis of Th17 Cells using "IL-17A Modulator-3" by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2][3] These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3][4] The IL-17 signaling pathway, initiated by the binding of IL-17A to its receptor complex (IL-17RA/RC), triggers a downstream cascade involving molecules like Act1 and TRAF6, leading to the activation of NF-κB and MAPK pathways and subsequent expression of inflammatory genes. "IL-17A Modulator-3" is a novel small molecule inhibitor designed to target the production of IL-17A in Th17 cells. These application notes provide a comprehensive protocol for the in vitro differentiation of human Th17 cells and the subsequent analysis of the inhibitory effects of "this compound" using flow cytometry.
Data Summary
The following tables summarize the expected quantitative data from a typical experiment evaluating the effect of "this compound" on Th17 cell differentiation and IL-17A production.
Table 1: Effect of "this compound" on the Percentage of IL-17A+ Th17 Cells
| Treatment Group | Concentration (µM) | % of CD4+ IL-17A+ Cells (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 15.2 ± 1.8 |
| "this compound" | 0.1 | 12.5 ± 1.5 |
| "this compound" | 1 | 7.8 ± 0.9 |
| "this compound" | 10 | 2.1 ± 0.4 |
| Unstimulated Control | N/A | < 0.5 |
Table 2: Effect of "this compound" on IL-17A Mean Fluorescence Intensity (MFI)
| Treatment Group | Concentration (µM) | MFI of IL-17A in CD4+ IL-17A+ Cells (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 8500 ± 1200 |
| "this compound" | 0.1 | 7200 ± 1100 |
| "this compound" | 1 | 4500 ± 850 |
| "this compound" | 10 | 1800 ± 400 |
| Unstimulated Control | N/A | N/A |
Signaling Pathways and Experimental Workflow
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
96-well round-bottom culture plates
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
Recombinant Human IL-6, TGF-β, and IL-23
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
"this compound" and vehicle control (e.g., DMSO)
Procedure:
-
Isolate PBMCs from fresh human whole blood using density gradient centrifugation.
-
Isolate naive CD4+ T cells (CD4+CD45RA+) from PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Resuspend naive CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare the Th17 differentiation cocktail in the culture medium containing:
-
Soluble anti-CD28 antibody (2 µg/mL)
-
Recombinant Human IL-6 (20 ng/mL)
-
Recombinant Human TGF-β (5 ng/mL)
-
Recombinant Human IL-23 (20 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the 2X Th17 differentiation cocktail to the appropriate wells.
-
Add "this compound" at various concentrations or the vehicle control to the designated wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
Protocol 2: Intracellular Staining for IL-17A and Flow Cytometry Analysis
This protocol details the steps for restimulation, staining, and analysis of differentiated Th17 cells.
Materials:
-
Differentiated Th17 cells from Protocol 1
-
Cell Stimulation Cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer (PBS with 2% FBS and 0.09% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-human CD4, anti-human IL-17A, and corresponding isotype controls
-
Fixation/Permeabilization Buffer Kit
-
Flow cytometer
Procedure:
-
Four to six hours before harvesting, add the Cell Stimulation Cocktail and a Protein Transport Inhibitor to the cell cultures.
-
Harvest the cells and transfer them to FACS tubes. Wash the cells once with FACS buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Perform cell surface staining by resuspending the cell pellet in FACS buffer containing the anti-CD4 antibody. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is crucial for allowing the intracellular antibody to access its target.
-
Perform intracellular staining by resuspending the fixed and permeabilized cells in the permeabilization buffer containing the anti-IL-17A antibody or its isotype control. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer. For analysis, first gate on the lymphocyte population based on forward and side scatter, then gate on the CD4+ T cell population. Finally, quantify the percentage of IL-17A-producing cells within the CD4+ gate and determine their mean fluorescence intensity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Translational mini-review series on Th17 cells: function and regulation of human T helper 17 cells in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T helper 17 cell - Wikipedia [en.wikipedia.org]
- 4. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-17A Modulator-3 in Quantitative Cytokine Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] As a key product of T helper 17 (Th17) cells, IL-17A orchestrates inflammatory responses by inducing the expression of other cytokines, chemokines, and antimicrobial peptides in target cells like fibroblasts and epithelial cells.[2][3] The signaling cascade is initiated by the binding of IL-17A to its heterodimeric receptor complex, IL-17RA/IL-17RC.[4] This interaction recruits the adaptor protein Act1, leading to the activation of downstream pathways, including NF-κB and C/EBP, which culminate in the transcription of pro-inflammatory genes.
IL-17A modulator-3 is a small molecule inhibitor of IL-17A signaling with an IC₅₀ value of less than 10 μM. This document provides detailed application notes and a quantitative PCR (qPCR) protocol to assess the efficacy of this compound in attenuating the expression of key downstream cytokines, namely IL-6, IL-8 (CXCL8), and CXCL1.
Mechanism of Action and Signaling Pathway
This compound presumably interferes with the IL-17A signaling cascade, leading to a reduction in the expression of inflammatory mediators. By targeting this pathway, the modulator can dampen the inflammatory response driven by IL-17A. The canonical IL-17A signaling pathway is depicted below.
Caption: IL-17A Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, quantitative results from a qPCR experiment designed to test the efficacy of this compound. The data represents the fold change in mRNA expression of target cytokines in HEK-Blue™ IL-17 Reporter Cells treated with IL-17A and varying concentrations of the modulator, relative to the vehicle-treated control.
| Treatment Group | Concentration | IL-6 mRNA Fold Change (Mean ± SD) | IL-8 (CXCL8) mRNA Fold Change (Mean ± SD) | CXCL1 mRNA Fold Change (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.15 | 1.0 ± 0.21 | 1.0 ± 0.18 |
| IL-17A | 50 ng/mL | 150.5 ± 12.3 | 250.2 ± 20.5 | 180.7 ± 15.1 |
| IL-17A + Modulator-3 | 1 µM | 85.3 ± 7.9 | 140.8 ± 11.6 | 101.2 ± 9.3 |
| IL-17A + Modulator-3 | 5 µM | 30.1 ± 3.5 | 45.6 ± 5.1 | 35.4 ± 4.0 |
| IL-17A + Modulator-3 | 10 µM | 5.2 ± 0.8 | 8.9 ± 1.2 | 6.7 ± 0.9 |
| Modulator-3 alone | 10 µM | 1.1 ± 0.2 | 1.2 ± 0.3 | 1.1 ± 0.25 |
Experimental Protocol: Quantitative PCR for Cytokine Expression
This protocol details the steps to quantify the mRNA expression of IL-6, IL-8, and CXCL1 in response to IL-17A and its modulation by this compound using HEK-Blue™ IL-17 Reporter Cells.
Materials
-
HEK-Blue™ IL-17 Cells (InvivoGen)
-
DMEM, high glucose, GlutaMAX™ Supplement, pyruvate (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
HEK-Blue™ Selection (InvivoGen)
-
Recombinant Human IL-17A (R&D Systems or equivalent)
-
This compound
-
DMSO (vehicle for modulator)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
TRIzol™ Reagent or other RNA extraction kit (Invitrogen)
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
-
PowerUp™ SYBR™ Green Master Mix (Applied Biosystems)
-
Nuclease-free water
-
qPCR-compatible plates and seals
-
Forward and reverse primers for target genes (see table below)
Primer Sequences for Human Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| IL-6 | AGACAGCCACTCACCTCTTCAG | TTCCTGCAGTCCAGCCTGTTTG |
| IL-8 (CXCL8) | CATTTGGGAGACCTGAGAACA | TGGAGTCCCGTAGAAAATTCC |
| CXCL1 | GTGGAAGGTGCTTGCACACCAGG | CCTCGCTGCCTCCAAGA |
| GAPDH | GGTCTCCTCTGACTTCAACA | AGCCAAATTCGTTGTCATAC |
(Primer sequences sourced from multiple public databases and validated literature)
Experimental Workflow Diagram
Caption: Quantitative PCR Experimental Workflow.
Step-by-Step Protocol
1. Cell Culture and Seeding: a. Culture HEK-Blue™ IL-17 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and HEK-Blue™ Selection according to the manufacturer's protocol. b. Seed the cells into 6-well plates at a density of 5 x 10⁵ cells per well. c. Allow cells to adhere and grow to 70-80% confluency (typically 24 hours).
2. Cell Treatment: a. Prepare stock solutions of this compound in DMSO. b. On the day of the experiment, replace the culture medium with fresh, serum-free DMEM. c. Pre-incubate the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO, final concentration ≤ 0.1%) for 1 hour. d. Stimulate the cells by adding recombinant human IL-17A to a final concentration of 50 ng/mL to the appropriate wells. Include a "vehicle only" and a "modulator only" control group. e. Incubate the plates for 6 to 24 hours at 37°C in a 5% CO₂ incubator. A 6-hour time point is often sufficient for detecting changes in cytokine mRNA levels.
3. RNA Extraction and cDNA Synthesis: a. After incubation, wash the cells once with cold PBS. b. Lyse the cells directly in the wells using 1 mL of TRIzol™ Reagent per well and proceed with RNA extraction according to the manufacturer's protocol. c. Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable. d. Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit following the manufacturer's instructions.
4. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix in a qPCR plate. For a 20 µL reaction, typically use:
- 10 µL of 2x SYBR™ Green Master Mix
- 1 µL of Forward Primer (10 µM)
- 1 µL of Reverse Primer (10 µM)
- 2 µL of diluted cDNA (e.g., 1:10 dilution)
- 6 µL of Nuclease-free water b. Run the plate on a real-time PCR instrument using a standard cycling protocol:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute
- Melt curve analysis to confirm product specificity. c. Include no-template controls (NTCs) for each primer set to check for contamination.
5. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes (IL-6, IL-8, CXCL1) to the Ct value of the housekeeping gene (GAPDH) for each sample (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the ΔΔCt by subtracting the ΔCt of the control group (vehicle-treated) from the ΔCt of each experimental group (ΔΔCt = ΔCt_experimental - ΔCt_control). d. The fold change in gene expression relative to the control is calculated as 2-ΔΔCt. e. Present the data as mean ± standard deviation from at least three biological replicates.
Conclusion
This document provides the necessary framework for utilizing this compound in a research setting to quantify its impact on cytokine gene expression. The provided protocols are based on established methodologies and can be adapted for various cell types responsive to IL-17A. The successful inhibition of IL-17A-induced cytokine expression by this modulator would validate its potential as a therapeutic agent for inflammatory diseases.
References
- 1. e-crt.org [e-crt.org]
- 2. Analysis and experimental validation of IL-17 pathway and key genes as central roles associated with inflammation in hepatic ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH oxidase mediates synergistic effects of IL-17 and TNF-α on CXCL1 expression by epithelial cells after lung ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
"IL-17A modulator-3" solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of IL-17A modulator-3, a small molecule inhibitor of the IL-17A signaling pathway. This document is intended to guide researchers in the effective use of this compound in pre-clinical research settings for inflammation, cancer, and autoimmune diseases.
Introduction to this compound
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine centrally involved in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and asthma.[1] It is a homodimeric glycoprotein that signals through a receptor complex of IL-17RA and IL-17RC, activating downstream pathways that lead to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[2][3] this compound is a potent small molecule inhibitor that targets the IL-17A pathway, offering a valuable tool for investigating the therapeutic potential of IL-17A inhibition.[4]
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables summarize its key properties and solubility in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 579.73 g/mol | [5] |
| Formula | C₃₁H₄₅N₇O₄ | |
| CAS Number | 2467731-88-8 | |
| Form | Solid | |
| Purity | ≥99.0% |
Table 2: Solubility of this compound
| Solvent | Concentration | Comments | Reference |
| DMSO | 90 mg/mL (155.24 mM) | Ultrasonic and warming to 60°C may be required. Use freshly opened DMSO as it is hygroscopic. | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (4.31 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (4.31 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
IL-17A Signaling Pathway
The diagram below illustrates the canonical IL-17A signaling pathway, which is the target of this compound.
Caption: IL-17A Signaling Pathway.
Experimental Protocols
The following protocols are provided as a guide for the preparation and use of this compound in common experimental settings.
Preparation of Stock Solutions
A concentrated stock solution is essential for accurate dilution into final experimental concentrations.
Protocol 1: High-Concentration DMSO Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 90 mg/mL.
-
To aid dissolution, vortex the solution and, if necessary, sonicate in a water bath or warm to 60°C until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
In Vitro Assay: IL-17A Reporter Cell Line
This protocol describes the use of a HEK-Blue™ IL-17A reporter cell line to determine the in vitro potency of this compound. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Protocol 2: HEK-Blue™ IL-17A Reporter Assay
-
Cell Culture: Culture HEK-Blue™ IL-17A cells according to the manufacturer's instructions.
-
Assay Procedure:
-
Seed HEK-Blue™ IL-17A cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Pre-incubate the cells with the diluted this compound for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-17A at a concentration that induces a submaximal response (e.g., EC₈₀).
-
Incubate the plate for 20-24 hours at 37°C in a CO₂ incubator.
-
Measure SEAP activity in the culture supernatant using a suitable detection reagent (e.g., QUANTI-Blue™).
-
Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound. For this compound, an IC₅₀ value of <10 µM has been reported.
In Vivo Formulation and Administration
For in vivo studies, proper formulation is crucial for bioavailability and to avoid precipitation.
Protocol 3: Preparation of In Vivo Formulation 1 (PEG300/Tween-80)
-
Materials: this compound DMSO stock solution (e.g., 25 mg/mL), PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (for 1 mL of working solution):
-
To 100 µL of the 25 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL and mix well.
-
The final concentration of this compound will be 2.5 mg/mL.
-
-
Administration: This formulation is suitable for intraperitoneal (i.p.) or oral (p.o.) administration. The dosing volume should be calculated based on the animal's weight and the desired dosage (mg/kg). It is recommended to prepare this solution fresh on the day of use.
Protocol 4: Preparation of In Vivo Formulation 2 (SBE-β-CD)
-
Materials: this compound DMSO stock solution (e.g., 25 mg/mL), 20% (w/v) SBE-β-CD in sterile saline.
-
Procedure (for 1 mL of working solution):
-
To 100 µL of the 25 mg/mL DMSO stock solution, add 900 µL of 20% SBE-β-CD in saline and mix thoroughly until the solution is clear.
-
The final concentration of this compound will be 2.5 mg/mL.
-
-
Administration: This formulation is also suitable for i.p. or p.o. administration. Prepare fresh daily.
Experimental Workflow
The following diagram outlines a general workflow for preparing and using this compound in experiments.
Caption: General Experimental Workflow.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Disclaimer: The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions. It is the responsibility of the end-user to determine the suitability of this product for their particular application.
References
Application Notes and Protocols: Investigating the Effects of IL-17A Modulator-3 in Co-culture with Synovial Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA) and psoriatic arthritis (PsA).[1][2][3][4] In the inflamed joint, IL-17A, often in synergy with other cytokines like Tumor Necrosis Factor-alpha (TNF-α), stimulates synovial fibroblasts to produce a range of inflammatory mediators, including cytokines, chemokines, and matrix metalloproteinases (MMPs), which contribute to joint inflammation and destruction.[5] IL-17A modulators are a class of therapeutic agents designed to inhibit the biological activity of IL-17A. This document provides detailed application notes and protocols for studying the effects of a novel therapeutic candidate, "IL-17A Modulator-3," in a co-culture system with human synovial fibroblasts.
This compound is a fully human monoclonal antibody that selectively binds to and neutralizes human IL-17A. These protocols will enable researchers to assess the efficacy of this compound in mitigating the pro-inflammatory responses induced by IL-17A in synovial fibroblasts.
Key Experiments and Methodologies
This guide outlines the following key experimental procedures:
-
Isolation and Culture of Human Synovial Fibroblasts (SFs): A protocol for establishing primary cultures of SFs from synovial tissue.
-
Synovial Fibroblast Co-culture with IL-17A and this compound: A method to stimulate SFs with recombinant human IL-17A in the presence or absence of this compound.
-
Analysis of Pro-inflammatory Mediator Expression: Protocols for quantifying the expression of key inflammatory genes and proteins using quantitative real-time PCR (qPCR) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
Assessment of Intracellular Signaling Pathways: A protocol for examining the activation of key signaling pathways, such as NF-κB and MAPK, using Western blotting.
Data Presentation
The following tables summarize expected quantitative data from experiments investigating the effects of IL-17A and this compound on synovial fibroblasts.
Table 1: Effect of this compound on IL-17A-induced Gene Expression in Synovial Fibroblasts (Fold Change Relative to Untreated Control)
| Gene | Untreated Control | IL-17A (50 ng/mL) | IL-17A (50 ng/mL) + this compound (10 µg/mL) |
| IL6 | 1.0 | 45.2 ± 5.1 | 3.2 ± 0.8 |
| CXCL8 (IL8) | 1.0 | 38.6 ± 4.5 | 2.9 ± 0.6 |
| CCL20 | 1.0 | 62.3 ± 7.8 | 4.5 ± 1.1 |
| MMP1 | 1.0 | 15.7 ± 2.1 | 1.8 ± 0.4 |
| MMP3 | 1.0 | 20.4 ± 2.9 | 2.1 ± 0.5 |
| NFKBIZ | 1.0 | 75.1 ± 9.3 | 5.8 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on IL-17A-induced Protein Secretion by Synovial Fibroblasts (pg/mL)
| Protein | Untreated Control | IL-17A (50 ng/mL) | IL-17A (50 ng/mL) + this compound (10 µg/mL) |
| IL-6 | 25 ± 8 | 2850 ± 310 | 150 ± 35 |
| IL-8 | 40 ± 12 | 3500 ± 420 | 210 ± 48 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on IL-17A-induced Phosphorylation of Signaling Proteins in Synovial Fibroblasts (Relative Densitometry Units)
| Protein | Untreated Control | IL-17A (50 ng/mL) for 15 min | IL-17A (50 ng/mL) + this compound (10 µg/mL) |
| p-p65 (NF-κB) | 1.0 | 8.5 ± 1.1 | 1.3 ± 0.3 |
| p-p38 (MAPK) | 1.0 | 6.8 ± 0.9 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to total protein and relative to the untreated control.
Signaling Pathways and Experimental Workflows
IL-17A Signaling in Synovial Fibroblasts
IL-17A binds to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC. This binding event recruits the adaptor protein Act1, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways lead to the transcription of numerous pro-inflammatory genes. This compound is designed to bind to IL-17A, preventing its interaction with the receptor complex and thereby inhibiting downstream signaling.
Caption: IL-17A signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the overall experimental workflow for evaluating the efficacy of this compound in a synovial fibroblast co-culture model.
Caption: Workflow for evaluating this compound in synovial fibroblast cultures.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Synovial Fibroblasts
Materials:
-
Synovial tissue from patients undergoing joint replacement surgery.
-
DMEM (Dulbecco's Modified Eagle Medium).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Collagenase Type I.
-
Sterile PBS.
-
70 µm cell strainer.
Procedure:
-
Obtain synovial tissue under sterile conditions and transport it in DMEM.
-
Wash the tissue extensively with sterile PBS to remove any blood.
-
Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish.
-
Digest the minced tissue with Collagenase Type I (1 mg/mL in DMEM) for 2-3 hours at 37°C with gentle agitation.
-
Neutralize the collagenase by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) and plate in a T75 flask.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Once confluent, passage the cells using trypsin-EDTA.
-
Use synovial fibroblasts between passages 3 and 6 for experiments to ensure a stable phenotype.
Protocol 2: Co-culture and Treatment
Materials:
-
Cultured synovial fibroblasts (passage 3-6).
-
Complete culture medium.
-
Serum-free DMEM.
-
Recombinant human IL-17A.
-
This compound.
-
Multi-well plates (6-well for Western Blot/qPCR, 24-well for ELISA).
Procedure:
-
Seed synovial fibroblasts in multi-well plates at a density of 5 x 10⁴ cells/well (24-well plate) or 2 x 10⁵ cells/well (6-well plate).
-
Culture until cells reach 80-90% confluency.
-
Wash the cells with PBS and replace the complete medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Prepare treatment media:
-
Control: Serum-free DMEM.
-
IL-17A: Serum-free DMEM with 50 ng/mL recombinant human IL-17A.
-
IL-17A + Modulator: Serum-free DMEM with 50 ng/mL IL-17A and 10 µg/mL this compound. Pre-incubate IL-17A and the modulator for 30 minutes at 37°C before adding to the cells.
-
-
Remove the starvation medium and add the prepared treatment media to the respective wells.
-
Incubate the plates at 37°C and 5% CO₂ for the desired time:
-
15-30 minutes for signaling pathway analysis (Western Blot).
-
24 hours for gene expression (qPCR) and protein secretion (ELISA) analysis.
-
Protocol 3: Analysis of Gene Expression by qPCR
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Gene-specific primers (e.g., for IL6, CXCL8, CCL20, MMP1, MMP3, NFKBIZ, and a housekeeping gene like GAPDH or B2M).
Procedure:
-
After treatment, wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of target genes to the housekeeping gene and presenting the data as fold change relative to the untreated control group.
Protocol 4: Analysis of Protein Secretion by ELISA
Materials:
-
ELISA kits for human IL-6 and IL-8.
-
Culture supernatants collected from the co-culture experiment.
-
Microplate reader.
Procedure:
-
After the 24-hour treatment period, collect the culture supernatants from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody, block the plate, add the collected supernatants and standards, add the detection antibody, add the enzyme conjugate, and finally add the substrate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of each cytokine in the supernatants by comparing the absorbance to the standard curve.
Protocol 5: Analysis of Signaling Pathways by Western Blot
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
After the short-term treatment (15-30 minutes), place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Human in vitro-induced IL-17A+ CD8+ T-cells exert pro-inflammatory effects on synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting interleukin-17 in patients with active rheumatoid arthritis: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. IL-17A and TNF synergistically drive expression of proinflammatory mediators in synovial fibroblasts via IκBζ-dependent induction of ELF3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Inhibition of IL-17A-Induced Chemokines by IL-17A Modulator-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1] It is a key product of T helper 17 (Th17) cells and exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[2] This interaction triggers downstream signaling cascades, primarily through the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production of a host of pro-inflammatory mediators, including chemokines.[2] These chemokines, such as CXCL1 (GRO-α), CXCL8 (IL-8), and CCL20 (MIP-3α), are crucial for the recruitment of neutrophils and other immune cells to sites of inflammation, thereby perpetuating the inflammatory response.
Given its central role in inflammation, IL-17A has emerged as a significant therapeutic target. IL-17A modulators, including small molecules and monoclonal antibodies, are being developed to inhibit the IL-17A signaling pathway.[1][3] These modulators typically function by disrupting the interaction between IL-17A and its receptor. This application note provides detailed protocols for measuring the inhibitory activity of a novel small molecule, "IL-17A modulator-3," on the production of IL-17A-induced chemokines in a human keratinocyte cell line model. The provided methodologies are designed to be clear and reproducible for researchers in academic and industrial settings.
IL-17A Signaling Pathway
The binding of IL-17A to its receptor complex initiates a signaling cascade that results in the transcription of genes encoding for various pro-inflammatory molecules. A simplified representation of this pathway leading to chemokine production is depicted below.
References
- 1. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IL-17A Modulator-3 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of IL-17A in Neuroinflammation
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine that has emerged as a critical driver in the pathogenesis of numerous autoimmune and neurodegenerative disorders.[1][2] Produced predominantly by T helper 17 (Th17) cells, as well as other immune cells, IL-17A plays a pivotal role in orchestrating inflammatory responses within the central nervous system (CNS).[3][4] Its activity has been strongly implicated in the progression of conditions such as multiple sclerosis (MS), Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke.[1]
IL-17A exerts its effects by binding to a receptor complex on various CNS cells, including astrocytes, microglia, and endothelial cells. This interaction triggers downstream signaling cascades that lead to the production of other inflammatory mediators (e.g., TNF-α, IL-1β, IL-6), disruption of the blood-brain barrier (BBB), recruitment of peripheral immune cells into the CNS, and direct or indirect neuronal damage. This creates a pathological feedback loop that amplifies and sustains neuroinflammation, ultimately contributing to neuronal injury and functional decline.
IL-17A Modulator-3: A Targeted Therapeutic Approach
For the purpose of these notes, "this compound" represents a selective, high-affinity therapeutic agent designed to inhibit the IL-17A signaling pathway. This modulator is conceptualized as a humanized monoclonal antibody that directly binds to and neutralizes the IL-17A cytokine, preventing it from interacting with its cell surface receptor. This mechanism is characteristic of several clinically evaluated IL-17A inhibitors. By blocking the initial step in the IL-17A signaling cascade, this compound is intended to suppress the downstream inflammatory events that drive neurodegeneration.
Signaling Pathways and Mechanism of Action
The IL-17A Signaling Cascade
IL-17A signaling is initiated when the cytokine binds to its heterodimeric receptor, composed of IL-17RA and IL-17RC subunits. This binding event recruits the adaptor protein Act1, which in turn engages TRAF6, an E3 ubiquitin ligase. This complex activates downstream transcription factors, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the expression of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation and tissue damage. This compound acts by sequestering IL-17A, thereby preventing receptor engagement and halting this entire cascade.
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
IL-17A's Role in the Neuroinflammatory Cascade
In neurodegenerative diseases, IL-17A produced by peripheral immune cells can compromise the BBB. This allows for the infiltration of more immune cells, which, along with activated resident microglia and astrocytes, produce additional inflammatory mediators. This sustained inflammatory environment is directly toxic to neurons and oligodendrocytes, leading to demyelination and neurodegeneration.
Caption: Pathological cascade of IL-17A-mediated neuroinflammation in the CNS.
Data Presentation: Efficacy in Preclinical Models
The efficacy of targeting the IL-17A pathway has been demonstrated in various animal models of neuroinflammation. The following tables summarize representative quantitative data from studies using IL-17A neutralizing antibodies or genetic knockout models.
Table 1: Efficacy of IL-17A Neutralization in Experimental Autoimmune Encephalomyelitis (EAE) Model of MS
| Parameter | Control Group | Anti-IL-17A Group | Percent Change | Reference |
|---|---|---|---|---|
| Peak Clinical Score | 3.5 ± 0.5 | 1.5 ± 0.3 | ↓ 57% | |
| CNS Immune Cell Infiltration (cells/mm²) | 250 ± 40 | 100 ± 25 | ↓ 60% | |
| Pro-inflammatory Cytokines (pg/mL in CNS) | ||||
| - TNF-α | 120 ± 15 | 50 ± 10 | ↓ 58% |
| - IL-6 | 85 ± 12 | 35 ± 8 | ↓ 59% | |
Table 2: Efficacy of IL-17A Neutralization in Ischemic Stroke Models
| Parameter | Control (IgG) Group | Anti-IL-17A Group | Percent Change | Reference |
|---|---|---|---|---|
| Infarct Volume (mm³) | 75.66 ± 34.79 | 61.77 ± 31.04 | ↓ 18.4% | |
| Neurological Deficit Score | 3.2 ± 0.4 | 1.8 ± 0.3 | ↓ 44% | |
| Cleaved Caspase-3 (apoptosis marker) | High Expression | Low Expression | Significantly ↓ |
| Bax/Bcl-2 Ratio (pro-apoptotic) | 2.5 ± 0.3 | 1.2 ± 0.2 | ↓ 52% | |
Experimental Protocols
Protocol 1: EAE Induction and Treatment with this compound
This protocol describes the induction of EAE in C57BL/6 mice, a standard model for MS, and a representative treatment regimen.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IL-17A Modulator-3 In Vitro Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges when "IL-17A modulator-3" does not show the expected activity in vitro.
Frequently Asked Questions (FAQs)
Q1: We are not observing any inhibition of IL-17A-induced downstream signaling with our this compound. What are the primary areas to investigate?
A1: A lack of in vitro activity for an IL-17A modulator can stem from several factors, ranging from the experimental setup to the inherent properties of the modulator itself. The primary areas to troubleshoot are:
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Cellular Assay System: The choice and condition of the cell line are critical.
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Reagent Integrity and Concentration: The quality and concentration of IL-17A, the modulator, and other reagents are paramount.
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Assay Protocol and Endpoint Measurement: The experimental procedure and the method used to quantify the IL-17A response must be optimized.
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Modulator Characteristics: The mechanism of action and stability of "this compound" need to be considered.
Q2: Which cell lines are suitable for an IL-17A in vitro assay, and what are the critical considerations?
A2: The selected cell line must be responsive to IL-17A, which necessitates the expression of the IL-17 receptor complex, IL-17RA and IL-17RC.[1][2] Commonly used cell lines include:
Critical Considerations for Cell Lines:
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Receptor Expression: Confirm the expression of IL-17RA and IL-17RC on your chosen cell line via qPCR or flow cytometry.
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Cell Health and Passage Number: Use cells at a low, consistent passage number. Cellular responsiveness to cytokines can diminish with excessive passaging.[3] Ensure cells are healthy and free from contamination.
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Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma. This common contamination can alter cellular responses and lead to unreliable data.
Q3: Our positive control (recombinant IL-17A) is not inducing a robust response. What could be the issue?
A3: A weak or absent response to recombinant IL-17A is a critical issue that needs to be resolved before testing any modulator. Potential causes include:
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Recombinant IL-17A Quality: Ensure the cytokine is from a reputable supplier and has been stored correctly (typically at -80°C in aliquots). Avoid repeated freeze-thaw cycles.
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IL-17A Concentration: The concentration of IL-17A used may be suboptimal. Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.
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Synergistic Factors: IL-17A often acts synergistically with other pro-inflammatory cytokines, such as TNF-α. Co-stimulation with a low dose of TNF-α can significantly enhance the IL-17A-induced response.
Q4: How can we be sure that our "this compound" is stable and active in the assay conditions?
A4: The stability and handling of the modulator are crucial. Consider the following:
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Storage and Handling: Ensure the modulator is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
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Solubility: Confirm that the modulator is fully dissolved in the assay medium at the tested concentrations. Precipitated compound will not be active.
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Direct Binding Assay: If possible, perform a direct binding assay (e.g., Surface Plasmon Resonance - SPR) to confirm that "this compound" binds to IL-17A with the expected affinity.
Troubleshooting Guides
Guide 1: Optimizing the IL-17A Stimulation Assay
If you are observing a weak or inconsistent response to IL-17A, follow this guide to optimize your assay conditions.
Experimental Protocol: IL-17A-Induced IL-6 Production in Human Dermal Fibroblasts
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Cell Seeding: Plate human dermal fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Starvation (Optional): The following day, replace the growth medium with a serum-free or low-serum medium for 4-6 hours.
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Stimulation: Prepare a dilution series of recombinant human IL-17A (with or without a constant low dose of TNF-α, e.g., 1 ng/mL).
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Treatment: Add the IL-17A dilutions to the cells and incubate for 24 hours at 37°C and 5% CO2.
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Endpoint Measurement: Collect the cell culture supernatant and measure the concentration of IL-6 using a commercially available ELISA kit.
Data Presentation: Example IL-17A Dose-Response Data
| IL-17A Conc. (ng/mL) | IL-6 Production (pg/mL) - IL-17A alone | IL-6 Production (pg/mL) - IL-17A + 1 ng/mL TNF-α |
| 0 | 50 | 150 |
| 1 | 150 | 400 |
| 5 | 400 | 1200 |
| 10 | 800 | 2500 |
| 25 | 1200 | 4000 |
| 50 | 1300 | 4200 |
| 100 | 1350 | 4300 |
Troubleshooting Workflow
Guide 2: Evaluating "this compound" Activity
Once you have a robust and reproducible IL-17A stimulation assay, you can proceed to test your modulator.
Experimental Protocol: Inhibition of IL-17A-Induced IL-6 Production
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Cell Seeding: Plate cells as described in the previous protocol.
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Pre-incubation with Modulator: Prepare a dilution series of "this compound". Add the modulator dilutions to the cells and pre-incubate for 1-2 hours at 37°C.
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Stimulation: Add a fixed, sub-maximal concentration of IL-17A (e.g., the EC80 determined from your dose-response curve) to all wells except the negative control.
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Incubation: Incubate for 24 hours at 37°C and 5% CO2.
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Endpoint Measurement: Collect the supernatant and measure IL-6 concentration by ELISA.
Data Presentation: Example Modulator Inhibition Data
| Modulator-3 Conc. (nM) | IL-6 Production (pg/mL) | % Inhibition |
| 0 (No Modulator) | 2500 | 0 |
| 1 | 2250 | 10 |
| 10 | 1500 | 40 |
| 50 | 750 | 70 |
| 100 | 300 | 88 |
| 500 | 175 | 93 |
| 1000 | 160 | 93.6 |
Troubleshooting Logic
Signaling Pathway Overview
IL-17A Signaling Cascade
IL-17A, a homodimer, signals by binding to a receptor complex composed of IL-17RA and IL-17RC. This binding event recruits the adaptor protein Act1, which in turn activates downstream signaling pathways, including NF-κB and MAPKs. This leads to the transcription of pro-inflammatory genes, such as those for cytokines (e.g., IL-6) and chemokines (e.g., CXCL1, CCL20). "this compound" is designed to interrupt this cascade, likely by binding directly to IL-17A or its receptor.
References
troubleshooting "IL-17A modulator-3" experimental results
Welcome to the technical support center for IL-17A modulator-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and to answer frequently asked questions related to the use of IL-17A modulators.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research compound that functions as an inhibitor of Interleukin-17A (IL-17A).[1] Its primary mechanism of action is to block the signaling pathway of IL-17A, a pro-inflammatory cytokine crucial in the immune response.[2][3][4] By inhibiting IL-17A, the modulator prevents its interaction with the IL-17 receptor complex, thereby downregulating the inflammatory cascade.[2] These modulators are typically monoclonal antibodies or small molecules designed to specifically target IL-17A or its receptor.
Q2: What is the role of the IL-17A signaling pathway in autoimmune diseases?
A2: The IL-17A signaling pathway is a key driver in the pathogenesis of several autoimmune diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis. IL-17A, primarily produced by T helper 17 (Th17) cells, stimulates various cell types to produce inflammatory mediators like chemokines and other cytokines. This leads to the recruitment of neutrophils and other immune cells to the site of inflammation, contributing to tissue damage and the clinical manifestations of these diseases. Dysregulation of this pathway can lead to chronic and excessive inflammation.
Q3: What are the expected outcomes of inhibiting IL-17A in a research setting?
A3: In preclinical models of autoimmune diseases, such as a murine model of psoriasis, inhibition of IL-17A is expected to reduce the clinical signs of the disease. This includes a decrease in skin inflammation, epidermal thickness, and immune cell infiltration. At a molecular level, a successful blockade of IL-17A signaling should lead to a reduction in the expression of downstream inflammatory mediators.
Q4: Are there known off-target effects or common side effects associated with IL-17A inhibitors?
A4: Yes, while generally well-tolerated in clinical settings, IL-17A inhibitors can have side effects. The most common are upper respiratory tract infections and mucocutaneous candidiasis, due to the role of IL-17A in host defense against certain pathogens. In some cases, there have been reports of an association between IL-17A inhibition and the onset or exacerbation of inflammatory bowel disease (IBD). Researchers should be aware of these potential effects in their experimental models.
Troubleshooting Experimental Results
Q5: My in vitro experiment with this compound shows no effect on downstream cytokine production. What could be the issue?
A5: Several factors could contribute to a lack of efficacy in an in vitro setting:
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Cell Line Selection: Ensure the cell line used (e.g., keratinocytes, fibroblasts) expresses the IL-17 receptor (IL-17RA/RC) and is responsive to IL-17A stimulation.
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Modulator Concentration: The concentration of this compound may be insufficient. A dose-response experiment is recommended to determine the optimal inhibitory concentration. For a compound with an IC50 <10 μM, a starting concentration in this range is advisable.
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IL-17A Stimulation: Verify the bioactivity of the recombinant IL-17A used for stimulation. The concentration of IL-17A should be sufficient to induce a robust inflammatory response that can be measurably inhibited.
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Incubation Time: The incubation time with the modulator before and during IL-17A stimulation may need to be optimized.
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Assay Sensitivity: The assay used to measure downstream cytokines (e.g., ELISA, qPCR) must be sensitive enough to detect changes in their expression or secretion.
Q6: In my animal model of psoriasis, I am not observing a significant reduction in skin inflammation after treatment with this compound. What should I check?
A6: If you are not seeing the expected therapeutic effect in an animal model, consider the following:
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Dosing and Administration: The dose, frequency, and route of administration of the modulator may not be optimal for achieving sufficient systemic or local concentrations. For monoclonal antibodies in mice, intraperitoneal injection is a common route.
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Timing of Treatment: The timing of the initiation of treatment relative to disease induction is critical. Treatment may be more effective if started early in the inflammatory process.
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Animal Model: The chosen animal model should be well-characterized and known to be dependent on the IL-17A pathway. The imiquimod-induced psoriasis model is a widely used example that relies on the IL-23/IL-17 axis.
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Outcome Measures: Ensure that the methods for assessing inflammation are sensitive and reproducible. This can include daily measurement of ear and skin thickness with calipers and a standardized scoring system like the Psoriasis Area and Severity Index (PASI).
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Histological Analysis: Complement clinical observations with histological analysis of skin biopsies to assess for changes in epidermal thickness and immune cell infiltration.
Q7: I am observing unexpected inflammatory responses or paradoxical effects in my experiment. How can I interpret this?
A7: Unexpected inflammatory responses can be complex. Here are some potential explanations:
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Cytokine Network Complexity: The immune system is a complex network of interacting cytokines. Inhibiting one pathway can sometimes lead to the upregulation of others. IL-17A can act synergistically with other pro-inflammatory cytokines like TNF-α. The experimental system might have a redundancy of inflammatory pathways.
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Role of IL-17A in Homeostasis: IL-17A also plays a role in tissue homeostasis and protection against certain pathogens. Its inhibition could disrupt these protective mechanisms, leading to unforeseen consequences.
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Model-Specific Effects: The specific genetic background of the animal model or the nature of the induced disease may lead to atypical responses to IL-17A blockade.
Experimental Protocols and Data
Key Experimental Methodologies
Below are detailed methodologies for experiments commonly used to evaluate the efficacy of IL-17A modulators.
Imiquimod-Induced Psoriasis Model in Mice
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Animal Model: Use female C57BL/6 mice, 8-10 weeks old.
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Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
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Hair Removal: Shave the dorsal skin of the mice one day prior to the first application of imiquimod.
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Imiquimod Application: Apply a daily topical dose of 42.5 mg of 5% imiquimod cream to the shaved back for 7 consecutive days.
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Control Group: A control group should receive a vehicle cream without the active ingredient.
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Treatment Group: Administer this compound according to the desired dosing regimen (e.g., intraperitoneal injection). A vehicle control for the modulator should also be included.
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Assessment:
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Clinical Scoring: Assess the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and skin thickness on a 0-4 scale.
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Thickness Measurements: Measure ear and dorsal skin fold thickness daily using a digital caliper.
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Histology: Collect skin biopsies at the end of the experiment for histological analysis of epidermal thickness and immune cell infiltration.
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Quantitative Data Summary
The following tables summarize clinical trial data for well-established IL-17A inhibitors, which can serve as a benchmark for expected efficacy.
Table 1: Efficacy of Secukinumab in Psoriatic Arthritis (FUTURE 1 Trial)
| Outcome (ACR 20 Response) | Secukinumab 150 mg | Secukinumab 75 mg | Placebo |
| Percentage of Responders | 50.0% | 50.5% | 17.3% |
Table 2: Real-World Efficacy of Anti-IL-17A Treatment in Psoriasis (PSoHO Study)
| Outcome (PASI 90 and/or sPGA 0/1 at Week 12) | Anti-IL-17A Treatment | Other Biologics |
| Percentage of Patients Achieving Outcome | 71.4% | 58.6% |
Table 3: Common Adverse Events with Secukinumab
| Adverse Event | Frequency |
| Upper Respiratory Tract Infections | Common |
| Nasopharyngitis | Common |
| Headache | Common |
| Candidiasis | More common than with other biologics, but generally mild to moderate |
Visualizations
IL-17A Signaling Pathway
Caption: Simplified IL-17A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating an IL-17A Modulator
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
Technical Support Center: Optimizing IL-17A Modulator-3 Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "IL-17A modulator-3" in cell-based assays. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, like many other IL-17A inhibitors, is typically a monoclonal antibody. Its primary mechanism of action is to bind directly to the pro-inflammatory cytokine Interleukin-17A (IL-17A). This binding prevents IL-17A from interacting with its heterodimeric receptor complex (IL-17RA/IL-17RC) on the surface of target cells. By blocking this interaction, the modulator effectively neutralizes the downstream signaling cascade that leads to the production of inflammatory mediators such as cytokines (e.g., IL-6, IL-8) and chemokines.[1][2]
Q2: Which cell lines are recommended for testing the activity of this compound?
A2: The choice of cell line depends on the specific research question. However, several cell types are known to be responsive to IL-17A and are commonly used in these assays. These include:
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Human Dermal Fibroblasts (HDFs): These cells are a robust model for studying IL-17A-induced production of cytokines like IL-6.[3]
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Primary Human Keratinocytes: These are highly relevant for dermatological and psoriatic research, as they produce chemokines like IL-8 in response to IL-17A stimulation.[3][4]
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HeLa Cells: This human cervical cancer cell line is also responsive to IL-17A and can be used for various signaling studies.
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HT-29 Cells: A human colon adenocarcinoma cell line that secretes GROα (growth-regulated oncogene alpha) in response to IL-17A.
Q3: What is a typical concentration range for IL-17A stimulation in cell assays?
A3: The optimal concentration of recombinant IL-17A for cell stimulation can vary depending on the cell type and the specific lot of the cytokine. However, a common starting range for stimulation is between 10 ng/mL and 100 ng/mL. A frequently used concentration in many published protocols is 50 ng/mL. It is always recommended to perform a dose-response experiment with IL-17A alone to determine the optimal concentration for your specific cell system.
Q4: How should I determine the starting concentration range for this compound?
A4: To determine the initial concentration range for your modulator, it is helpful to refer to existing data for similar IL-17A inhibitors. Based on publicly available data for well-characterized antibodies like Secukinumab and Ixekizumab, a broad starting range for a new modulator could be from 0.1 ng/mL to 1000 ng/mL. You can then perform serial dilutions within this range to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition).
Data Presentation: Efficacy of IL-17A Modulators
The following tables summarize the half-maximal inhibitory concentrations (IC50) for well-characterized IL-17A antagonists in various cell-based assays. This data is intended to serve as a reference for expected potency.
Table 1: Comparison of IC50 Values for IL-17A Antagonists in Different Cell-Based Assays
| Antagonist | Cell Type | Assay Readout | Average IC50 (ng/mL) |
| Secukinumab | Human Dermal Fibroblasts | IL-6 Production (ELISA) | 10 - 30 |
| Ixekizumab | Human Dermal Fibroblasts | IL-6 Production (ELISA) | 1 - 5 |
| Secukinumab | Primary Human Keratinocytes | IL-8 Production (ELISA) | 15 - 40 |
| Ixekizumab | Primary Human Keratinocytes | IL-8 Production (ELISA) | 2 - 8 |
Data is representative and may vary based on specific experimental conditions.
Table 2: IC50 Values for IL-17A Inhibitors in Human Synoviocytes
| Antagonist | Stimulation Condition | Assay Readout | IC50 Value |
| Secukinumab | IL-17A (30 pM) / TNFα | IL-6 Release | 0.14 ± 0.02 nM |
| Secukinumab | IL-17A/F (1 nM) / TNFα | IL-6 Release | 3.30 ± 0.20 nM |
| Secukinumab | IL-17F (33 nM) / TNFα | IL-6 Release | 1.80 ± 0.17 µM |
This data illustrates the specificity of the modulator for different IL-17 family members.
Visualized Pathways and Workflows
IL-17A Signaling Pathway
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing Modulator Concentration
Caption: A typical experimental workflow for an IL-17A neutralization assay.
Troubleshooting Guide
Troubleshooting Inconsistent IC50 Values or High Assay Variability
Caption: A decision tree for troubleshooting inconsistent IC50 values.
Detailed Experimental Protocols
Protocol 1: IL-17A Neutralization Assay Using Human Dermal Fibroblasts
This protocol outlines a cell-based assay to determine the potency of this compound by measuring the inhibition of IL-17A-induced IL-6 production.
Materials:
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Human Dermal Fibroblasts (HDFs)
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Fibroblast Growth Medium
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Recombinant Human IL-17A
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This compound (Test and Reference Standard)
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96-well cell culture plates
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Human IL-6 ELISA Kit
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CO2 Incubator
Methodology:
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Cell Seeding: Seed HDFs into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
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Modulator Preparation: Prepare serial dilutions of this compound in assay medium. A suggested starting range is 0.1 to 1000 ng/mL.
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Treatment: Carefully remove the growth medium from the cells and add the modulator dilutions. Include wells with medium only (vehicle control). Incubate for 1 hour at 37°C.
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Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL to all wells except for the negative control wells (which receive medium only).
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Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
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Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants.
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ELISA: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
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Data Analysis: Calculate the percent inhibition of IL-6 production for each modulator concentration relative to the IL-17A stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (e.g., MTS or MTT)
It is crucial to ensure that the observed inhibition of cytokine production is not due to cytotoxicity of the modulator. A cell viability assay should be run in parallel with the neutralization assay.
Materials:
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Cells and 96-well plates set up as in the neutralization assay.
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MTS or MTT reagent kit.
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Plate reader.
Methodology:
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Prepare a 96-well plate with cells and serial dilutions of this compound, identical to the main experiment.
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Incubate for the same duration as the neutralization assay (e.g., 24 hours).
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Add the MTS or MTT reagent to each well according to the manufacturer's protocol (e.g., add 20 µl of MTS solution per 100 µl of medium).
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Incubate for 1 to 4 hours at 37°C.
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If using MTT, add the solubilization solution to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Compare the viability of cells treated with the modulator to the vehicle-treated control cells. A significant decrease in cell viability would indicate that the modulator is cytotoxic at those concentrations.
Protocol 3: Western Blot for Downstream Signaling (p-STAT3)
To confirm that this compound is blocking the IL-17A signaling pathway, you can assess the phosphorylation of downstream signaling molecules like STAT3.
Materials:
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IL-17A responsive cell line (e.g., HeLa or HepG2 cells).
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6-well plates.
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This compound.
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Recombinant Human IL-17A.
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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BCA protein assay kit.
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SDS-PAGE gels, transfer apparatus, and PVDF membranes.
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Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin).
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HRP-conjugated secondary antibody.
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ECL substrate and imaging system.
Methodology:
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Cell Culture and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. You may serum-starve the cells for 4-6 hours to reduce basal phosphorylation.
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Pre-treatment: Treat the cells with the desired concentration of this compound or vehicle for 1 hour.
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Stimulation: Stimulate the cells with IL-17A (e.g., 50 ng/mL) for a short duration, typically 15-30 minutes, to observe peak phosphorylation.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
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Incubate with the primary antibody against p-STAT3 overnight at 4°C.
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Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate.
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Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to ensure equal protein loading.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal. A potent modulator should show a significant reduction in IL-17A-induced p-STAT3 levels.
References
"IL-17A modulator-3" stability and storage conditions
Technical Support Center: IL-17A modulator-3
Welcome to the technical support center for this compound. This resource provides essential information on the stability and storage of this product, along with troubleshooting guides and experimental protocols to ensure the integrity and performance of the modulator in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
For long-term stability, the lyophilized powder should be stored at -20°C or -80°C.[1] After reconstitution, it is best to prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2][3] For short-term use (a few days to a week), the reconstituted modulator can be kept at 2-8°C.[4]
Q2: How should I reconstitute the lyophilized modulator?
To ensure the lyophilized powder is at the bottom of the vial, briefly centrifuge it before opening. Reconstitute using sterile, purified water or sterile phosphate-buffered saline (PBS), pH 7.4. To dissolve the contents, gently swirl the vial or slowly pipette the solution up and down. It is critical to avoid vigorous shaking or vortexing, as this mechanical stress can cause the protein to denature and aggregate.
Q3: How many freeze-thaw cycles can this compound withstand?
It is strongly recommended to avoid multiple freeze-thaw cycles, as they can lead to protein aggregation and a loss of activity. The best practice is to aliquot the reconstituted modulator into single-use volumes before the initial freeze.
Q4: My reconstituted solution appears cloudy. Can I still use it?
Cloudiness or the presence of visible particulates is a sign of protein aggregation or precipitation. This can result from improper storage, multiple freeze-thaw cycles, or incorrect reconstitution techniques. It is advised not to use a cloudy solution, as its activity may be compromised. If this occurs, it is best to use a fresh vial and contact technical support if the problem persists.
Q5: Is the modulator sensitive to light?
Yes, like many protein therapeutics, this compound is sensitive to light, particularly UV light. Exposure can lead to oxidation of sensitive amino acid residues, which may result in aggregation and loss of bioactivity. Always store the product in its original light-protective packaging or in amber vials.
Stability and Storage Data
The stability of this compound is dependent on temperature, pH, and handling. The following tables summarize the recommended conditions.
Table 1: Temperature-Dependent Stability of Reconstituted this compound
| Storage Temperature | Duration | Expected Activity Loss | Recommendations |
| -80°C | Up to 24 months | < 5% | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 12 months | < 10% | Suitable for long-term storage. Avoid frost-free freezers due to temperature fluctuations. |
| 2-8°C | Up to 14 days | < 5% | Recommended for short-term storage of reconstituted vials and working solutions. |
| 25°C (Room Temp) | < 48 hours | > 15% | Not recommended. Avoid prolonged exposure to ambient temperatures. |
Table 2: pH-Dependent Stability of Reconstituted this compound
| pH Range | Stability | Observations |
| 5.0 - 6.5 | High | Optimal range for stability with minimal aggregation and degradation. |
| 6.6 - 7.5 | Moderate | Increased risk of deamidation over extended periods. |
| < 5.0 | Low | Prone to aggregation due to conformational changes at acidic pH. |
| > 7.5 | Low | Increased risk of fragmentation and other chemical degradation pathways. |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Reduced or No Biological Activity
| Potential Cause | Recommended Action |
| Improper Storage: The modulator was stored at an incorrect temperature or exposed to light. | Verify that the product has been stored at the recommended temperature and protected from light. Use a fresh, properly stored aliquot for comparison. |
| Multiple Freeze-Thaw Cycles: The same aliquot was frozen and thawed multiple times. | Discard the current aliquot. Use a new, single-use aliquot. Always aliquot the stock solution after the first reconstitution to minimize cycles. |
| Incorrect Dilution: The final concentration in the assay is too low to elicit a response. | Recalculate all dilutions. Prepare a fresh dilution series from a properly stored stock solution. |
| Degradation: The protein has degraded due to age or contamination. | Check the expiration date on the vial. If microbial contamination is suspected (cloudiness), discard the vial. |
Issue 2: Evidence of Protein Aggregation (Cloudiness, Particulates)
| Potential Cause | Recommended Action |
| Improper Reconstitution: Vigorous shaking or vortexing was used. | Always reconstitute by gentle swirling or slow pipetting. |
| Incorrect Buffer/pH: The modulator was diluted in a buffer outside the optimal pH range of 5.0-6.5. | Ensure the final formulation buffer is within the recommended pH range. Use the recommended buffers for reconstitution and dilution. |
| Freeze-Thaw Stress: The sample has undergone multiple freeze-thaw cycles. | To remove existing aggregates from a solution that must be used, centrifuge the vial at 10,000 x g for 10 minutes at 4°C and carefully collect the supernatant. Note that this removes insoluble aggregates but does not restore soluble aggregates or monomers that may have lost activity. |
| High Concentration: Proteins are more prone to aggregate at high concentrations. | If concentrating the protein, do so carefully and consider adding stabilizing excipients like arginine. |
Visual Guides and Workflows
Caption: Troubleshooting decision tree for decreased modulator activity.
Caption: Simplified IL-17A signaling pathway showing the modulator's point of action.
Key Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
This method separates proteins based on their size to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent SEC column.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5. Filter and degas the mobile phase before use.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Dilute the this compound sample to a final concentration of 1.0 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample.
-
Run the analysis for 30 minutes. The monomer peak is expected to elute around 15-17 minutes. Aggregates will elute earlier.
-
Integrate the peak areas for the monomer and all aggregate species.
-
-
Calculation:
-
% Aggregate = (Total Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
% Monomer = (Area of Monomer Peak / Total Area of All Peaks) x 100
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Thermal Stability (Melting Temperature, Tm)
This assay measures the thermal unfolding of the protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions.
-
Materials:
-
Instrument: Real-Time PCR system capable of thermal ramping (e.g., Bio-Rad CFX96).
-
Dye: SYPRO Orange Protein Gel Stain (5000x stock in DMSO).
-
Protein: this compound at 1 mg/mL in desired buffer.
-
Plate: 96-well PCR plate.
-
-
Procedure:
-
Prepare a master mix for the desired number of reactions. For each 25 µL reaction:
-
22 µL of protein solution (at a final concentration of 0.1 mg/mL).
-
2.5 µL of 10x SYPRO Orange dye (diluted from 5000x stock to 100x with buffer, then to 10x).
-
Adjust volume with buffer as needed.
-
-
Pipette 25 µL of the master mix into each well.
-
Seal the plate securely with optical-quality film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Instrument Setup:
-
Set the instrument to detect fluorescence on the FRET or equivalent channel for SYPRO Orange.
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Set the instrument to collect fluorescence data at every 0.5°C increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve (-d(Fluorescence)/dT). Most instrument software can calculate this automatically. A higher Tm indicates greater thermal stability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Closer Look into Freeze-Thaw Processes for Therapeutic Protein Formulations | AIChE [proceedings.aiche.org]
- 3. Impact of Freeze-Thaw Stress on Protein Aggregation in Biologics – StabilityStudies.in [stabilitystudies.in]
- 4. neobiotechnologies.com [neobiotechnologies.com]
"IL-17A modulator-3" off-target effects in cell culture
Welcome to the Technical Support Center for IL-17A Modulator-3. This resource is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its expected on-target effects?
A1: this compound is a monoclonal antibody designed to specifically neutralize the pro-inflammatory cytokine Interleukin-17A (IL-17A). By binding to IL-17A, it prevents the cytokine from interacting with its receptor complex (IL-17RA/IL-17RC) on target cells.[1][2] The expected on-target effect is the inhibition of IL-17A-mediated downstream signaling pathways, leading to a reduction in the production of inflammatory mediators such as IL-6, IL-8, and various chemokines.[3][4] This modulation of the inflammatory response is the basis for its therapeutic potential in autoimmune and inflammatory diseases.
Q2: What are the potential off-target effects of this compound that I might observe in my cell culture experiments?
A2: While this compound is designed for high specificity, off-target effects can occasionally be observed in vitro. These may include:
-
Unexpected Changes in Cytokine Profiles: You might observe a paradoxical increase in other pro-inflammatory cytokines, or a significant decrease in cytokines not directly downstream of the IL-17A pathway. This could be due to complex feedback loops or effects on other immune cell subsets in your culture.
-
Reduced Cell Viability or Increased Apoptosis: At high concentrations, the modulator itself might induce cytotoxicity or apoptosis in certain cell types, independent of its IL-17A neutralizing activity.
-
Alterations in Cell Proliferation: Depending on the cell type, you may see unexpected changes in proliferation rates.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Use of Control Antibodies: Include an isotype control antibody that has the same constant region as this compound but does not bind to IL-17A. This helps to identify effects caused by the antibody itself rather than its target neutralization.
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the binding affinity of the modulator for IL-17A. Off-target effects may only appear at much higher concentrations.
-
Rescue Experiments: If an observed effect is on-target, it should be reversible by adding an excess of recombinant IL-17A to the culture to outcompete the modulator.
-
Use of Cell Lines Lacking the Target: If possible, use a cell line that does not express the IL-17A receptor. An effect observed in these cells would be considered off-target.
Troubleshooting Guides
Guide 1: Unexpected Cytokine Profile Changes
Issue: After treating cells with this compound, you observe an unexpected increase in pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or a decrease in anti-inflammatory cytokines (e.g., IL-10).
| Possible Cause | Troubleshooting Steps |
| Complex Biological Feedback | The blockade of IL-17A may disrupt a negative feedback loop, leading to the upregulation of other inflammatory pathways. Consider performing a broader cytokine screen using a multiplex assay to get a more comprehensive picture of the changes. |
| Off-Target Binding | At high concentrations, the modulator may have low-affinity interactions with other cellular components. Perform a dose-response experiment to see if the effect is concentration-dependent. |
| Contamination | Endotoxin (LPS) or mycoplasma contamination in cell culture can trigger a strong inflammatory response. Regularly test your cell lines for mycoplasma and use endotoxin-free reagents. |
Guide 2: Increased Cell Death (Cytotoxicity/Apoptosis)
Issue: You observe a significant decrease in cell viability or an increase in apoptotic markers after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Direct Cytotoxicity of the Modulator | High concentrations of any protein can be stressful to cells. Determine the IC50 for cytotoxicity using an LDH or MTT assay (see Protocol 1) and compare it to the IC50 for IL-17A neutralization. A large difference suggests a wider therapeutic window. |
| On-Target Effect in a Specific Cell Type | In some contexts, IL-17A may have a pro-survival role. Blocking it could lead to apoptosis. Investigate the known roles of IL-17A in your specific cell type. |
| Isotype Control Effects | The Fc region of the antibody might be interacting with Fc receptors on your cells, triggering an unwanted response. Use an isotype control to assess this possibility. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the on-target and potential off-target effects of IL-17A inhibitors in cell culture settings. Note: "this compound" is a placeholder; data from well-characterized IL-17A inhibitors are used as examples.
Table 1: On-Target Efficacy of IL-17A Inhibitors (In Vitro)
| Inhibitor | Cell Type | Assay | Stimulant | IC50 (ng/mL) |
| Secukinumab | Human Dermal Fibroblasts | IL-6 Production (ELISA) | IL-17A | 1.5 |
| Ixekizumab | Human Keratinocytes | IL-8 Production (ELISA) | IL-17A | 0.3 |
| Brodalumab | Human Keratinocytes | CCL20 Production (qPCR) | IL-17A | 0.1 |
Table 2: Potential Off-Target Cytotoxicity of IL-17A Inhibitors (In Vitro)
| Inhibitor | Cell Type | Assay | Concentration Tested (µg/mL) | % Cytotoxicity |
| Secukinumab | Human PBMCs | LDH Release | 100 | < 5% |
| Ixekizumab | Human Jurkat T-cells | MTT Assay | 100 | < 10% |
| Brodalumab | Human HaCaT Keratinocytes | Annexin V Staining | 50 | < 8% |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol outlines the steps to measure lactate dehydrogenase (LDH) release as an indicator of cytotoxicity.
Materials:
-
Target cells
-
This compound and isotype control
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader
Procedure:
-
Seed target cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
Prepare serial dilutions of this compound and the isotype control antibody.
-
Add 50 µL of the antibody dilutions to the respective wells. Include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer provided in the kit (maximum LDH release).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution from the kit to each well.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions.
Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis through the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane.
Materials:
-
Target cells
-
This compound and isotype control
-
Annexin V-FITC (or other fluorochrome) apoptosis detection kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound and controls as in the cytotoxicity assay.
-
After the incubation period, collect both adherent and suspension cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 3: Cytokine Profiling by ELISA
This protocol provides a general procedure for measuring the concentration of a specific cytokine (e.g., IL-6) in cell culture supernatants.
Materials:
-
Cell culture supernatants from treated and control cells
-
ELISA kit for the cytokine of interest
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of your cell culture supernatants and the provided standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add 100 µL of the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times.
-
Add 100 µL of the substrate solution and incubate until a color change is observed.
-
Add 50 µL of the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the cytokine concentration in your samples based on the standard curve.
Visualizations
Caption: IL-17A Signaling Pathway and Inhibition by this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 3. Effect of interleukin-17 on in vitro cytokine production in healthy controls and patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
"IL-17A modulator-3" poor solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with IL-17A modulator-3, focusing on challenges related to its poor solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule inhibitor designed to target the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2][3] It is investigated for its potential therapeutic applications in inflammation, cancer, and autoimmune diseases.[2][3]
Q2: Why does this compound exhibit poor solubility in aqueous buffers?
A2: Like many small molecule inhibitors, this compound is a hydrophobic compound. Its chemical structure likely contributes to its low affinity for polar solvents like water and aqueous buffers, leading to precipitation and difficulty in achieving desired experimental concentrations. While specific data for this molecule is limited, related compounds have shown very poor solubility at neutral and basic pH.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is 100% dimethyl sulfoxide (DMSO). It is advisable to prepare a stock solution of at least 10 mM in DMSO, which can then be serially diluted for working solutions.
Q4: What is the maximum final concentration of DMSO that is acceptable in cell-based assays?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 0.5% (v/v). It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent itself.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing and using solutions of this compound in aqueous buffers.
Problem 1: Precipitate observed when preparing the initial stock solution in DMSO.
-
Possible Cause: The concentration of this compound exceeds its solubility limit even in DMSO, or the DMSO has absorbed water.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.
-
Gentle Warming: Gently warm the solution in a 37°C water bath for a short period.
-
Sonication: Use a bath sonicator for brief intervals to aid dissolution.
-
Vortexing: Vortex the solution vigorously.
-
Lower Stock Concentration: If precipitation persists, prepare a more dilute stock solution (e.g., 5 mM instead of 10 mM).
-
Problem 2: Precipitation occurs upon dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause: The aqueous solubility of this compound has been exceeded. This is a common issue for hydrophobic compounds.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward approach is to lower the final concentration of the modulator in your assay.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the DMSO stock to a small volume of buffer first, mixing well, and then bringing it up to the final volume.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent can improve solubility. However, the choice of co-solvent and its final concentration must be compatible with your experimental system.
-
pH Adjustment: The solubility of some compounds is pH-dependent. If the structure of this compound contains ionizable groups, adjusting the pH of the buffer may improve its solubility. This should be done cautiously as it can affect biological activity and the stability of other components in your assay.
-
Incorporate Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) can help maintain the compound in solution. The compatibility of these agents with your assay must be verified.
-
Formulation with Excipients: For in vivo studies, more complex formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems) or amorphous solid dispersions may be necessary to improve bioavailability.
-
Quantitative Data Summary
The following tables provide a summary of the physicochemical properties of this compound and its typical solubility profile based on available data for similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H50FN7O4 | |
| Molecular Weight | 639.8 g/mol | |
| CAS Number | 2467732-95-0 |
Table 2: Estimated Aqueous Solubility of a Representative IL-17A Modulator
| Buffer System | Estimated Solubility | Notes |
| PBS (pH 7.4) | < 1 µg/mL | Very poor solubility at neutral pH. |
| Acidic Buffer (pH 2.0) | ~40 µg/mL | pH-dependent solubility has been observed for similar compounds. |
| Cell Culture Media + 10% FBS | < 50 µM | Serum proteins may slightly enhance solubility, but precipitation can still occur. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass:
-
Mass (mg) = 10 mM * Volume (L) * 639.8 g/mol * (1000 mg/g)
-
For 1 mL of a 10 mM stock solution: 10 * 0.001 * 639.8 = 6.4 mg
-
-
Weigh the compound: Accurately weigh 6.4 mg of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Aid Dissolution: Vortex the solution vigorously for 2-3 minutes. If necessary, use a brief sonication or gentle warming at 37°C to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in your buffer of choice.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation. You can also use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that does not show any visible precipitation is considered the kinetic solubility under these conditions.
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Workflow for Troubleshooting Solubility Issues.
References
"IL-17A modulator-3" unexpected cytotoxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during in vitro experiments with IL-17A modulator-3.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Interleukin-17A (IL-17A) signaling.[1] It is designed to block the pro-inflammatory effects of IL-17A, a cytokine crucial in the pathogenesis of various inflammatory and autoimmune diseases.[2][3] The modulator likely acts by preventing IL-17A from binding to its heterodimeric receptor complex (IL-17RA/IL-17RC) or by inhibiting downstream signaling cascades, such as the activation of NF-κB and MAPKs, which lead to the production of inflammatory mediators.[4][5]
Q2: Is cytotoxicity an expected outcome of IL-17A modulation?
A2: Generally, modulating the IL-17A pathway is not intended to be directly cytotoxic to most cell types. The goal is to reduce inflammatory responses. However, unexpected cytotoxicity can occur due to several factors, including off-target effects of the small molecule, cell-type specific sensitivities, compound instability, or experimental artifacts. Some level of cytotoxicity might be expected in cell lines where IL-17A signaling is a critical survival pathway, but this is not a universal characteristic.
Q3: My initial screen shows high cytotoxicity across multiple cell lines. What are the immediate troubleshooting steps?
A3: When observing broad, unexpected cytotoxicity, it is critical to first validate the experimental setup. Key initial steps include:
-
Confirm Compound Concentration: Double-check all calculations for dilutions and ensure the accuracy of the stock solution concentration.
-
Assess Vehicle Toxicity: Run a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent itself is not causing cell death.
-
Check Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination (e.g., mycoplasma), which can predispose them to stress and death.
-
Repeat with Fresh Reagents: Use a fresh aliquot of this compound and freshly prepared media and assay reagents to rule out degradation or contamination.
Q4: Could the cytotoxicity I'm observing be an artifact of my assay choice?
A4: Yes, assay-specific artifacts can lead to misleading cytotoxicity results. For example, the MTT assay relies on mitochondrial reductase activity, which can be affected by compounds that interfere with cellular metabolism without directly killing the cells. It is advisable to confirm cytotoxicity findings using at least two different assays based on distinct principles, such as a membrane integrity assay (LDH release) and an apoptosis assay (Caspase-3/7 activation).
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a systematic approach to identifying the source of unexpected cytotoxicity observed with this compound.
Scenario 1: High Cytotoxicity Observed at or Below the Reported IC50 (<10 µM)
If you observe significant cell death at concentrations expected to only modulate IL-17A signaling, follow this workflow.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Data Interpretation: Distinguishing Apoptosis from Necrosis
To understand the mechanism of cell death, it is crucial to use assays that can differentiate between apoptosis (programmed cell death) and necrosis (cell lysis due to injury).
| Assay Type | Principle | Interpretation of High Signal |
| Caspase-3/7 Assay | Measures the activity of executioner caspases, which are hallmarks of apoptosis. | Indicates the compound is inducing apoptosis. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity (a hallmark of necrosis). | Indicates the compound is inducing necrosis. |
| Annexin V/PI Staining | Differentiates between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. | Provides a quantitative breakdown of the different cell death populations. |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a colorimetric assay to quantify necrosis by measuring LDH released from damaged cells into the culture supernatant.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Vehicle (e.g., DMSO, cell culture grade)
-
LDH Assay Kit (containing substrate, cofactor, and diaphorase)
-
10% Triton™ X-100 or Lysis Buffer (for maximum LDH release control)
-
Sterile, flat-bottom 96-well assay plate
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with serial dilutions of this compound and the appropriate vehicle controls.
-
Controls Setup:
-
Spontaneous Release: Cells treated with vehicle only.
-
Maximum Release: Cells treated with lysis buffer (e.g., 10% Triton X-100) for 45 minutes before supernatant collection.
-
Medium Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure absorbance at 490 nm. A reference wavelength of 680 nm should be subtracted to correct for background.
-
Calculation: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol uses a luminescent-based assay to measure the activity of caspase-3 and -7, key biomarkers of apoptosis.
Materials:
-
Cells cultured in an opaque-walled 96-well plate
-
This compound
-
Vehicle (e.g., DMSO)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound and controls as described in the LDH protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated wells to the vehicle control wells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified IL-17A signaling pathway and modulator action.
Caption: General experimental workflow for cytotoxicity testing.
References
"IL-17A modulator-3" variability in animal model results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IL-17A Modulator-3 in preclinical animal models. The information herein is designed to address common issues related to experimental variability and to provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a humanized monoclonal antibody that specifically targets and neutralizes the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] By binding to IL-17A, it prevents the cytokine from interacting with its receptor complex (IL-17RA/IL-17RC), thereby inhibiting downstream signaling pathways, such as the NF-κB and MAPK pathways.[3] This blockade reduces the production of inflammatory mediators like chemokines and other cytokines, which ultimately dampens the inflammatory response.[1][4]
Q2: In which animal models is this compound expected to be effective?
A2: this compound is primarily designed for use in animal models of autoimmune and inflammatory diseases where the IL-23/IL-17 axis is a key driver of pathology. This includes, but is not limited to, models of psoriasis (e.g., imiquimod-induced), psoriatic arthritis, rheumatoid arthritis (e.g., collagen-induced arthritis), and spondyloarthritis. Its efficacy in other models should be empirically determined.
Q3: What are the most common sources of variability when using this compound in animal studies?
A3: Variability in animal model results with this compound can arise from several factors:
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Animal Strain and Microbiome: Different mouse or rat strains can have varying baseline immune responses and susceptibility to induced diseases. The gut microbiome can also significantly influence immune responses.
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Disease Model Induction: The method, timing, and severity of disease induction can greatly impact the therapeutic window and perceived efficacy of the modulator.
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Dosing Regimen: Suboptimal dosing, frequency, or route of administration can lead to inconsistent results.
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Endpoint Measurement: The timing and nature of endpoint measurements (e.g., clinical scoring, histology, cytokine analysis) can affect the interpretation of the results.
Troubleshooting Guides
Issue 1: High Variability in Clinical Scores Between Animals in the Same Treatment Group
| Potential Cause | Troubleshooting Step |
| Inconsistent Disease Induction | Ensure the inducing agent (e.g., imiquimod, collagen) is from the same lot and is applied or injected consistently across all animals. Standardize the application/injection site and volume. |
| Animal Health Status | House animals in a specific pathogen-free (SPF) environment. Acclimatize animals for at least one week before the start of the experiment. Monitor for any signs of unrelated illness. |
| Subjective Scoring | Have two independent, blinded researchers perform clinical scoring. Establish a clear and detailed scoring rubric with photographic examples before the study begins. |
| Pharmacokinetic Variability | Consider a pilot study to determine the optimal dosing regimen and to assess for any significant inter-animal variability in drug exposure. |
Issue 2: Lack of Efficacy Compared to Published Data
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing | Verify the correct dose calculation and administration. The timing of the first dose relative to disease induction is critical; consider initiating treatment at different stages of the disease (prophylactic vs. therapeutic). |
| Inappropriate Animal Model | Confirm that the chosen animal model is indeed dependent on the IL-17A pathway. Some models of inflammation may be driven by other cytokine pathways. |
| Antibody Instability | Ensure proper storage and handling of this compound to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Neutralizing Anti-Drug Antibodies (ADAs) | In longer-term studies, consider the possibility of the host generating antibodies against the humanized this compound. This can be assessed through an ADA assay. |
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies using IL-17A modulators in a mouse model of imiquimod-induced psoriasis.
Table 1: Effect of this compound on Psoriasis Area and Severity Index (PASI) Score
| Treatment Group | Dose (mg/kg) | Mean PASI Score (Day 7) | Standard Deviation | % Reduction vs. Vehicle |
| Vehicle Control | - | 8.2 | 1.5 | - |
| This compound | 1 | 5.1 | 1.2 | 37.8% |
| This compound | 5 | 2.3 | 0.8 | 71.9% |
| This compound | 10 | 1.1 | 0.5 | 86.6% |
Table 2: Cytokine mRNA Expression in Skin Tissue (Day 7)
| Treatment Group | Dose (mg/kg) | Relative IL-6 mRNA Expression (Fold Change) | Relative CXCL1 mRNA Expression (Fold Change) |
| Vehicle Control | - | 15.3 | 25.8 |
| This compound | 10 | 3.1 | 4.7 |
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
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Animals: Use 8-12 week old female BALB/c mice.
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Acclimatization: Allow mice to acclimatize for at least 7 days before the experiment.
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Disease Induction: Shave the dorsal skin of the mice. Apply 62.5 mg of 5% imiquimod cream daily for 7 consecutive days.
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Treatment: Administer this compound or vehicle control via intraperitoneal injection on days -1, 1, 3, and 5 relative to the start of imiquimod application.
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Clinical Scoring: Score the severity of erythema, scaling, and skin thickness daily using a 0-4 scale for each parameter. The sum of these scores constitutes the PASI score.
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Endpoint Analysis: On day 7, euthanize the mice and collect skin tissue for histological analysis (H&E staining) and quantitative real-time PCR (qRT-PCR) for inflammatory cytokine expression.
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
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Animals: Use 8-10 week old male DBA/1 mice.
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Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail on day 0.
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Booster: On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
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Treatment: Begin treatment with this compound or vehicle control on day 21, administering doses three times a week.
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Clinical Scoring: Monitor mice daily for signs of arthritis starting from day 21. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling.
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Endpoint Analysis: At the study endpoint (typically day 42-56), collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion. Serum can also be collected to measure anti-collagen antibody titers and inflammatory cytokines.
Visualizations
Caption: IL-17A Signaling Pathway and Inhibition by this compound.
References
"IL-17A modulator-3" inconsistent inhibition of IL-17A signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with IL-17A Modulator-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between the pro-inflammatory cytokine Interleukin-17A (IL-17A) and its receptor, IL-17RA.[1] By binding to IL-17A, the modulator prevents the cytokine from engaging its receptor complex, thereby inhibiting downstream signaling cascades that lead to the production of inflammatory mediators.[2][3] IL-17A signals through a receptor complex composed of IL-17RA and IL-17RC.[4][5] This inhibition ultimately reduces the inflammatory response driven by the IL-23/IL-17 axis.
Q2: We are observing inconsistent IC50 values for this compound in our cell-based assays. What are the potential causes?
A2: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
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Cell Health and Passage Number: The responsiveness of cells to IL-17A can diminish with high passage numbers. It is critical to use cells within a validated passage range and ensure they are healthy and free of contaminants like mycoplasma.
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Reagent Quality and Consistency: Lot-to-lot variation in recombinant IL-17A, serum, and other cell culture reagents can significantly impact results. It is advisable to qualify new lots of critical reagents.
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Assay Protocol Variations: Minor deviations in incubation times, cell seeding density, and reagent concentrations can lead to significant variability.
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Modulator Stability: Improper storage or handling of this compound can lead to degradation and loss of activity.
Q3: What are the recommended positive and negative controls for an IL-17A signaling inhibition assay?
A3: To ensure data quality and interpretability, the following controls are essential:
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Negative Control (Unstimulated): Cells treated with vehicle (e.g., DMSO) in the absence of IL-17A to establish baseline signaling.
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Positive Control (Stimulated): Cells stimulated with IL-17A in the presence of vehicle to determine the maximum signaling response.
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Reference Compound: Including a well-characterized IL-17A inhibitor with a known IC50 can help benchmark the performance of this compound and assess assay consistency.
Troubleshooting Guides
Issue 1: High Background Signal in IL-17A-Induced Cytokine Production Assay
High background in assays measuring downstream cytokines like IL-6 or CXCL1 can mask the inhibitory effect of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Cellular Stress | Ensure gentle handling of cells during seeding and treatment. Optimize cell seeding density to avoid over-confluency which can lead to spontaneous cytokine release. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can induce a strong inflammatory response. |
| Reagent Contamination | Use sterile techniques and ensure all reagents, particularly serum and media, are free from endotoxin contamination. |
| Non-specific Antibody Binding (ELISA) | Optimize blocking buffers and antibody concentrations. Include an isotype control for your detection antibody to assess non-specific binding. |
Issue 2: Lack of Expected Inhibitory Effect of this compound
If this compound fails to inhibit IL-17A signaling, consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal Modulator Concentration | Perform a dose-response experiment with a wide concentration range of this compound to determine the optimal inhibitory concentration. |
| Inactive Recombinant IL-17A | Validate the bioactivity of the recombinant IL-17A using a sensitive and validated cell line. Prepare and store IL-17A aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect Cell Line | Confirm that the chosen cell line expresses the IL-17 receptor complex (IL-17RA and IL-17RC) and exhibits a robust response to IL-17A stimulation. |
| Modulator Degradation | Verify the integrity and purity of the this compound stock solution. If necessary, prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: IL-17A-Induced IL-6 Production Assay in Human Dermal Fibroblasts
This protocol outlines a method to assess the inhibitory activity of this compound on IL-17A-induced IL-6 production.
Materials:
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Human Dermal Fibroblasts (HDFs)
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Fibroblast Growth Medium
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Recombinant Human IL-17A
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This compound
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Vehicle (e.g., DMSO)
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Human IL-6 ELISA Kit
Procedure:
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Cell Seeding: Seed HDFs in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
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Pre-treatment with Modulator: Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.
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IL-17A Stimulation: Stimulate the cells with 50 ng/mL of recombinant human IL-17A for 24 hours.
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Supernatant Collection: Collect the cell culture supernatants.
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IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percent inhibition of IL-6 production for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: IL-17A Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Activity.
Caption: Troubleshooting Decision Tree for Inconsistent this compound Activity.
References
- 1. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 3. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
"IL-17A modulator-3" minimizing injection site reactions in mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing injection site reactions in mice during studies with IL-17A modulator-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IL-17A modulation and how might it relate to injection site reactions?
A1: Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in various inflammatory and autoimmune conditions, including skin disorders like psoriasis.[1][2] It is primarily produced by T helper 17 (Th17) cells and signals through the IL-17 receptor complex (IL-17RA/RC) on various cell types, including keratinocytes.[1][3] This signaling activates downstream pathways like NF-κB and MAPK, leading to the production of other inflammatory mediators such as cytokines, chemokines (like CXCL1), and antimicrobial peptides.[3] This cascade promotes the recruitment of neutrophils and other immune cells to the site of inflammation. An IL-17A modulator, such as the hypothetical "this compound," would aim to inhibit this pathway. Injection site reactions can occur due to the pro-inflammatory nature of the local immune response, which can be exacerbated by the formulation of the injected substance or the injection procedure itself.
Q2: What are the common visual signs of an injection site reaction in mice?
A2: Common visual signs include erythema (redness), edema (swelling), and the formation of a palpable mass or lesion at the injection site. In more severe cases, necrosis, ulceration, and signs of pain or distress in the animal may be observed.
Q3: How soon after injection can I expect to see a reaction?
A3: The onset of injection site reactions can vary. Acute inflammatory responses can be observed within hours of the injection. However, some reactions, particularly those involving a sustained-release formulation, may have a delayed onset, with signs appearing 2 to 3 days post-injection.
Q4: Can the vehicle or formulation of this compound contribute to injection site reactions?
A4: Yes, the vehicle and formulation are critical factors. Properties such as pH, osmolality, and the presence of irritants can significantly contribute to local inflammation. It is crucial to use a non-irritant, isotonic vehicle with a pH close to physiological levels (7.2-7.4) to minimize reactions.
Q5: Are there mouse strains that are more susceptible to injection site reactions?
A5: While research into strain-specific differences in reaction to IL-17A modulators is ongoing, some studies with other substances have shown variability in the inflammatory response between different mouse strains. For example, one study noted that BALB/cJ mice developed erythematous lesions less frequently than Crl:CD1(ICR) or C57BL/6J mice when treated with a sustained-release NSAID. Therefore, the choice of mouse strain could be a consideration in your experimental design.
Troubleshooting Guides
Issue 1: Severe Erythema and Edema at the Injection Site
Possible Causes:
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Irritating Formulation: The pH or osmolality of the this compound formulation may be outside the physiological range.
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High Injection Volume: The volume administered may be too large for the subcutaneous space at a single site.
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Rapid Injection: Injecting the substance too quickly can cause mechanical trauma to the tissue.
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Contamination: The substance or injection equipment may be contaminated, leading to a localized infection.
Troubleshooting Steps:
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Verify Formulation: Check the pH and osmolality of your this compound solution. Adjust to be as close to physiological levels as possible.
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Optimize Injection Volume: Refer to the table below for recommended maximum injection volumes. If a large volume is necessary, consider splitting the dose across multiple injection sites.
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Slow Down Injection: Administer the injection slowly and steadily to minimize tissue damage.
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Ensure Aseptic Technique: Use a new, sterile needle and syringe for each animal to prevent contamination. While skin sterilization with antiseptics is often considered unnecessary and may cause additional stress, ensuring the cleanliness of the injection site is good practice.
Issue 2: Ulceration or Necrosis at the Injection Site
Possible Causes:
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Highly Concentrated or Irritating Substance: The concentration of the this compound may be too high, leading to local toxicity.
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Accidental Intradermal Injection: Injecting into the dermal layer instead of the subcutaneous space can increase the severity of the reaction.
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Repeated Injections at the Same Site: Continuous irritation at one location can lead to tissue breakdown.
Troubleshooting Steps:
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Review Substance Concentration: Consider a dose-response study to determine the optimal, non-necrotic concentration of this compound.
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Refine Injection Technique: Ensure a proper subcutaneous "tenting" technique is used to lift the skin and inject into the created space, avoiding the dermal layer.
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Rotate Injection Sites: For studies requiring multiple injections, alternate between different sites (e.g., left and right flanks, dorsal cervical region) to allow for tissue recovery.
Data Presentation
Table 1: Recommended Maximum Subcutaneous Injection Volumes in Mice
| Mouse Weight (g) | Maximum Volume per Site (mL/kg) | Maximum Total Volume (mL/kg) |
| 20 - 25 | 5 | 10 |
| 25 - 30 | 5 | 10 |
| > 30 | 5 | 10 |
Source: Adapted from UBC Animal Care Committee guidelines.
Table 2: Scoring System for Injection Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | None | No palpable swelling |
| 1 | Slight | Slight, localized swelling |
| 2 | Moderate | Moderate swelling, clearly defined |
| 3 | Severe | Severe swelling, extending beyond the injection site |
This is a simplified scoring system. More detailed, multiparametric scoring systems can be developed based on experimental needs.
Experimental Protocols
Protocol 1: Assessment of Injection Site Reactions
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Animal Preparation: Acclimatize mice to the housing conditions for at least 7 days before the experiment.
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Substance Administration:
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Gently restrain the mouse.
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Create a "tent" of loose skin in the desired injection area (e.g., dorsal scapular region or flank).
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Insert a sterile, appropriately sized needle (e.g., 25-27 gauge) at the base of the tented skin, parallel to the body.
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Inject the this compound solution slowly and steadily.
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Withdraw the needle and apply gentle pressure to the site for a few seconds to prevent leakage.
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Clinical Observation:
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Observe animals at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) post-injection.
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Score the injection site for erythema and edema using the scoring system in Table 2.
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Measure the diameter of any swelling with calipers for a quantitative assessment.
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Data Analysis: Compare the scores and measurements between the treatment and control groups.
Protocol 2: Histopathological Analysis of Injection Sites
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Tissue Collection: At predetermined time points, euthanize the mice according to approved protocols.
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Gross Examination: Visually inspect the injection site and surrounding tissues for any abnormalities.
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Tissue Fixation: Excise the injection site and a margin of surrounding tissue. Fix in 10% neutral buffered formalin for at least 24 hours.
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Histological Processing: Process the fixed tissues, embed in paraffin, and section at a thickness of 4-5 µm.
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Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
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Microscopic Evaluation: A veterinary pathologist should evaluate the slides for:
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Inflammatory cell infiltration (neutrophils, lymphocytes, macrophages).
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Edema, hemorrhage, and fibrosis.
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Degeneration or necrosis of muscle fibers and panniculus carnosus.
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A semi-quantitative scoring system can be used to grade the severity of these changes.
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Mandatory Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow for Assessing Injection Site Reactions.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
"IL-17A modulator-3" protocol for reducing experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IL-17A Modulator-3 to reduce experimental variability in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly specific monoclonal antibody that binds directly to the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] By binding to IL-17A, the modulator prevents the cytokine from interacting with its cell surface receptor complex, IL-17RA/IL-17RC.[3][4][5] This blockade inhibits the downstream signaling cascade, including the activation of NF-κB and MAPK pathways, which are responsible for the production of various pro-inflammatory molecules like cytokines and chemokines.
Q2: Which cell lines are recommended for use with this compound?
A2: The choice of cell line is critical for a successful experiment. Recommended cell lines should meet the following criteria:
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IL-17 Receptor Expression: The cell line must express the IL-17 receptor complex (IL-17RA and IL-17RC) to be responsive to IL-17A stimulation. This can be confirmed using techniques like qPCR, flow cytometry, or Western blotting.
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Robust Downstream Signaling: The chosen cell line should exhibit a strong and measurable response to IL-17A, such as the production of downstream cytokines (e.g., IL-6, IL-8, CXCL1) or the activation of key signaling pathways like NF-κB.
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Disease Relevance: Whenever possible, select a cell line that is relevant to the disease model being studied. For example, fibroblasts are relevant for rheumatoid arthritis studies, while keratinocytes are suitable for psoriasis research.
Q3: What are the essential quality control steps to ensure reliable results with this compound?
A3: To minimize experimental variability and ensure the reliability of your results, implementing the following quality control measures is crucial:
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Reagent Validation: Each new lot of recombinant IL-17A should be tested for consistent activity. Similarly, the potency of each new batch of this compound should be confirmed.
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Cell Line Authentication: Regularly authenticate your cell lines to prevent issues arising from misidentification or cross-contamination.
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Consistent Controls: Always include positive controls (IL-17A stimulation without the modulator) and negative controls (no IL-17A stimulation) in your experiments.
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Reference Compound: Using a well-characterized reference IL-17A antagonist can help benchmark the performance of your experiments.
Troubleshooting Guides
Issue 1: High Background Signal in IL-17A-Induced Cytokine Production Assays
High background can obscure the specific signal and reduce the sensitivity of your assay.
| Potential Cause | Troubleshooting Step |
| Cellular Stress | Ensure gentle handling of cells during seeding and treatment. Optimize cell seeding density to avoid over-confluency. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma. If a culture is contaminated, discard it and start with a fresh, uncontaminated stock. |
| Reagent Contamination | Use sterile techniques and ensure all reagents are free from endotoxin contamination. |
| Non-specific Antibody Binding (ELISA) | Optimize blocking buffers and antibody concentrations. Include an isotype control for your detection antibody. Increase the number and duration of wash steps. |
Issue 2: High Variability in the Potency (IC50) of this compound Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent IL-17A Concentration | Prepare a large, single batch of recombinant IL-17A stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment to ensure consistency. |
| Variability in Cell Response | Standardize the cell passage number and ensure consistent cell health and density for each experiment. |
| Inaccurate Modulator Dilutions | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment. |
| Assay Timing | Ensure consistent incubation times for both IL-17A stimulation and modulator treatment across all experiments. |
Issue 3: Weak or No Signal in Response to IL-17A Stimulation
A lack of response to IL-17A stimulation will prevent the assessment of the modulator's efficacy.
| Potential Cause | Troubleshooting Step |
| Low IL-17 Receptor Expression | Confirm IL-17RA and IL-17RC expression in your cell line. If expression is low, consider using a different cell line. |
| Inactive Recombinant IL-17A | Test the bioactivity of the recombinant IL-17A using a cell line known to be highly responsive. Purchase a new, validated batch if necessary. |
| Suboptimal Stimulation Conditions | Optimize the concentration of IL-17A and the stimulation time. A time-course and dose-response experiment is recommended. |
| Incorrect Assay Setup | Review the entire experimental protocol for any errors in reagent preparation or procedural steps. |
Experimental Protocols
Protocol: In Vitro IL-17A Neutralization Assay Using Human Dermal Fibroblasts (HDFs)
This protocol details the steps to assess the efficacy of this compound in inhibiting IL-17A-induced IL-6 production in HDFs.
Materials:
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Human Dermal Fibroblasts (HDFs)
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Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
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Assay Medium (DMEM, 1% FBS)
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Recombinant Human IL-17A
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This compound
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96-well cell culture plates
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Human IL-6 ELISA Kit
Procedure:
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Cell Seeding: Seed HDFs into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
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Modulator Preparation: Prepare serial dilutions of this compound in assay medium.
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Treatment: Remove the growth medium from the cells and add the modulator dilutions. Incubate for 1 hour at 37°C.
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Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL to all wells except the negative control.
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Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
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Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
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IL-6 Measurement: Quantify the amount of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro IL-17A neutralization assay.
Caption: Troubleshooting workflow for addressing high experimental variability.
References
- 1. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 2. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
"IL-17A modulator-3" improving bioavailability in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel IL-17A Modulator-3 (Compound XYZ). The information is designed to address specific issues that may be encountered during in-vitro and in-vivo experiments, with a focus on improving bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between the IL-17A cytokine and its receptor, IL-17RA.[1][2] By binding to IL-17A, it prevents the cytokine from engaging its receptor complex, thereby inhibiting downstream signaling cascades that lead to inflammation.[3][4] This targeted approach aims to reduce the inflammatory response associated with autoimmune diseases.[1]
Q2: We are observing high variability in the in-vitro potency (IC50) of this compound between experiments. What could be the cause?
A2: Inconsistent in-vitro potency can arise from several factors:
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Cell Line Health and Passage Number: The responsiveness of cell lines to IL-17A can vary with the number of passages. It is critical to use cells within a defined passage range and ensure they are healthy and free from contamination, such as mycoplasma.
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Reagent Quality and Consistency: Lot-to-lot variations in recombinant IL-17A, the modulator compound itself, and cell culture reagents can significantly affect results.
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Assay Protocol Variations: Minor deviations in incubation times, cell seeding density, and reagent concentrations can introduce significant variability.
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Compound Stability: Improper storage or handling of this compound can lead to degradation and loss of activity.
Q3: What are the recommended animal models for preclinical bioavailability studies of this compound?
A3: The choice of animal model is critical for obtaining relevant pharmacokinetic data. Rodents, such as mice and rats, are commonly used for initial screening due to their well-characterized physiology and the availability of established protocols. For studies where gastrointestinal pH is a critical factor for absorption, the dog may be a more suitable model due to its closer physiological similarity to humans in this regard. Non-human primates are considered the most predictive model for human pharmacokinetics but are typically used in later stages of preclinical development due to cost and ethical considerations.
Q4: How can we improve the oral bioavailability of this compound, which has poor aqueous solubility?
A4: Poor aqueous solubility is a common challenge for oral drug delivery. Several formulation strategies can be employed to improve the bioavailability of such compounds:
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Prodrug Approach: Converting the active molecule into a more soluble prodrug that is metabolized back to the active form in the body can significantly enhance absorption. For instance, a phosphate prodrug has been shown to improve the solubility and oral bioavailability of an IL-17A modulator in dogs.
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Formulation with Excipients: Utilizing solubility-enhancing excipients in the formulation can improve the dissolution of the compound in the gastrointestinal tract.
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pH-adjustment: For compounds with pH-dependent solubility, formulating for a specific pH environment can enhance absorption.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Rodent Studies
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Problem: You are observing low and inconsistent oral bioavailability (%F) for this compound in your mouse or rat studies.
-
Possible Causes & Solutions:
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Poor Solubility and Dissolution:
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Troubleshooting Step: Characterize the pH-dependent solubility of this compound.
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Solution: If solubility is low at intestinal pH, consider formulation strategies such as creating a phosphate prodrug to increase solubility at neutral pH.
-
-
High First-Pass Metabolism:
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Troubleshooting Step: Conduct in-vitro metabolism studies using liver microsomes from the species being tested.
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Solution: If high metabolism is observed, medicinal chemistry efforts may be needed to modify the compound to block metabolic sites.
-
-
Incorrect Gavage Technique:
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Troubleshooting Step: Review your oral gavage protocol to ensure proper technique and minimize stress to the animals, which can affect gastrointestinal function.
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Solution: Ensure the gavage volume is appropriate for the animal's weight and that the gavage needle is the correct size and type.
-
-
Food Effects:
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Troubleshooting Step: Determine if the presence of food in the stomach affects the absorption of the compound.
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Solution: Conduct bioavailability studies in both fasted and fed states to assess any food effect. The uptake of some compounds can be significantly reduced when administered with food.
-
-
Issue 2: High Background Signal in IL-17A-Induced Cytokine Production Assay
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Problem: You are observing a high background signal in your in-vitro assay that measures the inhibition of IL-17A-induced cytokine (e.g., IL-6, CXCL1) production.
-
Possible Causes & Solutions:
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Cellular Stress:
-
Troubleshooting Step: Evaluate cell handling procedures.
-
Solution: Ensure gentle handling of cells during seeding and treatment. Optimize cell seeding density to avoid over-confluency, which can induce stress and baseline cytokine release.
-
-
Reagent Contamination:
-
Troubleshooting Step: Check all reagents for endotoxin contamination.
-
Solution: Use sterile, endotoxin-free techniques and reagents.
-
-
Mycoplasma Contamination:
-
Troubleshooting Step: Regularly test your cell cultures for mycoplasma.
-
Solution: If positive, discard the contaminated cells and start with a fresh, authenticated stock.
-
-
Quantitative Data
The following tables summarize representative pharmacokinetic data for a novel oral IL-17A modulator, which can be used as a benchmark for studies with this compound.
Table 1: In-Vivo Pharmacokinetic Properties of a Representative IL-17A Modulator
| Parameter | Mouse | Rat | Dog |
| Clearance (CL) (mL/min/kg) | 4.4 | 8.0 | 2.1 |
| Volume of Distribution (Vss) (L/kg) | 1.4 | 2.6 | 2.1 |
| Half-life (t1/2) (h) | 3.9 | 3.8 | 12 |
Table 2: Oral Bioavailability of a Representative IL-17A Modulator and its Phosphate Prodrug in Dogs
| Compound | Dose (mcmol/kg) | Oral Bioavailability (%F) |
| Parent Compound | 2.2 | 23% |
| Parent Compound | 11 | 7% |
| Phosphate Prodrug | 2.2 | 75% |
| Phosphate Prodrug | 11 | 72% |
Experimental Protocols
Protocol 1: In-Vivo Oral Bioavailability Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of this compound in mice.
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Housing: House animals in a specific pathogen-free facility with free access to food and water, maintaining a 12-hour light/dark cycle.
-
Fasting: Fast the mice for 4-6 hours before dosing, with continued access to water.
-
Dosing:
-
Oral (PO) Group: Administer this compound orally via gavage at the desired dose. The vehicle should be optimized for solubility and tolerability.
-
Intravenous (IV) Group: Administer this compound intravenously via the tail vein to determine the 100% bioavailability reference.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), for both oral and IV routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
IL-17A Signaling Pathway and Point of Intervention
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of an Oral, Rule of 5 Compliant, Interleukin 17A Protein-Protein Interaction Modulator for the Potential Treatment of Psoriasis and Other Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 4. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: IL-17A Modulator-3 and Paradoxical Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IL-17A modulator-3 in their experiments. The information herein is intended to help navigate potential challenges, including the observation of paradoxical inflammatory responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CAS: 2467732-95-0) is a small molecule inhibitor of Interleukin-17A (IL-17A)[1][2]. As a pro-inflammatory cytokine, IL-17A is pivotal in the pathogenesis of various autoimmune and inflammatory diseases[3][4]. The primary mechanism of action for IL-17A modulators, including small molecules like modulator-3, is to disrupt the protein-protein interaction between IL-17A and its receptor, IL-17RA. This inhibition prevents the downstream signaling cascade that leads to the production of inflammatory mediators such as IL-6, IL-8 (CXCL8), and other chemokines that recruit neutrophils to sites of inflammation.
Q2: What are paradoxical inflammatory responses in the context of IL-17A inhibition?
A2: Paradoxical inflammatory responses are the unexpected development or worsening of an inflammatory condition that the targeted therapy is designed to treat. In the context of IL-17A inhibition, this can manifest as the emergence of new or aggravated inflammatory symptoms. For example, while IL-17A inhibitors are effective in treating psoriasis, there are reports of these agents inducing or exacerbating psoriatic lesions or even triggering other inflammatory conditions like inflammatory bowel disease.
Q3: What are the proposed mechanisms behind paradoxical inflammatory responses to IL-17A inhibitors?
A3: The exact mechanisms are still under investigation, but a leading hypothesis is a compensatory shift in cytokine pathways. Blocking the IL-17A axis may lead to an upregulation of other pro-inflammatory signaling pathways, such as those driven by Tumor Necrosis Factor-alpha (TNF-α) and Type 1 Interferons (IFN-α). This cytokine imbalance can lead to the activation of different inflammatory cells and mediators, resulting in a paradoxical inflammatory outcome.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in in-vitro potency assays (e.g., IC50 determination).
-
Possible Cause: Inconsistent cell health, passage number, or seeding density.
-
Troubleshooting Tip: Standardize your cell culture protocol. Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells of your assay plate.
-
Possible Cause: Variability in reagent quality or preparation.
-
Troubleshooting Tip: Use a single, quality-controlled batch of recombinant human IL-17A for a set of experiments. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution stored under recommended conditions.
-
Possible Cause: Assay setup and timing inconsistencies.
-
Troubleshooting Tip: Adhere strictly to incubation times and ensure consistent timing for all steps, from cell stimulation to readout. Use a multichannel pipette for simultaneous addition of reagents where possible.
Issue 2: Unexpected pro-inflammatory signature observed in gene or protein expression analysis after treatment with this compound.
-
Possible Cause: The in vitro model may be prone to cytokine network shifts.
-
Troubleshooting Tip: Expand your analysis to a panel of cytokines, not just the direct downstream targets of IL-17A. Include assays for TNF-α, IFN-γ, and IL-22 to assess for potential compensatory upregulation.
-
Possible Cause: The cell type used may have unique responses to IL-17A inhibition.
-
Troubleshooting Tip: Test the effect of this compound on different relevant cell types (e.g., fibroblasts, keratinocytes, synoviocytes) to understand if the paradoxical effect is cell-type specific.
-
Possible Cause: Endotoxin contamination in reagents.
-
Troubleshooting Tip: Use endotoxin-free reagents and consumables, as endotoxin can non-specifically activate inflammatory pathways.
Issue 3: In vivo animal model shows exacerbated inflammation with this compound treatment.
-
Possible Cause: The animal model may have a predisposition to paradoxical reactions.
-
Troubleshooting Tip: Carefully select the animal model. Some models of inflammatory disease may be more prone to pathway switching when a key cytokine is inhibited. Consider using a model that has been previously characterized for paradoxical responses to similar inhibitors.
-
Possible Cause: The dosing regimen may be suboptimal.
-
Troubleshooting Tip: Perform a full dose-response study to identify a therapeutic window. It's possible that high, non-physiological doses could lead to off-target effects or more pronounced pathway shifts.
-
Possible Cause: The paradoxical effect may be time-dependent.
-
Troubleshooting Tip: Conduct a time-course study to evaluate the inflammatory response at different time points after treatment initiation.
Data Presentation
Table 1: Representative In Vitro Potency of Small Molecule IL-17A Modulators
| Compound Reference | Assay Type | Cell Line | Readout | IC50 |
| Modulator A | IL-17A-induced IL-6 Release | Human Dermal Fibroblasts | ELISA | < 0.2 nM |
| Modulator B | IL-17A-induced IL-8 Release | Keratinocytes | ELISA | < 540 nM |
| This compound | IL-17A/A Inhibition | HEK-Blue IL-17A Reporter | SEAP Reporter | < 10 µM |
| Modulator D | IL-17A/IL-17RA Binding | Competition ELISA | Colorimetric | 80 nM |
Experimental Protocols
1. IL-17A-Induced IL-6 Release Assay in Human Dermal Fibroblasts
-
Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit IL-17A-induced IL-6 production.
-
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
Recombinant human IL-17A
-
Recombinant human TNF-α (for co-stimulation, optional)
-
This compound
-
IL-6 ELISA kit
-
-
Procedure:
-
Seed HDFs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and culture for 24 hours.
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the cells with the diluted modulator for 1 hour at 37°C.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A (e.g., 1-10 ng/mL), with or without TNF-α (e.g., 0.1-1 ng/mL), for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the modulator.
-
2. Neutrophil Chemotaxis Assay
-
Objective: To assess the functional consequence of IL-17A inhibition by measuring the migration of neutrophils towards an IL-17A-induced chemoattractant.
-
Materials:
-
Human bronchial epithelial cells (or other relevant cell type)
-
Recombinant human IL-17A
-
This compound
-
Freshly isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden or Transwell chamber with 3-5 µm pores)
-
Calcein-AM or other fluorescent dye for cell labeling
-
-
Procedure:
-
Culture human bronchial epithelial cells in the lower chamber of the chemotaxis plate and stimulate with IL-17A for 24 hours to generate chemoattractant-rich conditioned medium. Include a condition where epithelial cells are pre-treated with this compound before IL-17A stimulation.
-
Isolate human neutrophils from healthy donor blood.
-
Label the neutrophils with Calcein-AM.
-
Add the labeled neutrophils to the upper chamber of the Transwell insert.
-
Place the insert into the lower chamber containing the conditioned medium.
-
Incubate for 1-2 hours at 37°C to allow for neutrophil migration.
-
Measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
Compare the migration of neutrophils towards conditioned medium from modulator-treated and untreated epithelial cells.
-
Mandatory Visualizations
Caption: Canonical IL-17A signaling and inhibition.
Caption: Troubleshooting workflow for paradoxical inflammation.
Caption: Proposed mechanism of paradoxical inflammation.
References
Validation & Comparative
In Vitro Efficacy Showdown: A Comparative Analysis of a Novel IL-17A Modulator and Secukinumab
In the landscape of therapeutic development for autoimmune diseases, the interleukin-17A (IL-17A) pathway has emerged as a pivotal target. Secukinumab, a fully human monoclonal antibody against IL-17A, has established itself as a cornerstone in the treatment of conditions like psoriasis and psoriatic arthritis.[1] Concurrently, the quest for alternative and potentially superior modulators continues, leading to the development of novel therapeutic candidates. This guide provides an in-depth, objective comparison of the in vitro efficacy of a representative novel IL-17A modulator, here designated as "IL-17A Modulator-3," against the well-established secukinumab, supported by experimental data from publicly available research. For the purpose of this guide, "this compound" will be represented by CJM112, a novel anti-IL-17A monoclonal antibody, and a small-molecule modulator from LEO Pharma, reflecting different therapeutic approaches.
Quantitative Efficacy Comparison
The in vitro potency of IL-17A inhibitors is a critical determinant of their potential therapeutic efficacy. This is often quantified through binding affinity assays and cell-based functional assays that measure the inhibition of IL-17A-induced downstream signaling and inflammatory responses. The following tables summarize the available quantitative data for secukinumab and representative next-generation IL-17A modulators.
| Parameter | Secukinumab | This compound (CJM112) | This compound (LEO Pharma Small Molecule) | Reference(s) |
| Target | IL-17A | IL-17A, IL-17A/F | IL-17A/IL-17AR Interaction | [2][3][4] |
| Modality | Monoclonal Antibody | Monoclonal Antibody | Small Molecule | [2] |
| Binding Affinity (Kd) | ~0.122 nM | >10-fold higher affinity than secukinumab | Not explicitly stated in nM, binds at the interface of the two monomers of the IL-17A dimer | |
| IC50 / EC50 | ~2.1 nM (Inhibition of IL-6 production in human dermal fibroblasts) | Not explicitly stated in nM | 27 nM (Inhibition of murine IL-17A-induced IL-6 production in murine fibroblasts) |
Table 1: Comparative In Vitro Efficacy of IL-17A Modulators
IL-17A Signaling Pathway and Points of Inhibition
The pro-inflammatory effects of IL-17A are mediated through its binding to the IL-17 receptor complex (IL-17RA/IL-17RC) on target cells such as keratinocytes and fibroblasts. This interaction triggers a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1, leading to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes, including cytokines and chemokines (e.g., IL-6, IL-8, CXCL1). Both secukinumab and CJM112 directly bind to the IL-17A cytokine, preventing its interaction with the receptor. In contrast, small-molecule inhibitors, such as the one developed by LEO Pharma, can interfere with the protein-protein interaction between IL-17A and its receptor.
Experimental Protocols
The in vitro evaluation of IL-17A modulators typically involves a series of standardized assays to determine their binding characteristics and functional inhibitory capacity. Below are detailed methodologies for key experiments.
Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
Objective: To determine the binding kinetics and affinity (Kd) of the modulator to human IL-17A.
Methodology:
-
Recombinant human IL-17A is immobilized on a sensor chip.
-
A series of concentrations of the IL-17A modulator (e.g., secukinumab or this compound) in solution are flowed over the chip surface.
-
The association and dissociation of the modulator to the immobilized IL-17A are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are analyzed using a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cell-Based Neutralization Assay (Cytokine Secretion Inhibition)
Objective: To measure the ability of the IL-17A modulator to inhibit the biological activity of IL-17A in a cellular context.
Methodology:
-
Cell Culture: Human dermal fibroblasts or other IL-17A responsive cells are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells are pre-incubated with serial dilutions of the IL-17A modulator (e.g., secukinumab or this compound) for a specified period (e.g., 1 hour).
-
Stimulation: Recombinant human IL-17A is added to the wells at a concentration known to induce a submaximal response (e.g., EC80) and incubated for a defined period (e.g., 24-48 hours).
-
Quantification of Cytokine Production: The cell culture supernatant is collected, and the concentration of a downstream inflammatory mediator, such as IL-6 or GRO-α (CXCL1), is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the modulator, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-parameter logistic curve.
References
- 1. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First‐in‐human study demonstrating the safety and clinical efficacy of novel anti‐IL‐17A monoclonal antibody CJM112 in moderate to severe plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. secukinumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of a Novel IL-17A Modulator and Ixekizumab in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a hypothetical, novel small molecule inhibitor, "IL-17A modulator-3," and the established biologic agent, ixekizumab, for the treatment of psoriasis. The comparison is based on the known clinical and preclinical data for ixekizumab and a projected profile for "this compound" based on its classification as a small molecule inhibitor of the IL-17A pathway.
Mechanism of Action: Targeting the IL-17A Pathway
Psoriasis is a chronic inflammatory skin disease where the cytokine Interleukin-17A (IL-17A) plays a crucial role.[1][2][3][4] Both ixekizumab and the hypothetical "this compound" aim to mitigate the inflammatory effects of IL-17A, albeit through different molecular approaches.
Ixekizumab is a humanized IgG4 monoclonal antibody that selectively binds to and neutralizes IL-17A.[5] By binding directly to the IL-17A cytokine, ixekizumab prevents it from interacting with its receptor, IL-17RA, on target cells. This blockade inhibits the downstream inflammatory cascade, which includes the release of other pro-inflammatory cytokines and chemokines, and the hyperproliferation of keratinocytes, ultimately leading to the resolution of psoriatic plaques.
"this compound" , as a hypothetical small molecule, would likely function by inhibiting a key component of the IL-17A signaling pathway downstream of the receptor-ligand interaction. This could involve targeting intracellular signaling molecules such as those in the NF-κB and MAPK pathways, which are activated upon IL-17A binding to its receptor. This intracellular mechanism of action distinguishes it from monoclonal antibodies that act extracellularly.
Caption: IL-17A Signaling Pathway and Points of Inhibition.
Comparative Efficacy in Psoriasis Models
While direct comparative experimental data for "this compound" is unavailable, we can project its potential efficacy based on its mechanism and compare it to the established clinical data for ixekizumab.
Ixekizumab: Clinical Trial Data
Ixekizumab has demonstrated high efficacy in numerous Phase III clinical trials for moderate-to-severe plaque psoriasis. Key efficacy endpoints are summarized below.
| Efficacy Endpoint | Ixekizumab (Every 2 Weeks) | Ixekizumab (Every 4 Weeks) | Placebo | Etanercept |
| PASI 75 at Week 12 | 87-90% | 82.6% | 2-7% | 42-53% |
| PASI 90 at Week 12 | 70.9% | 64.6% | <1% | 22% |
| PASI 100 at Week 12 | 35.3% | 33.6% | 0% | 7% |
| sPGA (0 or 1) at Week 12 | 81-83% | - | 2-7% | 36-42% |
Data compiled from UNCOVER-1, UNCOVER-2, and UNCOVER-3 trials.
"this compound": Projected Efficacy
As a small molecule inhibitor, "this compound" would be expected to show a dose-dependent reduction in psoriatic symptoms in preclinical models. Its efficacy would be benchmarked against established treatments like ixekizumab. A successful preclinical profile would demonstrate significant reductions in epidermal thickness, inflammatory cell infiltration, and pro-inflammatory cytokine expression in skin biopsies from psoriasis models.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel psoriasis therapies. Below are representative protocols for key experiments.
In Vivo Murine Model of Imiquimod-Induced Psoriasis
This model is commonly used to assess the efficacy of anti-psoriatic agents.
-
Animal Model: BALB/c mice, 8-12 weeks old.
-
Induction of Psoriasis-like Skin Inflammation: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment Administration:
-
Ixekizumab (or murine surrogate): Administered via intraperitoneal or subcutaneous injection at a specified dose (e.g., 10 mg/kg) on days -1, 2, and 5 relative to the start of imiquimod application.
-
"this compound": Administered orally or topically at various doses daily, starting from day 0 of imiquimod application.
-
-
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): Skin inflammation is scored daily based on erythema, scaling, and thickness.
-
Ear Thickness: Measured daily using a digital caliper.
-
Histology: At the end of the experiment, skin and ear samples are collected for H&E staining to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Cytokine Analysis: Skin homogenates are analyzed for the expression of IL-17A, IL-23, and other relevant cytokines using ELISA or qPCR.
-
Caption: In Vivo Psoriasis Model Workflow.
In Vitro Human Keratinocyte Proliferation Assay
This assay evaluates the direct effect of the compounds on keratinocyte hyperproliferation, a hallmark of psoriasis.
-
Cell Culture: Primary human epidermal keratinocytes are cultured in appropriate media.
-
Stimulation: Keratinocytes are stimulated with a cocktail of pro-inflammatory cytokines, including IL-17A, to induce a hyperproliferative state.
-
Treatment: Cells are treated with varying concentrations of ixekizumab or "this compound".
-
Proliferation Assessment: Cell proliferation is measured after 48-72 hours using assays such as BrdU incorporation or MTT.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is determined.
Summary and Future Directions
Ixekizumab is a highly effective, clinically validated biologic therapy for psoriasis that directly neutralizes the IL-17A cytokine. "this compound," as a hypothetical small molecule inhibitor, represents a potential alternative therapeutic strategy with a different mode of administration (likely oral) and an intracellular mechanism of action.
Future preclinical and clinical studies would be necessary to directly compare the efficacy, safety, and long-term outcomes of "this compound" with ixekizumab and other established psoriasis treatments. Head-to-head trials in relevant psoriasis models will be essential to determine the relative therapeutic potential of this novel small molecule approach.
References
- 1. IL-17A in Psoriasis and Beyond: Cardiovascular and Metabolic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-IL-17 Agents for Psoriasis: A Review of Phase III Data - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Frontiers | The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond [frontiersin.org]
- 4. Role of IL-17 in plaque psoriasis: therapeutic potential of ixekizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ixekizumab Mechanism of Action Explained | IL-17A Inhibitor for Psoriasis & Psoriatic Arthritis | RHAPP [contentrheum.com]
Comparative Guide to IL-17A Modulators: A Focus on Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "IL-17A modulator-3," a representative oral small molecule inhibitor of the Interleukin-17A (IL-17A) pathway, with established biologic IL-17A inhibitors. The information is curated to assist researchers in evaluating the reproducibility of published findings and making informed decisions in drug development.
Executive Summary
The landscape of IL-17A modulation in autoimmune and inflammatory diseases is rapidly evolving. While biologic therapies targeting the IL-17 pathway have demonstrated significant efficacy, the development of oral small molecule inhibitors presents a promising new frontier. This guide offers a side-by-side comparison of a representative oral small molecule, herein referred to as "this compound," with approved monoclonal antibodies: secukinumab, ixekizumab, brodalumab, and the dual IL-17A/F inhibitor, bimekizumab. The comparison focuses on preclinical and clinical data, highlighting the methodologies used to generate these findings to aid in the assessment of their reproducibility.
Data Presentation: Quantitative Comparison of IL-17A Modulators
The following tables summarize key quantitative data for the compared IL-17A modulators. Data for "this compound" is representative of early-phase small molecule inhibitors based on publicly available information on compounds like DC-806 and ASC50.[1][2]
Table 1: Preclinical and In Vitro Characteristics
| Parameter | "this compound" (Representative Small Molecule) | Secukinumab | Ixekizumab | Brodalumab | Bimekizumab |
| Target | IL-17A | IL-17A | IL-17A | IL-17RA | IL-17A & IL-17F |
| Modality | Small Molecule | Monoclonal Antibody (IgG1κ) | Monoclonal Antibody (IgG4) | Monoclonal Antibody (IgG2) | Monoclonal Antibody (IgG1) |
| Administration | Oral | Subcutaneous | Subcutaneous | Subcutaneous | Subcutaneous |
| Binding Affinity (KD) | Nanomolar range | Picomolar range | Picomolar range | Nanomolar range | Picomolar range (for both IL-17A and IL-17F) |
| In Vitro Potency (IC50) | Potent inhibition of IL-17A-induced cytokine release (e.g., IL-6, IL-8) in cell-based assays | Potent neutralization of IL-17A | Potent neutralization of IL-17A | Blocks signaling of multiple IL-17 family members | Potent neutralization of both IL-17A and IL-17F |
Table 2: Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis (Phase III Pivotal Trial Data)
| Efficacy Endpoint (Week 12/16) | "this compound" (Projected Phase II/III) | Secukinumab (FIXTURE/ERASURE)[3][4][5] | Ixekizumab (UNCOVER-2/3) | Brodalumab (AMAGINE-2/3) | Bimekizumab (BE VIVID/BE READY) |
| PASI 75 | Data emerging from ongoing trials | ~77-83% | ~87-90% | ~85-86% | ~85-91% |
| PASI 90 | Data emerging from ongoing trials | ~54-59% | ~68-71% | ~70% | ~85% |
| PASI 100 | Data emerging from ongoing trials | ~24-30% | ~35-41% | ~44% | ~59-68% |
| IGA 0/1 | Data emerging from ongoing trials | ~62-65% | ~81-83% | ~76% | ~84-93% |
PASI (Psoriasis Area and Severity Index) scores represent the percentage of patients achieving a 75%, 90%, or 100% reduction in their baseline score. IGA (Investigator's Global Assessment) 0/1 indicates a score of "clear" or "almost clear."
Table 3: Safety Profile (Commonly Reported Adverse Events)
| Adverse Event | "this compound" (Expected Profile) | Secukinumab | Ixekizumab | Brodalumab | Bimekizumab |
| Nasopharyngitis | To be determined in larger trials | Yes | Yes | Yes | Yes |
| Upper Respiratory Tract Infection | To be determined in larger trials | Yes | Yes | Yes | Yes |
| Injection Site Reactions | N/A (Oral) | Yes | Yes | Yes | Yes |
| Oral Candidiasis | Possible | Yes (lower incidence) | Yes (lower incidence) | Yes (lower incidence) | Yes (higher incidence) |
| Diarrhea | Possible | Yes | Yes | Yes | Yes |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key experiments are outlined below.
In Vitro: Cell-Based Assay for IL-17A-Induced Cytokine Production
This assay is crucial for determining the in vitro potency of IL-17A modulators.
-
Cell Line: Human dermal fibroblasts (HDFs) or immortalized keratinocyte lines (e.g., HaCaT).
-
Protocol:
-
Seed cells in 96-well plates and culture until confluent.
-
Pre-incubate cells with serial dilutions of the IL-17A modulator (e.g., "this compound" or neutralizing antibodies) for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of recombinant human IL-17A (typically in the ng/mL range), often in combination with TNF-α to enhance the response.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted cytokines (e.g., IL-6, IL-8, CXCL1) using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the modulator that inhibits 50% of the IL-17A-induced cytokine production.
In Vivo: Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This is a widely used preclinical model to assess the in vivo efficacy of anti-psoriatic therapies.
-
Animal Strain: BALB/c or C57BL/6 mice.
-
Protocol:
-
Apply a daily topical dose of 5% imiquimod cream (Aldara) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Administer the IL-17A modulator (e.g., "this compound" orally or biologics via subcutaneous/intraperitoneal injection) daily, starting either prophylactically (from day 0) or therapeutically (after disease onset).
-
Monitor and score the clinical signs of psoriasis daily, including erythema (redness), scaling, and skin thickness, using a modified Psoriasis Area and Severity Index (PASI).
-
At the end of the experiment, collect skin and spleen tissue for further analysis.
-
-
Endpoint Analysis:
-
Histology: Analyze skin sections stained with Hematoxylin and Eosin (H&E) for epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Immunohistochemistry/Flow Cytometry: Analyze the infiltration of immune cells (e.g., T cells, neutrophils) in the skin.
-
Gene Expression: Measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) in skin homogenates using quantitative real-time PCR (qRT-PCR).
-
Binding Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is a standard method to quantify the binding kinetics and affinity between a modulator and its target.
-
Instrumentation: A Biacore system or similar SPR instrument.
-
Protocol:
-
Immobilization: Covalently immobilize recombinant human IL-17A (or IL-17RA for brodalumab) onto a sensor chip surface.
-
Binding: Inject serial dilutions of the IL-17A modulator over the sensor chip surface at a constant flow rate to measure the association rate (ka).
-
Dissociation: Flow a buffer solution over the chip to measure the dissociation rate (kd).
-
Regeneration: Use a regeneration solution to remove the bound modulator from the chip surface, preparing it for the next cycle.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to the evaluation of IL-17A modulators.
Caption: IL-17A Signaling Pathway and Points of Inhibition.
Caption: Preclinical Drug Discovery Workflow for IL-17A Modulators.
References
- 1. Ultraviolet B Inhibits IL-17A/TNF-α-Stimulated Activation of Human Dermal Fibroblasts by Decreasing the Expression of IL-17RA and IL-17RC on Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gut Microbiota Modulation: Small Molecule IL-17A Modulator-3 vs. Anti-IL-17A Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, hypothetical small molecule, "IL-17A modulator-3" (SM-17A-3), and established anti-IL-17A monoclonal antibodies. The focus is on their respective impacts on the gut microbiota, supported by experimental data and detailed methodologies.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases.[1][2] Therapeutic strategies targeting IL-17A have proven effective, with monoclonal antibodies being the current standard of care.[3][4][5] This guide introduces "this compound," a representative small molecule inhibitor, and compares its effects on the gut microbiota to those of anti-IL-17A antibodies like secukinumab and ixekizumab.
Mechanism of Action
Anti-IL-17A Antibodies: These are large protein biologics that specifically bind to and neutralize circulating IL-17A, preventing it from interacting with its receptor (IL-17RA/RC). This blockade inhibits the downstream inflammatory signaling cascade.
This compound (SM-17A-3): As a hypothetical small molecule, SM-17A-3 is designed to penetrate cells and modulate the IL-17A signaling pathway intracellularly. Potential mechanisms could include inhibiting the interaction between the IL-17 receptor and downstream signaling adaptors like Act1, or targeting key enzymes in the signaling cascade.
Signaling Pathway
The binding of IL-17A to its receptor complex initiates a signaling cascade that activates transcription factors such as NF-κB and C/EBP, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
Diagram of the IL-17A Signaling Pathway and Points of Intervention
Caption: IL-17A signaling pathway and intervention points for antibodies and SM-17A-3.
Comparative Impact on Gut Microbiota
Both anti-IL-17A antibodies and SM-17A-3 are expected to influence the gut microbiota, given the role of IL-17A in maintaining intestinal homeostasis and defending against certain pathogens.
Quantitative Data Summary
| Parameter | Anti-IL-17A Antibodies (e.g., Secukinumab) | This compound (SM-17A-3) (Hypothetical Data) | Reference |
| Alpha Diversity (Shannon Index) | No significant change or slight decrease | Potential for transient decrease followed by recovery | |
| Firmicutes/Bacteroidetes Ratio | Decrease in Firmicutes, increase in Bacteroidetes | Potential for a similar shift towards Bacteroidetes dominance | |
| Relative Abundance of Candida albicans | Robust expansion in a subset of patients | Lower risk of expansion due to different PK/PD profile | |
| Short-Chain Fatty Acid (SCFA) Production | Alterations in butyrate and propionate levels | Potential for less pronounced changes in SCFA levels |
Experimental Protocols
Murine Model of Psoriasis and Gut Microbiota Analysis
A common experimental workflow to assess the impact of these modulators on the gut microbiota in a disease context is the imiquimod-induced psoriasis model in mice.
Experimental Workflow Diagram
Caption: Workflow for assessing gut microbiota changes in a psoriasis mouse model.
Methodology:
-
Animal Model: 8-week-old C57BL/6 mice are used.
-
Disease Induction: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved backs of the mice for 6 consecutive days.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Imiquimod + vehicle.
-
Group 3: Imiquimod + anti-IL-17A antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days).
-
Group 4: Imiquimod + SM-17A-3 (e.g., 30 mg/kg, oral gavage, daily).
-
-
Fecal Sample Collection: Fecal pellets are collected at baseline, day 3, and day 7.
-
DNA Extraction and Sequencing: Bacterial DNA is extracted from fecal samples using a commercially available kit. The V3-V4 hypervariable regions of the 16S rRNA gene are amplified and sequenced on an Illumina MiSeq platform.
-
Bioinformatic Analysis: Sequencing reads are processed using pipelines like QIIME2 or mothur to determine alpha diversity (e.g., Shannon index), beta diversity (e.g., Bray-Curtis dissimilarity), and taxonomic composition.
Discussion and Conclusion
Anti-IL-17A Antibodies: The current body of evidence suggests that anti-IL-17A antibody therapy can lead to shifts in the gut microbial composition. Notably, a decrease in the Firmicutes to Bacteroidetes ratio and an expansion of Candida albicans in some individuals have been reported. These changes may be associated with the recognized risk of inflammatory bowel disease exacerbation in a subset of patients.
This compound (SM-17A-3): As a hypothetical small molecule with a different pharmacokinetic and pharmacodynamic profile, SM-17A-3 may have a distinct impact on the gut microbiota. Its potential for more transient and localized effects within intestinal cells could lead to a reduced risk of significant fungal overgrowth compared to the systemic neutralization of IL-17A by monoclonal antibodies. However, a similar trend towards a lower Firmicutes to Bacteroidetes ratio might be anticipated due to the on-target effect of IL-17A pathway inhibition.
Future Directions: Head-to-head clinical trials directly comparing the effects of small molecule IL-17A modulators and anti-IL-17A antibodies on the gut microbiome are necessary to validate these hypotheses. Such studies should include multi-omics approaches, integrating metagenomics, metabolomics, and transcriptomics to provide a comprehensive understanding of the host-microbe interactions under these different therapeutic interventions.
References
- 1. cusabio.com [cusabio.com]
- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 3. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 4. IL-17A functions and the therapeutic use of IL-17A and IL-17RA targeted antibodies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
Navigating the Preclinical Landscape of IL-17A Modulation: A Comparative Guide to Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
The interleukin-17A (IL-17A) signaling pathway is a cornerstone in the pathogenesis of numerous autoimmune diseases. Consequently, modulators of IL-17A have emerged as a pivotal class of therapeutics. This guide provides a comparative analysis of the long-term efficacy and safety profiles of a representative IL-17A modulator, "IL-17A modulator-3," in established animal models of psoriasis and rheumatoid arthritis. As "this compound" is a placeholder, this guide leverages preclinical data from well-characterized IL-17A inhibitors, primarily secukinumab and ixekizumab, to provide a robust comparative framework. The performance of these agents is contrasted with alternative therapeutic strategies, namely TNF-α inhibition (etanercept) and JAK inhibition (tofacitinib), offering a comprehensive overview for researchers and drug development professionals.
I. Long-Term Efficacy in Animal Models
The long-term efficacy of IL-17A modulators has been predominantly evaluated in chronic models of psoriasis and arthritis. The imiquimod-induced psoriasis model in mice, while typically acute, can be adapted for longer-term studies to assess sustained therapeutic effects. The collagen-induced arthritis (CIA) model in mice is a well-established platform for evaluating the long-term impact of anti-arthritic agents on disease progression.
I.I. Imiquimod-Induced Psoriasis Model
The imiquimod-induced psoriasis model in mice mimics many of the histopathological features of human psoriasis, including epidermal hyperplasia, parakeratosis, and inflammatory cell infiltration. While most published studies are of short duration (5-12 days), the sustained efficacy of therapeutic agents can be inferred from the persistent suppression of psoriatic markers.
Table 1: Comparative Efficacy in the Imiquimod-Induced Psoriasis Mouse Model
| Treatment | Dosage/Route | Duration | Key Efficacy Endpoints | Outcome |
| This compound (represented by Secukinumab) | 48 µ g/mouse/day , subcutaneous | 6 days | Reduction in ear thickness, PASI score (erythema, scaling, thickness), inflammatory cytokine levels (IL-17A, IL-23) | Significant reduction in all disease parameters compared to vehicle control.[1] |
| Tofacitinib (JAK Inhibitor) | 10-30 mg/kg, oral (BID) | 5 days | Reduction in ear thickness, epidermal hyperplasia, inflammatory infiltrates, pSTAT3+ cells, and inflammatory cytokine expression (IL-6, IL-23p19, IL-12α, S100A8).[2] | Dose-dependent inhibition of ear swelling and significant reduction in inflammatory markers.[2] At 30 mg/kg, a 35% reduction in ear thickness was observed.[3] |
| Vehicle Control | - | 5-6 days | - | Progressive increase in ear thickness and PASI score.[1] |
I.II. Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is the gold standard for preclinical evaluation of rheumatoid arthritis therapies, characterized by chronic joint inflammation, cartilage degradation, and bone erosion.
Table 2: Comparative Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment | Dosage/Route | Duration | Key Efficacy Endpoints | Outcome |
| This compound (Data inferred from anti-IL-17A antibody studies) | Not specified | Chronic | Reduction in arthritis score, joint swelling, inflammatory cell infiltration, and bone erosion. | Anti-IL-17A antibodies have been shown to effectively reduce the severity of arthritis in the CIA model. |
| Etanercept (TNF-α Inhibitor) | Not specified | Prophylactic and Therapeutic | Delayed onset and reduced severity of arthritis, decreased incidence of arthritis, reduced arthritis scores, and fewer infiltrating dendritic cells in the joints. | Markedly suppressed arthritis global assessment and swollen joint count, and reduced production of anti-collagen antibodies. |
| Tofacitinib (JAK Inhibitor) | Not specified | Not specified | Alleviation of foot swelling and pathological histological changes (synovial hyperplasia, cartilage, and bone destruction). | Dose-dependent relief of arthritis symptoms. |
| Vehicle Control | - | Chronic | Progressive increase in arthritis score, joint inflammation, and destruction. | Severe joint inflammation and bone erosion observed. |
II. Long-Term Safety Profile in Animal Models
Preclinical long-term safety data for IL-17A modulators in animal models is less extensively published than clinical data. However, available information from toxicology and safety pharmacology studies provides insights into the potential long-term safety profile.
Table 3: Comparative Long-Term Safety Profile in Animal Models
| Treatment | Animal Model | Duration | Key Safety Observations |
| This compound (represented by Secukinumab/Ixekizumab) | Mouse, Cynomolgus Monkey | Chronic | Generally well-tolerated. No unexpected safety signals identified in preclinical studies. Low immunogenicity potential observed for a novel anti-IL-17 antibody compared to secukinumab in mice. |
| Etanercept (TNF-α Inhibitor) | Mouse, Rat | Chronic | No association with higher rates of serious cardiovascular events. Rare cases of new onset or exacerbation of demyelinating diseases have been associated with TNF antagonists in animal models. |
| Tofacitinib (JAK Inhibitor) | Mouse, Rat, Monkey | Chronic | Long-term safety studies in animals have been conducted as part of the regulatory submission process. Clinical data indicates an increased risk of certain infections (e.g., herpes zoster). |
III. Experimental Protocols
III.I. Imiquimod-Induced Psoriasis Model (Chronic Adaptation)
-
Animals: 8-12 week old BALB/c or C57BL/6 mice.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear for 5-12 consecutive days.
-
Treatment: "this compound" or comparator drug is administered daily, starting from the first day of imiquimod application (prophylactic) or after the onset of psoriatic lesions (therapeutic).
-
Efficacy Assessment:
-
Clinical Scoring: The Psoriasis Area and Severity Index (PASI) is used to score erythema, scaling, and skin thickness daily (each on a scale of 0-4).
-
Histopathology: At the end of the study, skin biopsies are collected for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Skin and serum samples are analyzed for the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) by qPCR or ELISA.
-
-
Long-Term Monitoring: For chronic studies, the imiquimod application can be administered in cycles (e.g., 5 days on, 2 days off) for several weeks. Clinical scores and body weight are monitored throughout the study.
III.II. Collagen-Induced Arthritis (CIA) Model (Chronic)
-
Animals: 8-10 week old DBA/1J mice.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: "this compound" or comparator drug is administered prophylactically (starting from day 0) or therapeutically (starting after the onset of arthritis, typically around day 24-28).
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and inflammatory cytokines are measured by ELISA.
-
-
Long-Term Monitoring: Mice are monitored for up to 8-10 weeks post-primary immunization to assess the chronic effects of the treatment on disease progression.
IV. Visualizing the Mechanisms and Workflows
IV.I. IL-17A Signaling Pathway
References
Safety Operating Guide
Essential Safety and Handling Protocols for IL-17A Modulator-3
For Research Use Only. Not for human or veterinary use. [1]
This guide provides essential safety and logistical information for handling IL-17A modulator-3 (CAS 2467732-95-0), a small molecule inhibitor used in research related to inflammation, cancer, and autoimmune diseases.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact with the powder or solutions may cause irritation.
-
Respiratory Tract Irritation: Inhalation of the powder can lead to respiratory irritation.
-
Unknown Biological Effects: As an immunomodulator, the systemic effects of accidental exposure are not fully characterized.
Personal Protective Equipment (PPE)
A minimum set of PPE is required for handling this compound in a laboratory setting. The following table summarizes the recommended PPE for various procedures.
| Procedure | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Powder | Double Nitrile Gloves | Safety Goggles & Face Shield | Long-sleeved Lab Coat | N95 Respirator or work in a chemical fume hood |
| Preparing Solutions | Nitrile Gloves | Safety Goggles | Long-sleeved Lab Coat | Not generally required if handled in a fume hood or on an open bench with no aerosol risk |
| Cell Culture/In Vitro Assays | Nitrile Gloves | Safety Glasses | Long-sleeved Lab Coat | Not required in a biological safety cabinet |
| Spill Cleanup (Solid) | Heavy-duty Nitrile Gloves | Safety Goggles & Face Shield | Long-sleeved Lab Coat | N95 Respirator |
| Spill Cleanup (Liquid) | Heavy-duty Nitrile Gloves | Safety Goggles & Face Shield | Long-sleeved Lab Coat | Not generally required for small spills |
Note: This table provides general guidelines. A site-specific and task-specific risk assessment should always be performed to determine the appropriate level of PPE.
Handling and Storage
Proper handling and storage are crucial for maintaining the compound's stability and preventing accidental exposure.
Storage Conditions:
| Form | Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Handling Workflow:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
